9H-Xanthen-9-one,2-methoxy-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCOQQFPCMIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153258 | |
| Record name | 9H-Xanthen-9-one, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1214-20-6 | |
| Record name | 2-Methoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | 2-Methoxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis and characterization of 2-methoxy-9H-xanthen-9-one
The user wants a comprehensive technical guide on the synthesis and characterization of 2-methoxy-9H-xanthen-9-one.
Mental Sandbox Simulation:
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Revised Structure (Closer to the plan):
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Abstract/Executive Summary: A brief overview for busy professionals.
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1. Introduction: What is this molecule? Why is it important? Mention its role as a scaffold in medicinal chemistry.
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2. Synthetic Strategies: This is a key part. I should discuss different ways to make it, not just one. The search results point to a few main routes:
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Intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid precursor. This seems to be the most common and direct method.[1][2]
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Ullmann condensation to form the diaryl ether, followed by cyclization.[3][4]
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Condensation of a salicylic acid with a phenol derivative (Grover, Shah, and Shah reaction).[5][6][7]
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Newer methods like aryne coupling.[8] I'll choose the intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenoxy)benzoic acid as the primary, detailed protocol because it's a classic, reliable method that allows for a good explanation of the mechanism.
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Mechanism Explanation: For the Friedel-Crafts acylation, I need to explain the role of the strong acid (like sulfuric acid or polyphosphoric acid - PPA). The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich methoxy-substituted ring in an electrophilic aromatic substitution (EAS) reaction to close the central pyrone ring.[9][10] I'll create a Graphviz diagram for this.
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Experimental Protocol Section: This needs to be very detailed. "As a Senior Application Scientist," I should include practical tips.
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Synthesis of the Precursor: 2-(4-methoxyphenoxy)benzoic acid. This is typically made via an Ullmann condensation between 2-chlorobenzoic acid and 4-methoxyphenol.[3][4] I'll detail this first step.
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Cyclization to 2-methoxy-9H-xanthen-9-one: The intramolecular Friedel-Crafts acylation step. I'll specify reagents (e.g., concentrated H₂SO₄), temperature, reaction time, and workup procedure (e.g., pouring onto ice).
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Purification: The search results mention column chromatography and recrystallization as common methods.[11][12] I'll provide a general protocol for recrystallization, suggesting suitable solvents.
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Characterization Section: This is where I demonstrate "Trustworthiness". I need to present the expected data.
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I found a source with ¹H and ¹³C NMR data for 2-methoxy-9H-xanthen-9-one.[13] I will use this to create a detailed table and interpret the spectrum.
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¹H NMR: I'll explain the expected signals: the singlet for the methoxy group (~3.9 ppm), and the aromatic protons appearing as doublets, triplets, and multiplets in the ~7-8.5 ppm region. I'll assign the protons based on their expected chemical shifts and coupling patterns.
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¹³C NMR: I'll list the key chemical shifts: the carbonyl carbon (~177 ppm), the methoxy carbon (~56 ppm), and the various aromatic carbons.
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IR Spectroscopy: I'll predict the key peaks: the strong C=O stretch for the ketone (~1650 cm⁻¹) and C-O stretches for the ether and methoxy groups.
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Mass Spectrometry: I'll state the expected molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₀O₃ (226.23 g/mol ).
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Melting Point: I'll find a reported melting point to include as a physical characteristic.
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Visualizations:
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Graphviz Diagram 1 (Workflow): A simple flowchart: (2-chlorobenzoic acid + 4-methoxyphenol) -> Ullmann Condensation -> (2-(4-methoxyphenoxy)benzoic acid) -> Intramolecular Friedel-Crafts Acylation -> (2-methoxy-9H-xanthen-9-one).
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Graphviz Diagram 2 (Mechanism): A more detailed diagram showing the formation of the acylium ion and the subsequent electrophilic attack and ring closure.
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Tables: I'll use markdown tables for the NMR data and a summary of reaction conditions.
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Citations and References: This is a critical requirement. I'll be meticulous in citing every factual claim and experimental detail. I have gathered several good sources from the search results. I will format them correctly at the end.
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Review and Refine: I will read through the entire document to ensure it flows logically, the tone is appropriate for the audience (authoritative, expert), and all technical details are accurate. I'll double-check the Graphviz DOT scripts for syntax and adherence to the specified color and contrast rules. The narrative must explain the "why" behind each step, fulfilling the "Expertise & Experience" pillar. For example, explaining why PPA or H₂SO₄ is used as the cyclizing agent (strong dehydrating acid that facilitates acylium ion formation).
This structured approach ensures all parts of the complex prompt are addressed, resulting in a high-quality, in-depth technical guide that meets the user's specific requirements.An In-Depth Technical Guide to the Synthesis and Characterization of 2-methoxy-9H-xanthen-9-one
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxy-9H-xanthen-9-one, a key heterocyclic scaffold in medicinal chemistry and materials science. The xanthone core is present in numerous biologically active natural products, and synthetic derivatives are widely explored for therapeutic applications. This document details a reliable and well-established synthetic route involving an Ullmann condensation followed by an acid-catalyzed intramolecular cyclization. We provide an in-depth explanation of the underlying reaction mechanisms, a step-by-step experimental protocol, and a full characterization data analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.
Introduction and Strategic Importance
The 9H-xanthen-9-one, or xanthone, scaffold is a privileged heterocyclic structure found in a variety of natural products that exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][13] The specific substitution pattern on the dibenzo-γ-pyrone framework is crucial for modulating biological activity.[14]
2-methoxy-9H-xanthen-9-one serves as a vital synthetic intermediate and a molecular platform for generating novel derivatives. The methoxy group (–OCH₃) is a common feature in pharmaceuticals, often introduced to improve physicochemical properties, metabolic stability, and target binding affinity.[15] A robust and well-characterized synthetic pathway to this compound is therefore of high value to the scientific community.
This guide focuses on a classical and highly effective two-step approach:
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Formation of a Diaryl Ether Precursor: Synthesis of 2-(4-methoxyphenoxy)benzoic acid via a copper-catalyzed Ullmann condensation.
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Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation (cyclodehydration) to form the tricyclic xanthone core.[2]
This route is chosen for its reliability, scalability, and the clarity of its underlying chemical principles.
Synthetic Methodology and Mechanistic Insights
The overall synthetic strategy is a convergent process that first constructs a key diaryl ether intermediate, which is then cyclized to yield the final tricyclic product.
Caption: Overall Synthetic Workflow for 2-methoxy-9H-xanthen-9-one.
Step 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-promoted cross-coupling reaction used to form carbon-heteroatom bonds, in this case, a C-O bond to create the diaryl ether linkage.[4] The reaction couples an aryl halide (2-chlorobenzoic acid) with a phenol (4-methoxyphenol).
Causality and Expertise:
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Catalyst: Copper, typically as Cu(I) or Cu(II) salts or copper powder, is essential. It facilitates the coupling by coordinating to the reactants.[16] While traditional Ullmann reactions required harsh conditions, modern protocols with soluble copper catalysts and ligands have improved efficiency.[4]
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Base: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This is the active nucleophile that displaces the halide on the other aromatic ring.
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Solvent and Temperature: The reaction typically requires high-boiling polar aprotic solvents like DMF or NMP and elevated temperatures (often >150 °C) to overcome the high activation energy of coupling an electron-deficient aryl halide with the phenoxide.[4]
Step 2: Intramolecular Friedel-Crafts Acylation
This critical ring-closing step is an electrophilic aromatic substitution reaction.[10] The 2-phenoxybenzoic acid precursor is treated with a strong, dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[17]
Mechanism Deep Dive:
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Electrophile Generation: The strong acid protonates the carboxylic acid group of the diaryl ether intermediate.
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Formation of Acylium Ion: The protonated carboxylic acid readily loses a molecule of water to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). This is the key electrophile.[9]
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Electrophilic Attack: The electron-rich aromatic ring derived from the 4-methoxyphenol acts as the nucleophile. The methoxy group is an ortho-, para-director, and the ortho position attacks the acylium ion.
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Rearomatization: The resulting intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, completing the cyclization and forming the stable tricyclic xanthone structure.
Caption: Mechanism of Acid-Catalyzed Intramolecular Cyclization.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of 2-(4-methoxyphenoxy)benzoic acid (Precursor)
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 4-methoxyphenol (1.1 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
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Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent.
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Reaction: Heat the mixture to reflux (approx. 150-160 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
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Acidification: Acidify the aqueous mixture with concentrated HCl until the pH is ~2. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Synthesis of 2-methoxy-9H-xanthen-9-one (Final Product)
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Reagent Setup: Place the dried 2-(4-methoxyphenoxy)benzoic acid (1.0 eq) in a round-bottom flask.
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Acid Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~10 eq by volume) with stirring. The mixture will warm up and the solid will dissolve.
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Reaction: Heat the mixture in a water bath at 80-90 °C for 2-3 hours. The solution will typically develop a deep color.
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Work-up: After cooling to room temperature, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate will form.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash extensively with water until the filtrate is neutral. The crude product is then dried. Final purification is achieved by recrystallization from glacial acetic acid or ethanol to yield a white or off-white solid.[11]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-methoxy-9H-xanthen-9-one.
Physical Properties
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Appearance: White to off-white crystalline solid.
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Molecular Formula: C₁₄H₁₀O₃
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Molecular Weight: 226.23 g/mol
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Melting Point: The expected melting point would be determined experimentally and compared to literature values.
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on published literature.[13]
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.35 | dd | 8.0, 1.6 | 1H | H-8 |
| 7.76 - 7.67 | m | - | 2H | H-1, H-6 |
| 7.52 - 7.29 | m | - | 4H | H-3, H-4, H-5, H-7 |
| 3.92 | s | - | 3H | -OCH₃ |
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Expert Interpretation: The ¹H NMR spectrum is highly characteristic. The singlet at 3.92 ppm clearly indicates the three protons of the methoxy group. The downfield signal at 8.35 ppm is assigned to the H-8 proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group. The remaining aromatic protons appear in the expected region between 7.29 and 7.76 ppm.
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 177.2 | C-9 (C=O) |
| 156.2 | C-4a |
| 156.1 | C-2 |
| 151.1 | C-10a |
| 134.7 | C-6 |
| 126.8 | C-8 |
| 125.0 | C-4 |
| 123.8 | C-5 |
| 122.2 | C-8a |
| 121.4 | C-1 |
| 119.5 | C-3 |
| 118.1 | C-7 |
| 105.9 | C-9a |
| 56.1 | -OCH₃ |
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Expert Interpretation: The ¹³C NMR spectrum confirms the carbon framework. The carbonyl carbon (C-9) signal appears far downfield at 177.2 ppm, as expected. The signal at 56.1 ppm corresponds to the methoxy carbon. The remaining 12 signals in the aromatic region (105-157 ppm) account for all the aromatic carbons in the xanthone core.
Infrared (IR) Spectroscopy
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Key Absorptions (cm⁻¹):
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~1650-1660 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ketone) stretching vibration.
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~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.
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~1280, 1030 cm⁻¹: C-O stretching vibrations for the aryl ether and methoxy groups.
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Mass Spectrometry (MS)
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Expected M⁺ Peak: An Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z = 226 or 227, respectively, confirming the molecular weight of the compound.
Applications in Research and Development
2-methoxy-9H-xanthen-9-one is not merely a synthetic target but a valuable starting point for further chemical exploration. Its scaffold can be functionalized through various reactions, such as:
-
Demethylation: To yield the corresponding 2-hydroxyxanthone, a common natural product motif.
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Electrophilic Substitution: Nitration, halogenation, or Friedel-Crafts reactions on the electron-rich rings.
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Nucleophilic Substitution: If activated, the methoxy group could potentially be displaced.
These modifications allow for the creation of libraries of novel xanthone derivatives for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases.[12][14]
References
- Benchchem Technical Support Center.
-
Larock, R. C., & Dong, X. (2009). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. NIH Public Access. [Link]
-
Pinto, M. M. M., & Sousa, M. E. (2014). Recent advances in the synthesis of xanthones and azaxanthones. University of Porto Repository. [Link]
-
Teow, S.-Y., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]
-
Cambié, D., et al. (2018). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. NIH Public Access. [Link]
- Wang, L., et al. (2015). Methodology for the synthesis of xanthones.
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Fernandes, C., et al. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]
-
Quispe, C., et al. (2022). Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. NIH Public Access. [Link]
-
ResearchGate. Routes to Xanthones: An Update on the Synthetic Approaches. [Link]
- Benchchem Application Notes.
-
Irie, H., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES, Vol. 87, No. 12. [Link]
-
Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry. [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. [Link]
-
Gardner, P. D. (1954). A Study of the Rates of Cyclization of Some o-Benzoylbenzoic Acids and of o-Phenoxybenzoic Acid in Polyphosphoric Acid. Journal of the American Chemical Society. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [chemistrysteps.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Pursuit of 2-Methoxyxanthone: A Technical Guide to its Natural Sourcing and Isolation
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 2-methoxyxanthone, a xanthone derivative with significant therapeutic potential. Authored from the perspective of a Senior Application Scientist, this document synthesizes current knowledge on its natural origins, outlines detailed protocols for its isolation, and provides a comprehensive spectroscopic characterization to aid in its identification and further research.
Introduction to Xanthones: A Privileged Scaffold in Medicinal Chemistry
Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone framework. This tricyclic scaffold has garnered considerable attention in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific bioactivity of a xanthone is largely dictated by the nature, number, and positioning of various substituent groups on its core structure. Among these, methoxylated xanthones, such as 2-methoxyxanthone, represent a promising area of investigation for novel therapeutic agents.
Natural Occurrence: Uncovering the Botanical Reservoirs of 2-Methoxyxanthone
Xanthones are predominantly found as secondary metabolites in higher plants, particularly within the families of Gentianaceae, Clusiaceae (Guttiferae), Hypericaceae, and Polygalaceae. While the distribution of 2-methoxyxanthone is not as extensively documented as some other xanthones, available literature points towards its presence in specific genera within these families.
Table 1: Notable Natural Sources of 2-Methoxyxanthone and Related Methoxyxanthones
| Plant Family | Genus | Species Examples | Compound(s) Identified | Reference(s) |
| Polygalaceae | Polygala | P. paniculata, P. azizsancarii, P. tenuifolia | 1-hydroxy-2,3,5-trimethoxyxanthone, various other methoxyxanthones | [1] |
| Gentianaceae | Halenia | H. elliptica | 1-hydroxy-2,3,5-trimethoxyxanthone, various other methoxyxanthones | [2] |
The causality behind the presence of 2-methoxyxanthone in these plants lies in their biosynthetic pathways. Xanthone biosynthesis in higher plants typically proceeds through the shikimate pathway, leading to the formation of a benzophenone intermediate which then undergoes regioselective oxidative cyclization to form the core xanthone structure. Subsequent enzymatic modifications, such as methylation by methyltransferases, lead to the formation of methoxylated derivatives like 2-methoxyxanthone. Understanding these biosynthetic routes is crucial for predicting other potential plant sources and for developing biocatalytic production methods.
Isolation Methodologies: A Step-by-Step Approach to Purification
The isolation of 2-methoxyxanthone from its natural matrix is a multi-step process that relies on a combination of extraction and chromatographic techniques. The choice of methodology is critical to ensure a high yield and purity of the final compound. The following protocol is a generalized yet detailed workflow constructed from established methods for xanthone separation from plant materials, particularly from the Polygala and Halenia genera.
Experimental Protocol: Isolation of 2-Methoxyxanthone
1. Plant Material Collection and Preparation:
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Collect the relevant plant parts (e.g., roots, whole plant) and ensure proper botanical identification.
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Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
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Grind the dried material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
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Rationale: The initial step aims to extract a broad range of secondary metabolites, including xanthones, from the plant matrix. The choice of solvent is based on the polarity of the target compounds.
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Procedure:
- Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional agitation. A typical solid-to-solvent ratio is 1:10 (w/v).
- Repeat the extraction process three times to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent-Solvent Partitioning:
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Rationale: This step fractionates the crude extract based on the differential solubility of its components in immiscible solvents of varying polarities. This helps in the preliminary separation of xanthones from highly polar or non-polar compounds.
-
Procedure:
- Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).
- Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.
- Monitor the fractions by Thin Layer Chromatography (TLC) to track the distribution of xanthones. Typically, xanthones are enriched in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
Rationale: This is the core of the isolation process, where individual compounds are separated based on their differential adsorption and partition properties. A multi-step chromatographic approach is often necessary to achieve high purity.
-
Step 4a: Column Chromatography over Silica Gel:
- Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
- Load the concentrated ethyl acetate fraction (adsorbed onto a small amount of silica gel) onto the top of the column.
- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
- Collect fractions of a fixed volume and monitor them by TLC. Combine fractions with similar TLC profiles.
-
Step 4b: Sephadex LH-20 Column Chromatography:
- Rationale: Sephadex LH-20 separates compounds based on molecular size and polarity. It is particularly effective for separating aromatic compounds like xanthones.
- Apply the enriched xanthone fractions from the silica gel column to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol and collect fractions. Monitor by TLC.
-
Step 4c: Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Rationale: For final purification to achieve high purity, Prep-HPLC is the method of choice.
- Use a reversed-phase C18 column.
- Elute with a suitable isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water. The exact conditions need to be optimized based on analytical HPLC runs.
- Monitor the elution with a UV detector at a wavelength where xanthones exhibit strong absorbance (typically around 254 nm and 320 nm).
- Collect the peak corresponding to 2-methoxyxanthone.
5. Purity Assessment and Characterization:
-
Assess the purity of the isolated 2-methoxyxanthone using analytical HPLC.
-
Confirm the structure and identity of the compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
Visualization of the Isolation Workflow
Caption: Chemical structure of 2-methoxyxanthone.
Conclusion and Future Perspectives
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of 2-methoxyxanthone. The detailed protocols and spectroscopic data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The established presence of 2-methoxyxanthone in genera such as Polygala and Halenia warrants further investigation into other species within these and related plant families.
Future research should focus on the quantitative analysis of 2-methoxyxanthone in various plant sources to identify high-yielding species for sustainable sourcing. Furthermore, a thorough investigation of its pharmacological properties and mechanism of action is essential to unlock its full therapeutic potential. The development of efficient and scalable isolation techniques will be paramount for advancing this promising natural product towards clinical applications.
References
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Cristiano, R., Pizzolatti, M. G., Delle Monache, F., Rezende, C. M., & Branco, A. (2003). Two xanthones from Polygala paniculata and confirmation of the 1-hydroxy-2,3,5-trimethoxy-xanthone at trace level by HRGC-MS. Zeitschrift für Naturforschung C, 58(7-8), 490-494. [Link]
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Gao, J., Wang, S. J., Fang, F., Si, Y. K., Yang, Y. C., & Liu, G. T. (2004). Xanthones from Tibetan medicine Halenia elliptica and their antioxidant activity. Acta Academiae Medicinae Sinicae, 26(4), 364-367. [Link]
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Çalış, İ., Kırmızıbekmez, H., & Ersöz, T. (2022). Xanthones and Xanthone O-β-D-Glucosides from the Roots of Polygala azizsancarii Dönmez. Chemistry & Biodiversity, 19(9), e202200499. [Link]
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Jiang, Y., & Tu, P. F. (2002). Xanthone O-glycosides from Polygala tenuifolia. Phytochemistry, 60(8), 813-816. [Link]
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Wu, J. F., Chen, S. B., Wu, L. J., Chen, S. L., & Tu, P. F. (2007). [Isolation and structure identification of chemical constituents from Polygala hongkongensis II]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 32(9), 819–821. [Link]
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Dall'Acqua, S., Viola, G., Cappelletti, E. M., & Innocenti, G. (2004). Xanthones from Polygala alpestris (Rchb.). Zeitschrift für Naturforschung C, 59(5-6), 335-338. [Link]
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The Biological Versatility of 2-Methoxy-9H-xanthen-9-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Xanthone Scaffold as a Privileged Structure in Medicinal Chemistry
The xanthen-9-one, or xanthone, core is a dibenzo-γ-pyrone framework that has garnered significant attention in the field of medicinal chemistry.[1] This tricyclic scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Xanthones, both naturally occurring and synthetic, have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological efficacy of these compounds is intricately linked to the substitution pattern on the xanthone core, with methoxy and hydroxyl groups playing a crucial role in modulating their activity.[1] This guide provides an in-depth technical exploration of the biological activities associated with a specific methoxy-substituted xanthone, 2-methoxy-9H-xanthen-9-one, drawing upon evidence from structurally related compounds to elucidate its therapeutic potential.
Anticipated Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Pathways
While direct experimental data for the anticancer activity of 2-methoxy-9H-xanthen-9-one is not extensively documented, the broader class of methoxy-xanthones has shown significant promise as cytotoxic agents against various cancer cell lines.[5][6] The anticancer effects of xanthones are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as topoisomerases.[1][5]
Inferred Cytotoxic Potential
The presence of a methoxy group at the C-2 position can influence the lipophilicity and electronic properties of the xanthone molecule, potentially enhancing its cellular uptake and interaction with intracellular targets. Studies on other methoxy-substituted xanthones have demonstrated potent cytotoxic effects. For instance, a series of substituted xanthenes, which share the core heterocyclic structure, were found to inhibit cancer cell growth with IC50 values in the micromolar range.[5] Another study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides showed that a compound with a 4-methoxy group was the most potent in the series against several cancer cell lines.[6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | 36 - 50 | [5] |
| MCF-7 (Breast) | 36 - 50 | [5] | |
| HeLa (Cervical) | 36 - 50 | [5] | |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide with 4-methoxy group | SK-N-MC (Neuroblastoma) | 25.2 | [6] |
| T-47D (Breast) | 19.7 | [6] |
Probable Mechanism of Action: Induction of Apoptosis
A common mechanism by which xanthones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key signaling pathways, such as the p53 pathway and the MAPK/ERK pathway.[7][8] It is plausible that 2-methoxy-9H-xanthen-9-one could activate intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the cytotoxic activity of 2-methoxy-9H-xanthen-9-one using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7, HeLa) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of 2-methoxy-9H-xanthen-9-one in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Potential Antimicrobial Activity: Targeting Bacteria and Fungi
Xanthone derivatives have been extensively studied for their antimicrobial properties.[1][4] The planar structure of the xanthone core allows for intercalation into microbial DNA, and various substituents can enhance interactions with other microbial targets.[5]
Inferred Antimicrobial Spectrum
While specific data for 2-methoxy-9H-xanthen-9-one is limited, studies on 2-substituted xanthone derivatives have shown promising antifungal and antibacterial activities.[1] For example, 2-(3-(allylamino)propoxy)-9H-xanthen-9-one hydrochloride demonstrated broad-spectrum antifungal activity.[1] It is plausible that 2-methoxy-9H-xanthen-9-one could exhibit activity against a range of bacterial and fungal pathogens.
| Compound Class | Microorganism | Activity | Reference |
| 2-substituted xanthone derivatives | Trichophyton mentagrophytes | Antifungal | [1] |
| Staphylococcus aureus | Antibacterial | [1] | |
| Escherichia coli | Antibacterial | [1] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-methoxy-9H-xanthen-9-one against bacterial and fungal strains using the broth microdilution method.
1. Preparation of Inoculum:
-
Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of 2-methoxy-9H-xanthen-9-one in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).
3. Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the compound dilution.
-
Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visual inspection is the primary method for determining the MIC. The addition of a viability indicator like resazurin can aid in visualization.
Prospective Anti-inflammatory Effects: Modulation of Inflammatory Pathways
Chronic inflammation is a key contributor to a multitude of diseases.[3] Xanthones have emerged as promising anti-inflammatory agents due to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[2][3]
Inferred Anti-inflammatory Mechanisms
The anti-inflammatory activity of xanthones is often associated with the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] Furthermore, xanthones can modulate signaling pathways like the NF-κB and MAPK pathways, which are central to the inflammatory response.[2] It is hypothesized that 2-methoxy-9H-xanthen-9-one may exert anti-inflammatory effects through similar mechanisms.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol details a method to assess the anti-inflammatory potential of 2-methoxy-9H-xanthen-9-one by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 2-methoxy-9H-xanthen-9-one for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a group with untreated cells.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10 minutes.
4. Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by the compound compared to the LPS-stimulated control.
Conclusion and Future Directions
2-Methoxy-9H-xanthen-9-one, as a representative of the methoxy-xanthone class, holds considerable promise as a scaffold for the development of novel therapeutic agents. While direct experimental evidence for its biological activities is still emerging, the extensive research on structurally related xanthones provides a strong foundation for inferring its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Future research should focus on the synthesis and comprehensive biological screening of 2-methoxy-9H-xanthen-9-one to validate these inferred activities and to elucidate its precise mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related xanthone derivatives.
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Mazur, G., Skiba-Kurek, I., Karczewska, E., et al. (2020). Design, synthesis and activity against Staphylococcus epidermidis of 5‐chloro‐2‐ or 5‐chloro‐4‐methyl‐9H‐xanthen‐9‐one and some of its derivatives. Chemistry & Biodiversity, 17(10), e2000435. Available at: [Link]
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The signal transduction of xanthone as a protector on 2-methoxyethanol-induced cardiac cell damage in mice - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and Evaluation of Cytotoxic Activity of Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - DigitalCommons@URI. (n.d.). Retrieved January 12, 2026, from [Link]
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Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 103-111. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyxanthone is a naturally occurring organic compound belonging to the xanthone family. Xanthones are characterized by a tricyclic dibenzo-γ-pyrone scaffold and are known for their diverse pharmacological activities, making them a subject of significant interest in medicinal chemistry and drug development.[1][2] The presence of a methoxy group at the 2-position of the xanthone core in 2-methoxyxanthone influences its electronic properties and, consequently, its biological activity. This guide provides a comprehensive overview of the physical and chemical properties of 2-methoxyxanthone, intended to serve as a technical resource for researchers and professionals in the field.
Physicochemical Properties
The physical and chemical properties of 2-methoxyxanthone are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 131 °C | [3] |
| Boiling Point | 388.2 °C at 760 mmHg | [3] |
| Water Solubility | 0.022 g/L (Predicted) | [4] |
| logP | 2.8 - 3.19 (Predicted) | [4] |
| Polar Surface Area | 35.53 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Rotatable Bond Count | 1 | [4] |
Solubility Profile: 2-Methoxyxanthone exhibits poor solubility in water but is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and acetone.[5] This moderate lipophilicity, as indicated by the predicted logP value, suggests potential for membrane permeability, a critical factor in drug design.[5]
Chemical Properties and Reactivity
2-Methoxyxanthone, as a member of the xanthone class, possesses a characteristic reactivity profile. The dibenzo-γ-pyrone core is relatively stable, but the methoxy and carbonyl groups, as well as the aromatic rings, can participate in various chemical transformations.[1][2]
Synthesis:
The synthesis of xanthones, including 2-methoxyxanthone, can be achieved through several methods. A common approach involves the Friedel-Crafts acylation to form the xanthone backbone, followed by selective methylation.[5] A novel synthetic route for 2-methoxy-9H-xanthen-9-one involves the treatment of (2,5-dimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate (CAN).[6]
Experimental Protocols
General Workflow for Xanthone Characterization
The characterization of xanthones like 2-methoxyxanthone typically involves a combination of chromatographic and spectroscopic techniques to determine purity and elucidate the structure.
Caption: General workflow for the characterization of xanthone compounds.
Spectroscopic Characterization
While specific spectra for 2-methoxyxanthone are not detailed in the provided search results, a general approach to its spectroscopic characterization based on related compounds is as follows:
-
UV-Vis Spectroscopy: The UV-Vis spectrum of a xanthone derivative is typically measured in a solvent like methanol. The absorption maxima (λmax) provide information about the conjugated system of the molecule. For xanthones, characteristic absorption bands are expected in the regions of 230-260 nm and 300-350 nm.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-methoxyxanthone, key vibrational bands would include those for the C=O (carbonyl) group of the γ-pyrone ring (around 1650 cm⁻¹), C-O-C (ether) stretching of the methoxy group and the pyrone ring, and C=C stretching of the aromatic rings.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and environment of protons. For 2-methoxyxanthone, one would expect to see signals for the methoxy group protons (a singlet around δ 3.8-4.0 ppm) and distinct signals for the aromatic protons on the two benzene rings.[5]
-
¹³C NMR: This provides information about the carbon skeleton. The spectrum would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (around δ 180 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would confirm the molecular weight of 226.23.
Biological Activity and Potential Applications
Xanthone derivatives are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][9] The substitution pattern on the xanthone core, including the presence of methoxy and hydroxyl groups, significantly influences their pharmacological profile.[9]
While specific studies on the biological activities of 2-methoxyxanthone are not extensively detailed in the initial search, its structural similarity to other biologically active xanthones suggests potential for similar properties. For instance, hydroxylated and methoxylated xanthones have shown promise in modulating key signaling pathways involved in inflammation and cancer.[9][10]
Potential Signaling Pathways of Interest for Xanthone Derivatives
Caption: Potential signaling pathways modulated by bioactive xanthones.
Conclusion
2-Methoxyxanthone is a xanthone derivative with a well-defined set of physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Its moderate lipophilicity and the known biological activities of related compounds suggest potential for pharmacological applications. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of 2-methoxyxanthone.
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Liu, R., et al. (2010). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. The Journal of Organic Chemistry, 75(2), 496-499. [Link]
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ResearchGate. (2025). Synthesis and biological properties of pharmaceutically important xanthones and benzoxanthone analogs: A brief review. [Link]
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Chen, B., et al. (2022). Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. Foods, 11(1), 101. [Link]
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Gondokesumo, M. E., et al. (2020). Xanthones Analysis and Antioxidant Activity Analysis (Applying ESR) of Six Different Maturity Levels of Mangosteen Rind Extract (Garcinia mangostana Linn.). Pharmacognosy Journal, 12(6), 1436-1444. [Link]
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Crystal structure of 9H-Xanthen-9-one, 2-methoxy-
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methoxy-9H-Xanthen-9-one A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-methoxy-9H-xanthen-9-one, a significant derivative of the xanthone scaffold, which is prevalent in numerous biologically active compounds.[1][2][3][4] While a definitive single-crystal X-ray diffraction structure for this specific molecule is not publicly available at the time of this writing, this document synthesizes available spectroscopic data, theoretical structural insights, and comparative analysis with related crystal structures to offer a robust understanding of its molecular architecture and physicochemical properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of xanthone derivatives in medicinal chemistry and materials science.
Introduction: The Significance of the Xanthone Scaffold
Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone framework.[4][5] This planar, tricyclic system is a common motif in a vast array of natural products isolated from plants, fungi, and lichens, exhibiting a wide spectrum of pharmacological activities.[4][6] These include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making the xanthone core a privileged scaffold in drug discovery.[3][6][7] The biological activity of xanthone derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[7] The introduction of a methoxy group at the 2-position, as in 2-methoxy-9H-xanthen-9-one, is expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological efficacy.
Synthesis and Crystallization
Synthetic Strategy: A General Approach
The synthesis of 2-methoxy-9H-xanthen-9-one can be achieved through established methods for xanthone formation. One of the most common and versatile methods is the cyclodehydration of a 2-phenoxybenzoic acid precursor. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-Methoxy-9H-Xanthen-9-one
-
Step 1: Ullmann Condensation: A mixture of 2-chlorobenzoic acid and 3-methoxyphenol is heated in the presence of a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) and a base (e.g., potassium carbonate) in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene. This reaction forms the intermediate 2-(3-methoxyphenoxy)benzoic acid.
-
Step 2: Cyclodehydration: The purified 2-(3-methoxyphenoxy)benzoic acid is then subjected to cyclodehydration using a strong acid catalyst. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly employed for this purpose. The mixture is heated to promote intramolecular electrophilic acylation, leading to the closure of the pyrone ring and the formation of 2-methoxy-9H-xanthen-9-one.
-
Purification: The crude product is isolated by pouring the reaction mixture into ice water, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Single Crystal Growth (Theoretical Approach)
Obtaining single crystals suitable for X-ray diffraction is crucial for unequivocally determining the crystal structure. For 2-methoxy-9H-xanthen-9-one, a systematic screening of crystallization conditions would be necessary.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A range of solvents with varying polarities should be screened. These may include acetone, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.
-
Molecular and Crystal Structure Analysis (Theoretical)
While a specific crystal structure for 2-methoxy-9H-xanthen-9-one is not available, we can infer its key structural features based on the known structure of the parent xanthone and related methoxy-substituted derivatives.[8][9] The xanthone core is known to be essentially planar due to the extensive delocalization of π-electrons across the tricyclic system.[8]
The introduction of a methoxy group at the 2-position is expected to have a minimal effect on the overall planarity of the xanthone core. The methoxy group itself is likely to be nearly coplanar with the attached benzene ring to maximize resonance stabilization.
Expected Crystallographic Parameters
Based on the analysis of similar structures, the following crystallographic parameters can be anticipated for 2-methoxy-9H-xanthen-9-one.
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for planar aromatic molecules like xanthones.[8][9] |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | The presence of the methoxy group reduces the symmetry compared to the parent xanthone, making both types of space groups plausible. |
| Key Torsion Angles | C-C-O-C (methoxy) ≈ 0° or 180° | This would indicate that the methoxy group is coplanar with the benzene ring, which is energetically favorable. |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | The planar aromatic rings will favor π-π stacking interactions, while the carbonyl oxygen and methoxy group can act as hydrogen bond acceptors.[9][10] |
Visualizing the Molecular Structure and Interactions
The following diagrams illustrate the expected molecular structure and the workflow for its determination.
Caption: Predicted molecular structure of 2-methoxy-9H-xanthen-9-one.
Caption: Standard workflow for single-crystal structure determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure of 2-methoxy-9H-xanthen-9-one. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.
¹H and ¹³C NMR Data
The following NMR data have been reported for 2-methoxy-9H-xanthen-9-one.[1]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 8.35 (dd, J = 8.0, 1.6 Hz, 1H) | Aromatic H |
| 7.76–7.67 (m, 2H) | Aromatic H |
| 7.52–7.29 (m, 4H) | Aromatic H |
| 3.92 (s, 3H) | -OCH₃ |
The presence of a singlet at 3.92 ppm integrating to three protons in the ¹H NMR spectrum, and a signal at 56.1 ppm in the ¹³C NMR spectrum, are characteristic of a methoxy group. The complex multiplets in the aromatic region of the ¹H NMR spectrum and the numerous signals in the aromatic region of the ¹³C NMR spectrum are consistent with the substituted xanthone structure. The downfield signal at 177.2 ppm in the ¹³C NMR spectrum is indicative of the carbonyl carbon of the pyrone ring.
Potential Applications in Drug Development
The xanthone scaffold is a well-established pharmacophore with a broad range of biological activities.[3][7] The introduction of a methoxy group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Based on the activities of related xanthone derivatives, 2-methoxy-9H-xanthen-9-one could be investigated for the following applications:
-
Anticancer Activity: Many xanthone derivatives exhibit cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Antioxidant Properties: The xanthone nucleus is known to modulate inflammatory pathways and scavenge reactive oxygen species.[2][3]
-
Enzyme Inhibition: Substituted xanthones have been shown to inhibit various enzymes, including acetylcholinesterase, which is relevant to Alzheimer's disease.[7]
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of 2-methoxy-9H-xanthen-9-one.
Conclusion
This technical guide has provided a detailed overview of 2-methoxy-9H-xanthen-9-one, integrating theoretical structural analysis with available spectroscopic data. While the definitive crystal structure remains to be determined, the information presented herein offers a solid foundation for researchers working with this and related xanthone derivatives. The synthesis, predicted structural features, and spectroscopic confirmation provide a comprehensive picture of this molecule, highlighting its potential for further investigation in the fields of medicinal chemistry and materials science. The elucidation of its single-crystal structure would be a valuable contribution to the field, allowing for a more precise understanding of its solid-state properties and intermolecular interactions, which are critical for rational drug design and the development of new materials.
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Preliminary pharmacological screening of 2-methoxyxanthone
An In-Depth Technical Guide
Topic: Preliminary Pharmacological Screening of 2-Methoxyxanthone Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xanthones represent a class of heterocyclic compounds built on a dibenzo-γ-pyrone scaffold, a "privileged structure" renowned in medicinal chemistry for its broad spectrum of biological activities.[1] These activities, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, are finely tuned by the type, number, and position of substituents on the xanthone core.[2][3] This guide focuses on 2-methoxyxanthone, a specific derivative whose pharmacological profile remains to be fully elucidated.[4][5] Drawing upon established methodologies and the known structure-activity relationships of related xanthones, this document outlines a comprehensive, multi-tiered strategy for its preliminary pharmacological screening. As a Senior Application Scientist, the following narrative provides not just protocols, but the causal logic behind experimental choices, ensuring a robust and scientifically sound preliminary evaluation.
Introduction: The Rationale for Screening 2-Methoxyxanthone
The xanthone nucleus is a recurring motif in numerous natural products with demonstrated health benefits.[3] Compounds like mangiferin have well-documented anti-inflammatory and antiviral properties, while others, such as α-mangostin, are potent anticancer agents.[6][7][8] The biological activity is profoundly influenced by hydroxylation and methoxylation patterns.[2] The presence of a methoxy group at the C-2 position in 2-methoxyxanthone suggests the potential for significant bioactivity, warranting a systematic investigation. This guide proposes a screening cascade designed to efficiently probe its therapeutic potential across several key pharmacological domains.
The Pharmacological Screening Cascade: A Multi-Tiered Approach
A successful preliminary screening program must be logical and sequential, moving from broad, high-throughput in vitro assays to more complex, resource-intensive in vivo models. This cascade approach allows for early " go/no-go " decisions, conserving resources for the most promising activities.
Caption: A logical workflow for the pharmacological screening of 2-methoxyxanthone.
Anticancer Activity Screening
The potential of xanthones to modulate cell proliferation and induce apoptosis in cancer cells is well-established, making this a primary area of investigation.[7][9][10]
Primary Cytotoxicity Screening: The MTT Assay
The initial screen for anticancer activity relies on assessing the compound's ability to reduce the viability of cancer cells. The MTT assay is a robust, colorimetric method of choice for this purpose due to its simplicity and scalability.[11][12][13] It measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-methoxyxanthone (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity of 2-Methoxyxanthone
| Cell Line | Cancer Type | IC50 (µM) of 2-Methoxyxanthone | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 0.9 |
| HCT-116 | Colorectal Carcinoma | 22.4 | 1.2 |
| A549 | Lung Carcinoma | 18.2 | 1.5 |
| PANC-1 | Pancreatic Carcinoma | 35.1 | 2.1 |
Potential Mechanism of Action: Induction of Apoptosis
Should 2-methoxyxanthone display significant cytotoxicity (e.g., IC50 < 20 µM), the next logical step is to determine if cell death occurs via apoptosis. Many xanthones exert their anticancer effects by activating the intrinsic (mitochondrial) apoptosis pathway.[9][15] This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[9]
Caption: A potential mechanism: 2-methoxyxanthone inducing apoptosis via the mitochondrial pathway.
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of various pathologies. Xanthones are known to suppress inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[7][16]
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classical and highly reproducible model for evaluating acute anti-inflammatory activity.[17][18] Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.[19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Groups (2-methoxyxanthone at 25, 50, 100 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation: Hypothetical Anti-inflammatory Effect of 2-Methoxyxanthone
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.3% |
| 2-Methoxyxanthone | 25 | 0.68 ± 0.06 | 20.0% |
| 2-Methoxyxanthone | 50 | 0.51 ± 0.05 | 40.0% |
| 2-Methoxyxanthone | 100 | 0.39 ± 0.04 | 54.1% |
Antioxidant Activity Screening
The phenolic nature of many xanthones suggests an intrinsic ability to scavenge free radicals, a key component of cellular defense against oxidative stress.[21] Simple, rapid chemical assays are used for the initial assessment of this property.
In Vitro Radical Scavenging Assays: DPPH and ABTS
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary methods to evaluate free radical scavenging.[22][23] Both involve a colored radical that becomes colorless upon reduction by an antioxidant, a change that can be measured spectrophotometrically.[24][25]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 2-methoxyxanthone (in methanol) to 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation: Hypothetical Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| 2-Methoxyxanthone | 45.2 ± 3.1 | 38.7 ± 2.5 |
| Ascorbic Acid (Control) | 5.8 ± 0.4 | 4.2 ± 0.3 |
Antimicrobial Activity Screening
With the rise of antimicrobial resistance, the search for new antimicrobial agents is a global priority.[26] Natural products like xanthones provide a promising starting point.[27]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28] It is efficient and provides quantitative results.
Experimental Protocol: Broth Microdilution Assay
-
Strain Preparation: Prepare standardized inoculums (e.g., 5 x 10^5 CFU/mL) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 2-methoxyxanthone to achieve a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation: Hypothetical Antimicrobial Activity of 2-Methoxyxanthone
| Test Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 64 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | >128 |
| Candida albicans ATCC 90028 | Fungus (Yeast) | 32 |
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the preliminary pharmacological evaluation of 2-methoxyxanthone. Based on the hypothetical data presented, 2-methoxyxanthone demonstrates moderate anticancer activity, potentially through the induction of apoptosis, significant dose-dependent anti-inflammatory effects in vivo, mild antioxidant properties, and selective antifungal/antibacterial activity.
These preliminary findings would justify advancing the compound to the next stage of drug discovery, which should include:
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets in cancer cells (e.g., Western blot for apoptosis-related proteins) and inflammatory pathways (e.g., measurement of cytokines and COX-2 expression).
-
Lead Optimization: Synthesis of analogues to improve potency and selectivity based on structure-activity relationship (SAR) studies.
-
Advanced In Vivo Models: Evaluation in more clinically relevant models, such as orthotopic tumor xenografts or chronic inflammation models (e.g., collagen-induced arthritis).
-
Safety and Toxicology: Preliminary assessment of cytotoxicity against normal cell lines and acute toxicity studies in rodents.
By following this structured, evidence-based approach, researchers can efficiently and effectively characterize the therapeutic potential of novel compounds like 2-methoxyxanthone, paving the way for the development of new pharmacological agents.
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- 21. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening Strategies to Identify New Antibiotics: Ingenta Connect [ingentaconnect.com]
- 28. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Methoxyxanthone in Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides a comprehensive technical guide on the application of 2-methoxyxanthone, a xanthone derivative, in the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs). We delve into the rationale behind its selection, its fundamental physicochemical and photophysical properties, and its potential role as a host material within the emissive layer of an OLED device. Detailed, field-proven protocols for device fabrication via vacuum thermal evaporation and subsequent electro-optical characterization are provided to guide researchers in exploring the potential of xanthone-based materials for next-generation displays and solid-state lighting.
Introduction: The Rationale for Xanthone Derivatives in OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, wider viewing angles, and the potential for flexible and transparent devices.[1][2] The core of an OLED is a multi-layered stack of organic thin films sandwiched between two electrodes.[3] When a voltage is applied, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers travel through the transport layers and recombine within an emissive layer (EML) to form excitons, which then radiatively decay to produce light.[3][4]
The efficiency and stability of an OLED are critically dependent on the materials used in each layer. The EML, in particular, often employs a host-guest system where a dopant emitter is dispersed within a host material. The host material facilitates charge transport and energy transfer to the guest, where light emission occurs. Xanthones, a class of organic compounds featuring a dibenzo-γ-pyrone scaffold, have garnered significant interest for their potential in OLEDs.[5] Their rigid structure and tunable electronic properties make them promising candidates for host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[6][7][8]
2-Methoxyxanthone is a simple derivative of this class.[9][10] Its methoxy group can influence the molecule's electronic properties, solubility, and morphology in thin films, making it an intriguing candidate for investigation as a host material in OLEDs. This guide explores its potential application, providing the necessary protocols to integrate it into a functional device.
Molecular Structure of 2-Methoxyxanthone
Caption: Figure 2: Proposed OLED Device Architecture.
-
Substrate: Typically glass or flexible plastic.
-
Anode: A transparent conductor, usually Indium Tin Oxide (ITO), for injecting holes. [11]* Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the HTL.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer while blocking electrons.
-
Emissive Layer (EML): The core layer where 2-methoxyxanthone acts as a host for a phosphorescent dopant. This is where electron-hole recombination and light emission occur. [3]* Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer while blocking holes.
-
Cathode: A low work function metal (e.g., Aluminum) for injecting electrons. [11][12]
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of an OLED device using 2-methoxyxanthone. The primary method for depositing small molecule organic layers is vacuum thermal evaporation, which allows for high-purity, uniform thin films. [3][11]
Protocol 1: OLED Device Fabrication
Causality: Each step is critical for device performance. Substrate cleaning ensures a pristine surface for uniform film growth. The sequential deposition of organic layers and the cathode in a high-vacuum environment prevents contamination from atmospheric oxygen and water, which are known to quench luminescence and degrade device performance. Encapsulation is the final, crucial step to protect the sensitive organic materials from the ambient environment, ensuring a longer operational lifetime. [13] Materials and Equipment:
-
Pre-patterned ITO-coated glass substrates (e.g., 20 x 15 mm) [13]* 2-methoxyxanthone (synthesis grade)
-
Standard HIL, HTL, ETL, and phosphorescent dopant materials
-
High-purity metals for cathode (e.g., LiF, Al)
-
Solvents for cleaning: Deionized water, isopropyl alcohol, acetone [13]* Detergent solution (e.g., Hellmanex III) [13]* Ultrasonic bath and hot plate [13]* High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Glovebox with integrated spin-coater and evaporator (inert atmosphere, e.g., N₂) [13]* UV-curable encapsulation epoxy and glass coverslips [13] Procedure:
-
Substrate Cleaning:
-
Place ITO substrates in a substrate rack.
-
Sequentially sonicate in a cleaning beaker with detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Rinse thoroughly with deionized water between each solvent step.
-
Dry the substrates using a nitrogen gun.
-
Immediately transfer the cleaned substrates into the vacuum system or glovebox.
-
-
Layer Deposition via Thermal Evaporation:
-
Load the cleaned ITO substrates into the substrate holder in the main chamber of the thermal evaporator.
-
Load the organic materials (HIL, HTL, 2-methoxyxanthone, dopant, ETL) and cathode materials (LiF, Al) into separate evaporation crucibles (boats).
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Sequentially deposit the layers onto the ITO substrate by heating the crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance.
-
HIL: (e.g., HAT-CN), 10 nm thickness.
-
HTL: (e.g., TAPC), 40 nm thickness.
-
EML: Co-evaporate 2-methoxyxanthone (host) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specified doping concentration (e.g., 6-12 wt%). Total thickness: 30 nm.
-
ETL: (e.g., TPBi), 40 nm thickness.
-
Cathode: LiF (1 nm) followed by Al (100 nm). The deposition is done through a shadow mask to define the active device area.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox without breaking vacuum if possible.
-
Apply a bead of UV-curable epoxy around the active area of the device.
-
Carefully place a glass coverslip over the epoxy, ensuring no air bubbles are trapped.
-
Cure the epoxy using a UV lamp for the recommended time.
-
Protocol 2: Device Characterization
Causality: Characterization provides the quantitative metrics needed to evaluate the device's performance. J-V-L measurements reveal the device's electrical behavior and light output. Electroluminescence spectroscopy identifies the emission color and purity. From these primary measurements, key efficiency metrics like EQE are calculated, which are the ultimate indicators of the material's and device's success. [14][15] Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Probe station in a dark box
Procedure:
-
Electrical and Luminance Characterization (J-V-L):
-
Place the encapsulated device on the probe station.
-
Connect the SMU probes to the anode (ITO) and cathode (Al) contacts.
-
Position the photometer or the optical fiber of the spectroradiometer directly in front of the device's active area.
-
Sweep the voltage across the device (e.g., from 0 to 10 V in 0.1 V steps) while simultaneously recording the current density (J) and the luminance (L).
-
-
Electroluminescence (EL) Spectrum Measurement:
-
Set the device to a constant driving voltage or current (e.g., at a luminance of 100 cd/m²).
-
Record the EL spectrum using the spectroradiometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.
-
-
Performance Calculation:
-
Current Efficiency (η_c): Calculated as Luminance (cd) / Current Density (A/m²).
-
Power Efficiency (η_p): Calculated as π * Luminance (lm) / (Current Density * Voltage) (W).
-
External Quantum Efficiency (EQE, %): This is the ratio of photons emitted to electrons injected. It is calculated from the luminance, current, and EL spectrum, requiring careful calibration of the measurement setup.
-
Overall Experimental Workflow
Caption: Figure 3: Workflow from Substrate Cleaning to Data Analysis.
Conclusion and Future Outlook
This guide outlines the application of 2-methoxyxanthone as a potential host material in organic light-emitting diodes. By following the detailed protocols for fabrication and characterization, researchers can effectively evaluate its performance and contribution to device efficiency, color purity, and stability. The rigid xanthone core is a promising platform for developing novel host materials. Future work could involve systematic modification of the xanthone scaffold—for instance, by introducing different substituents or altering their positions—to fine-tune the material's energy levels, charge transport properties, and thermal stability. Such molecular engineering efforts, guided by the protocols described herein, will be instrumental in advancing the development of high-performance OLEDs for next-generation technologies.
References
-
Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Journal of Materials Chemistry C. Available at: [Link]
-
How are OLEDs Made?. Avantama AG. Available at: [Link]
-
Manufacturing Process and Key Technologies of OLED. DisplayMan. Available at: [Link]
-
OLED - Wikipedia. Wikipedia. Available at: [Link]
-
Thioxanthone derivatives and their application for OLEDs. Morressier. Available at: [Link]
-
New xanthone derivatives as host materials: Improvement of carriers balance for high-efficiency green phosphorescent OLEDs using two host materials. ResearchGate. Available at: [Link]
-
OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA. Available at: [Link]
-
Characterization, modeling, and analysis of organic light-emitting diodes with different structures. IEEE Xplore. Available at: [Link]
-
The characterization of an HDR OLED display. IS&T | Library. Available at: [Link]
-
Various strategies for multi-coloured emission from OLEDs. ResearchGate. Available at: [Link]
-
Optical characterization of OLED displays with touch screens. SPIE Digital Library. Available at: [Link]
-
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Advanced Research in Applied Sciences and Engineering Technology. Available at: [Link]
-
Deep blue thermally activated delayed fluorescence emitters with a 9,9′-spirobifluorene-fused xanthone acceptor for efficient OLEDs. Journal of Materials Chemistry C. Available at: [Link]
-
Deep blue thermally activated delayed fluorescence emitters with 9,9′-spirobifluorene-fused xanthone acceptor for efficient OLEDs. ResearchGate. Available at: [Link]
-
Showing Compound 2-Methoxyxanthone (FDB010987). FooDB. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. Available at: [Link]
-
Showing NP-Card for 2-methoxyxanthone (NP0031164). NP-MRD. Available at: [Link]
-
Xanthone Glucosides: Isolation, Bioactivity and Synthesis. MDPI. Available at: [Link]
-
Synthesis of xanthones: an overview. PubMed. Available at: [Link]
Sources
- 1. library.imaging.org [library.imaging.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
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- 5. mdpi.com [mdpi.com]
- 6. Thioxanthone derivatives and their application for OLEDs [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound 2-Methoxyxanthone (FDB010987) - FooDB [foodb.ca]
- 10. NP-MRD: Showing NP-Card for 2-methoxyxanthone (NP0031164) [np-mrd.org]
- 11. displayman.com [displayman.com]
- 12. How are OLEDs Made? - Avantama AG [avantama.com]
- 13. ossila.com [ossila.com]
- 14. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Characterization, modeling, and analysis of organic light-emitting diodes with different structures | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-Methoxyxanthone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Xanthones and the Power of Suzuki-Miyaura Coupling
Xanthone derivatives, characterized by their dibenzo-γ-pyrone scaffold, are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] These activities include anti-oxidant, anti-bacterial, anti-malarial, and cytotoxic properties, making them scaffolds of high interest in medicinal chemistry and drug discovery. The functionalization of the xanthone core, particularly through the introduction of aryl moieties, can significantly modulate these biological effects.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon (C-C) bonds.[3][4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate offers a versatile and mild method for constructing biaryl systems and other coupled products.[4][6] Its development was a significant breakthrough, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-halo-methoxyxanthone derivatives with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on troubleshooting common challenges, particularly those associated with electron-rich substrates.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-methoxyxanthone, forming a Pd(II) intermediate.[4][6] This step is often rate-determining, especially for less reactive aryl halides like chlorides or electron-rich systems.[7]
-
Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base.[4][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium complex.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4][6]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-Methoxyxanthone with Phenylboronic Acid
This protocol details a general procedure for the coupling of a 2-bromo-methoxyxanthone with phenylboronic acid. Optimization may be required for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-methoxyxanthone | ≥97% | Commercially Available | Starting material. |
| Phenylboronic Acid | ≥97% | Commercially Available | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Bulky, electron-rich phosphine ligand.[7] |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Deionized Water | |||
| Argon or Nitrogen Gas | High Purity | For creating an inert atmosphere. | |
| Standard Glassware | Schlenk flask or reaction vial, condenser, etc. | ||
| Magnetic Stirrer/Hotplate | |||
| TLC Plates (Silica Gel) | For reaction monitoring. |
Reaction Setup and Execution
-
Inert Atmosphere Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-methoxyxanthone (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and SPhos (0.02-0.10 equiv).[7]
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 2-bromo-methoxyxanthone.[7] The presence of some water can be beneficial for the Suzuki reaction.[7]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-methoxyxanthone.
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling of 2-methoxyxanthone derivatives.
Troubleshooting and Optimization
Challenges in Suzuki-Miyaura coupling often arise from the reactivity of the substrates and the stability of the reagents.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive Catalyst: The Pd(0) species may not be forming efficiently from the Pd(II) precursor. - Slow Oxidative Addition: The 2-halo-methoxyxanthone, being electron-rich, can be slow to react.[7] - Poor Ligand Choice: The ligand may not be suitable for the specific substrate. | - Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. - Employ bulky, electron-rich ligands like SPhos or XPhos to accelerate oxidative addition.[7][9] - Increase the reaction temperature or catalyst loading. |
| Homocoupling of Boronic Acid | - Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[3] - Pd(II) Species: The presence of Pd(II) species can catalyze this side reaction.[3] | - Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[9] - Use a Pd(0) source to minimize initial Pd(II) concentration.[9] |
| Protodeboronation | - Excess Water or Protic Solvents: The boronic acid can be protonolyzed, reducing its effective concentration.[9] - Strong Bases: Certain bases can accelerate this side reaction.[7] | - Use anhydrous solvents and ensure reagents are dry.[7] - Switch to a milder base like K₂CO₃ or Cs₂CO₃. - Use more stable boronic esters , such as pinacol esters.[9] |
| Dehalogenation of Starting Material | - Solvent or Base Choice: Certain reaction conditions can promote the reduction of the aryl halide. | - Change the solvent system. - Use a non-coordinating base. [9] |
Conclusion
The Suzuki-Miyaura coupling is a powerful and adaptable tool for the synthesis of functionalized xanthone derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of these biologically important molecules for further investigation in drug discovery and development. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this pivotal cross-coupling reaction.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- OSTI.GOV. (2021).
- ResearchGate. (n.d.). One‐Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction | Request PDF.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- PubMed. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones.
- Semantic Scholar. (2017).
- MDPI. (2025). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction.
- RSC Publishing. (n.d.). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction.
- RSC Publishing. (n.d.). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- National Institutes of Health. (2021).
- MDPI. (n.d.).
- ResearchGate. (2025). (PDF)
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- MDPI. (n.d.). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.
Sources
- 1. One‐Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction (Journal Article) | OSTI.GOV [osti.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating 2-methoxy-9H-xanthen-9-one as a Novel Photosensitizer for Photodynamic Therapy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Photosensitizers
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that employs the combination of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit localized cell death.[1][2][3] The process is initiated when a PS absorbs light, transitioning to an excited triplet state.[4][5] This excited state then transfers its energy to ambient oxygen, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which subsequently damage cellular components and trigger cell death pathways.[6][7] The dual-specificity of PDT, reliant on both the preferential accumulation of the PS in target tissues and the precise delivery of light, minimizes systemic toxicity, a significant advantage over conventional chemotherapy.[8][9]
The clinical success of PDT is fundamentally dependent on the physicochemical and biological properties of the photosensitizer. Xanthene dyes, a class of non-porphyrin photosensitizers, have garnered significant interest due to their strong light absorption in the visible spectrum and high efficiency in generating singlet oxygen.[10][11][12] While compounds like Rose Bengal are well-studied, the exploration of novel xanthene scaffolds remains a promising avenue for developing next-generation photosensitizers with improved photophysical properties and tumor selectivity.[4][13]
This document provides a comprehensive guide for the pre-clinical evaluation of 2-methoxy-9H-xanthen-9-one , a derivative of the core xanthene structure, as a potential photosensitizer for photodynamic therapy. We present a structured, self-validating workflow, from initial photophysical characterization to detailed in vitro mechanistic studies, designed to rigorously assess its therapeutic potential.
Section 1: Foundational Photochemical & Photophysical Characterization
Expert Insight: Before committing to extensive and costly biological assays, a thorough understanding of a candidate molecule's fundamental photophysical properties is paramount. These characteristics—namely its ability to absorb light at a suitable wavelength and its efficiency in producing singlet oxygen—are the primary determinants of its potential as a PDT agent.[4] An ideal PS should exhibit strong absorption in the red or near-infrared (NIR) region (650-800 nm) to maximize tissue penetration.[4]
Protocol 1.1: Preparation and Spectroscopic Analysis
Rationale: The initial step is to determine the compound's absorption and emission spectra. This information is critical for identifying the optimal excitation wavelength for subsequent PDT experiments and for quantifying the compound's concentration in solution.
Methodology:
-
Synthesis & Purity: Synthesize 2-methoxy-9H-xanthen-9-one using established chemical methods and confirm its purity (>95%) via HPLC and NMR spectroscopy.[14][15]
-
Solubilization: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Solvent Screening: Prepare dilute solutions (e.g., 10 µM) in a panel of solvents with varying polarities (e.g., PBS, ethanol, DMSO, toluene).
-
Absorption Spectroscopy: Using a UV-Visible spectrophotometer, scan the absorbance of each solution from 300 nm to 800 nm to determine the wavelength of maximum absorbance (λ_max_).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_max_ and record the emission spectrum to identify the peak fluorescence wavelength.
-
Molar Extinction Coefficient (ε) Determination: Using the Beer-Lambert law (A = εcl), calculate ε at the λ_max_ from a serial dilution of the compound in a chosen solvent.
Protocol 1.2: Singlet Oxygen Quantum Yield (ΦΔ) Determination
Rationale: The singlet oxygen quantum yield is the most direct measure of a photosensitizer's ability to generate the primary cytotoxic agent in Type II PDT.[16] This protocol uses an indirect chemical trapping method with a well-characterized reference photosensitizer.
Methodology:
-
Reagents:
-
Test Compound: 2-methoxy-9H-xanthen-9-one.
-
Reference PS: Methylene Blue or Rose Bengal (known ΦΔ).
-
Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF).
-
Solvent: Air-saturated solvent in which all components are soluble (e.g., ethanol or DMSO).
-
-
Preparation: Prepare solutions of the test compound and the reference PS with identical optical densities (e.g., ~0.1) at the irradiation wavelength.
-
Irradiation Setup: Use a monochromatic light source (e.g., laser or filtered lamp) tuned to the desired excitation wavelength.
-
Measurement: a. To a cuvette containing the PS solution, add a known concentration of DPBF. b. Irradiate the solution while monitoring the decrease in DPBF absorbance at its λ_max_ (~415 nm) over time using a spectrophotometer. c. Repeat the experiment under identical conditions for the reference photosensitizer.
-
Calculation: The singlet oxygen quantum yield of the test compound (Φ_sample_) is calculated using the following equation:
-
Φ_sample_ = Φ_ref_ * (k_sample_ / k_ref_)
-
Where Φ_ref_ is the known quantum yield of the reference, and k_sample_ and k_ref_ are the rate constants of DPBF photobleaching for the sample and reference, respectively.
-
| Parameter | Description | Significance in PDT |
| λ_max_ (Absorbance) | Wavelength of maximum light absorption. | Determines the optimal light source for activation. Longer wavelengths (>650 nm) are preferred for deeper tissue penetration.[4] |
| Molar Extinction (ε) | A measure of how strongly the molecule absorbs light at a specific wavelength. | A high ε value is desirable for efficient light absorption at low concentrations. |
| λ_max_ (Fluorescence) | Wavelength of maximum light emission. | Useful for imaging-based applications like cellular uptake and localization studies.[10] |
| Singlet Oxygen Yield (ΦΔ) | The efficiency of converting absorbed light energy into singlet oxygen production. | A high ΦΔ is a primary indicator of a potent Type II photosensitizer.[16] |
| Table 1: Key Photophysical Parameters for Evaluating a Novel Photosensitizer. |
Section 2: In Vitro Efficacy and Cellular Interaction
Expert Insight: Once a compound demonstrates favorable photophysical properties, the next critical phase is to evaluate its interaction with cancer cells. This involves determining its therapeutic window (the concentration range where it is toxic only upon light activation), its ability to enter cells, and its subcellular localization, which is a key determinant of the subsequent cell death mechanism.[8][17]
Caption: Standard workflow for the in vitro screening of a novel photosensitizer.
Protocol 2.1: Assessing Dark vs. Phototoxicity (MTT Assay)
Rationale: A viable PS must exhibit minimal toxicity in the absence of light and potent cytotoxicity upon light activation.[18] This protocol establishes this therapeutic window and determines the half-maximal inhibitory concentration (IC50) of the photodynamic treatment.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549, or a relevant cell line) in 96-well plates and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing serial dilutions of 2-methoxy-9H-xanthen-9-one (e.g., 0.1 µM to 50 µM). Include vehicle-only (DMSO) controls. Incubate for a predetermined time (e.g., 4 or 24 hours) to allow for cellular uptake.
-
Treatment Groups:
-
Dark Toxicity: Keep one set of plates protected from light.
-
Phototoxicity: Expose a second set of plates to a light source (e.g., LED array) at the PS's λ_max_. The light dose (fluence, J/cm²) should be consistent and measured with a photometer.[19]
-
Controls: Include cells with no PS + light and cells with no PS + no light.
-
-
Post-Irradiation Incubation: After irradiation, replace the medium in all plates with fresh culture medium and incubate for 24-48 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or isopropanol and read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves for both dark and phototoxicity groups to determine the respective IC50 values.
Protocol 2.2: Cellular Uptake and Subcellular Localization
Rationale: The efficacy of PDT is directly related to the amount of PS accumulated by the target cells.[20] Furthermore, the specific organelle where the PS localizes (e.g., mitochondria, lysosomes) dictates the primary site of photodamage and strongly influences the resulting cell death pathway.[17]
Methodology - Cellular Uptake (Flow Cytometry):
-
Cell Treatment: Seed cells in 6-well plates. Treat with a fixed concentration of 2-methoxy-9H-xanthen-9-one (e.g., 10 µM) for various time points (e.g., 1, 4, 8, 24 hours).
-
Harvesting: At each time point, wash cells with PBS, detach them using trypsin, and centrifuge to form a cell pellet.
-
Analysis: Resuspend the cell pellet in PBS. Analyze the intracellular fluorescence using a flow cytometer, exciting with a laser appropriate for the PS's absorption spectrum.[21] The mean fluorescence intensity correlates with the amount of internalized PS.
Methodology - Subcellular Localization (Fluorescence Microscopy):
-
Preparation: Seed cells on glass-bottom dishes or coverslips. Incubate with the PS as described above.
-
Organelle Staining: In the final 30 minutes of incubation, co-stain the cells with fluorescent trackers for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
-
Imaging: Wash the cells with fresh medium. Image the live cells using a confocal fluorescence microscope.
-
Analysis: Overlay the fluorescence channel of the PS with the channels of the organelle trackers. A high degree of signal co-localization (indicated by a yellow/orange merge) suggests the primary site of accumulation.
Protocol 2.3: Direct Detection of Intracellular ROS
Rationale: This protocol provides direct evidence that the cytotoxic effect is mediated by ROS generation upon photoactivation, confirming the PDT mechanism of action.
Methodology:
-
Reagents: Use a ROS-sensitive fluorescent probe, such as Singlet Oxygen Sensor Green (SOSG) for singlet oxygen or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS.[6][22]
-
Cell Loading: Incubate cells with 2-methoxy-9H-xanthen-9-one. In the final hour, add the ROS probe to the culture medium.
-
Photoactivation: Irradiate the cells with the appropriate wavelength and light dose. Include non-irradiated controls.
-
Measurement: Immediately measure the increase in fluorescence of the ROS probe using either a fluorescence plate reader, flow cytometer, or fluorescence microscope. A significant increase in fluorescence in the irradiated group compared to controls confirms intracellular ROS production.[23]
Section 3: Elucidating the Mechanism of Cell Death
Expert Insight: Following PDT, cells can die via several pathways, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death), with autophagy sometimes playing a modulatory role.[5][24] Understanding which pathway is dominant is crucial for predicting the therapy's overall efficacy and potential inflammatory response. Apoptosis is generally considered a more favorable outcome in cancer therapy.[25] The cell death mechanism is often dictated by the subcellular localization of the PS and the intensity of the PDT dose.[17][26]
Caption: Potential signaling pathways activated by PDT, dependent on the primary site of photodamage.
Protocol 3.1: Distinguishing Apoptosis and Necrosis (Annexin V/Propidium Iodide Assay)
Rationale: This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane (detected by Annexin V), while necrotic cells lose membrane integrity (allowing Propidium Iodide to enter and stain the nucleus).[19]
Methodology:
-
Treatment: Treat cells with 2-methoxy-9H-xanthen-9-one and light using the IC50 concentration determined previously. Collect cells at various time points post-treatment (e.g., 4, 8, 24 hours).
-
Staining: Wash the collected cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the dominant mode of cell death.
-
Section 4: Application Note: Advancing to In Vivo Models
Following successful in vitro characterization demonstrating high phototoxicity, significant ROS production, and a favorable apoptotic cell death mechanism, the logical next step is to evaluate the therapeutic efficacy of 2-methoxy-9H-xanthen-9-one in a preclinical in vivo setting.
Model Selection:
-
Subcutaneous Tumor Models: The most common starting point involves implanting human cancer cells (xenograft) or murine cancer cells (syngeneic) subcutaneously on the flank of an immunocompromised or immunocompetent mouse, respectively.[27][28] The C3H mouse with a SCCVII carcinoma is a well-established model for such studies.[29][30][31] Syngeneic models are particularly valuable as they allow for the study of the host anti-tumor immune response, which can be stimulated by PDT.[27]
Key Experimental Considerations:
-
Formulation: The PS must be formulated in a biocompatible vehicle for systemic (e.g., intravenous) or local (e.g., intratumoral) administration.
-
Pharmacokinetics and Biodistribution: Determine the optimal time interval between PS administration and light irradiation (the "drug-to-light interval") by measuring PS fluorescence in the tumor and surrounding healthy tissue over time.
-
Light Delivery: For subcutaneous tumors, light is typically delivered non-invasively using a laser coupled to a fiber optic with a microlens to ensure uniform illumination of the tumor area.[29]
-
Therapeutic Endpoints: Efficacy is primarily assessed by monitoring tumor volume over time. A significant delay in tumor growth or complete tumor regression in the PDT-treated group compared to control groups (no treatment, PS alone, light alone) indicates a positive therapeutic effect.
Conclusion
This guide outlines a systematic, multi-faceted approach to the pre-clinical evaluation of 2-methoxy-9H-xanthen-9-one as a novel photosensitizer for photodynamic therapy. By first establishing its fundamental photophysical characteristics, then rigorously assessing its in vitro efficacy and cellular interactions, and finally elucidating its induced cell death mechanisms, researchers can build a comprehensive data package. This structured workflow ensures that only the most promising candidates, backed by robust scientific evidence, are advanced into more complex and resource-intensive in vivo models, ultimately accelerating the discovery of next-generation agents for photodynamic therapy.
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. Springer Link. Available at: [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. ResearchGate. Available at: [Link]
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Myasnykov, V., et al. (2024). Iodinated xanthene-cyanine NIR dyes as potential photosensitizers for antimicrobial photodynamic therapy. ResearchGate. Available at: [Link]
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Ethirajan, M., et al. (2011). Dye Sensitizers for Photodynamic Therapy. MDPI. Available at: [Link]
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Ethirajan, M., et al. (2011). Dye Sensitizers for Photodynamic Therapy. PubMed. Available at: [Link]
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Spengler, C., et al. (2021). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. National Center for Biotechnology Information. Available at: [Link]
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Garcia-Amoros, J., et al. (2012). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. National Center for Biotechnology Information. Available at: [Link]
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Rud, E., et al. (2005). Synthesis, characterization, and cellular uptake of DNA-binding rose bengal peptidoconjugates. PubMed. Available at: [Link]
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Ferreira, H., et al. (2020). Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. National Center for Biotechnology Information. Available at: [Link]
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Mao, F., et al. (2013). (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene. National Center for Biotechnology Information. Available at: [Link]
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Gagui, D.C., et al. (2021). In Vitro Low-Fluence Photodynamic Therapy Parameter Screening Using 3D Tumor Spheroids Shows that Fractionated Light Treatments Enhance Phototoxicity. ACS Publications. Available at: [Link]
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Wang, S., et al. (2015). Evaluation of a bacteriochlorin-based photosensitizer's anti-tumor effect in vitro and in vivo. Cancer Cell International. Available at: [Link]
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Szymańska, P., et al. (2023). An In Vitro Strategy to Evaluate Ketoprofen Phototoxicity at the Molecular and Cellular Levels. MDPI. Available at: [Link]
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Durantini, J., et al. (2016). Cellular uptake of the photosensitiser as a function of the concentration. ResearchGate. Available at: [Link]
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Tran, T.N., et al. (2016). Synthesis and biological evaluation of C1-O-substituted-3-(3-butylamino-2-hydroxy-propoxy)-xanthen-9-one as topoisomerase IIα catalytic inhibitors. PubMed. Available at: [Link]
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Moan, J., et al. (1987). Photosensitizing efficiencies, tumor- and cellular uptake of different photosensitizing drugs relevant for photodynamic therapy of cancer. PubMed. Available at: [Link]
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Ribeiro, D., et al. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. Available at: [Link]
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da Silva, J.P., et al. (2004). Photophysical studies of 9,10-phenanthrenequinones. ResearchGate. Available at: [Link]
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Avutapalli, S., et al. (2016). Photosensitizer-thioglycosides enhance photodynamic therapy by augmenting cellular uptake. National Center for Biotechnology Information. Available at: [Link]
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Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Methoxyxanthone
Abstract
This document provides a comprehensive guide to a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-methoxyxanthone. Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone nucleus, recognized for a wide spectrum of pharmacological activities.[1] The accurate quantification of specific xanthone derivatives like 2-methoxyxanthone is critical in drug discovery, quality control of natural products, and pharmacokinetic studies. This guide details the experimental rationale, a step-by-step protocol, and method validation in accordance with the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5]
Introduction: The Rationale for a Dedicated HPLC Method
2-Methoxyxanthone belongs to the xanthone class, which are polycyclic aromatic compounds known for their presence in various plant species and their potential therapeutic applications.[6] The development of a reliable and validated analytical method is paramount for ensuring the purity, potency, and stability of 2-methoxyxanthone in research and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[7] This application note focuses on a reverse-phase method, which is ideally suited for the separation of moderately non-polar compounds like xanthones.[8] The choice of a C18 stationary phase provides excellent retention and separation based on the hydrophobicity of the analyte. UV-Vis detection is employed due to the strong chromophoric nature of the xanthone scaffold, allowing for sensitive and specific detection.[9]
Chromatographic Principles and Method Development
The separation of 2-methoxyxanthone is achieved using a reverse-phase C18 column. In this mode, the stationary phase is non-polar (octadecylsilyl), and the mobile phase is polar. The retention of 2-methoxyxanthone is primarily governed by its hydrophobic interactions with the C18 chains.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the industry standard for reverse-phase chromatography and offers robust performance for a wide range of analytes, including xanthone derivatives.[8] Its long alkyl chains provide the necessary hydrophobicity to retain 2-methoxyxanthone effectively.
-
Mobile Phase: A binary mixture of methanol and water is selected. Methanol is a common organic modifier that allows for the fine-tuning of the mobile phase's eluotropic strength. The high proportion of methanol (90%) ensures that 2-methoxyxanthone, a relatively non-polar molecule, is eluted with a reasonable retention time and good peak shape.[1][2][3][5]
-
Detection Wavelength: The selection of the detection wavelength is critical for achieving optimal sensitivity. Based on data from structurally similar compounds like xanthone and 3-methoxyxanthone, a wavelength of 237 nm is chosen, corresponding to a strong UV absorbance maximum for the xanthone nucleus.[1][2][3][5] This maximizes the signal-to-noise ratio, thereby enhancing the method's sensitivity.
-
Isocratic Elution: An isocratic method, where the mobile phase composition remains constant throughout the run, is chosen for its simplicity, robustness, and reproducibility.[2][3][5] This leads to stable baselines and straightforward method transfer between different HPLC systems.
Experimental Protocol
Materials and Reagents
| Item | Specification | Recommended Supplier |
| 2-Methoxyxanthone Reference Standard | >98% Purity | Sigma-Aldrich, Cayman Chemical |
| Methanol | HPLC Grade | Fisher Scientific, Merck |
| Water | HPLC Grade / Deionized >18 MΩ·cm | Millipore (Milli-Q®) |
| Acetonitrile | HPLC Grade (for cleaning) | Fisher Scientific, Merck |
| Syringe Filters | 0.22 µm PTFE or Nylon | Pall, Sartorius |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., ZORBAX StableBond C18, Phenomenex Luna C18) |
| Particle Size: 5 µm | |
| Dimensions: 4.6 x 250 mm | |
| Mobile Phase | Methanol : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (~25°C) |
| Detection Wavelength | 237 nm |
| Injection Volume | 10 µL |
| Run Time | 7 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Measure 900 mL of HPLC-grade methanol.
-
Measure 100 mL of HPLC-grade water.
-
Combine the solvents in a suitable solvent reservoir.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of 2-methoxyxanthone reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (for Calibration Curve): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing 2-methoxyxanthone.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete extraction of the analyte.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to remove particulates and protect the column.[7][10]
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 2-methoxyxanthone.
Method Validation and System Suitability
For the method to be considered trustworthy and authoritative, it must be validated according to ICH guidelines.[2][4]
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 5 µg/mL) five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates system precision. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Demonstrates system stability. |
Validation Parameters
The following parameters should be assessed to validate the method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by analyzing a placebo/blank sample and ensuring no interfering peaks are present at the retention time of 2-methoxyxanthone.[2][3]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[2][4]
-
Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of 2-methoxyxanthone at different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.[4]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.[2][3]
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation and Interpretation
A typical chromatogram will show a sharp, well-defined peak for 2-methoxyxanthone. The retention time for 3-methoxyxanthone under similar conditions is approximately 5.8 minutes, and a similar retention time is expected for the 2-methoxy isomer.[1]
Example Validation Data Summary (Hypothetical)
| Validation Parameter | Result | ICH Acceptance Limit |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of 2-methoxyxanthone.[4] The isocratic elution with a C18 column and UV detection at 237 nm provides excellent specificity and sensitivity. The protocol has been designed with scientific integrity at its core, explaining the rationale behind each step to ensure it acts as a self-validating system for researchers, scientists, and drug development professionals. Adherence to the outlined validation procedures will ensure the generation of accurate and reproducible data.
References
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Teixeira, M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. Journal of Chromatographic Science, 41(7), 368–373. [Link]
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Teixeira, M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-methoxyxanthone in PLGA Nanocapsules. PubMed. [Link]
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SIELC Technologies. Separation of Xanthone on Newcrom R1 HPLC column. [Link]
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Naveen, P., et al. (2017). Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica. National Institutes of Health (NIH). [Link]
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Teixeira, M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. ResearchGate. [Link]
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Pistelli, L., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Quantification of α-Mangostin in Dietary Supplements. ResearchGate. [Link]
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Rohman, A., et al. (2019). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. MDPI. [Link]
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Walker, E. B. (2007). HPLC analysis of selected xanthones in mangosteen fruit. PubMed. [Link]
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Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. [Link]
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Human Metabolome Database. (2012). Showing metabocard for 2-Methoxyxanthone (HMDB0032998). [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
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Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]
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Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. [Link]
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Journal of Chromatographic Science. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. Oxford Academic. [Link]
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SpectraBase. (n.d.). 2-Methoxyxanthone - Optional[13C NMR] - Chemical Shifts. [Link]
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Icon Scientific Inc. (2023). Why is UV light used in HPLC? [Link]
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ResearchGate. (2023). How to analyze HPLC spectra at different wavelengths? [Link]
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International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Methoxyacetic acid. [Link]
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LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]
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Application Note: Utilizing 2-Methoxyxanthone as a Versatile Building Block in Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the strategic application of 2-methoxyxanthone as a foundational scaffold in the total synthesis of complex natural products and bioactive molecules. We explore its inherent reactivity, discuss key synthetic transformations, and provide validated, step-by-step protocols for its modification. This guide is intended to equip researchers with the necessary insights to leverage the xanthone core for the efficient construction of diverse molecular architectures.
Introduction: The Strategic Value of the Xanthone Scaffold
Xanthones (9H-xanthen-9-one) are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework.[1][2] This tricyclic system is not merely a chemical curiosity; it is recognized as a "privileged structure" in medicinal chemistry.[3] This designation stems from its ability to serve as a versatile scaffold that can bind to a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6]
2-Methoxyxanthone, in particular, serves as an excellent starting point for synthetic endeavors. Its features include:
-
Defined Reactivity: The methoxy group at the C2 position activates the aromatic ring system for specific electrophilic substitutions and provides a handle for selective demethylation to unmask a reactive hydroxyl group.
-
Structural Rigidity: The planar, rigid core provides a predictable three-dimensional conformation, which is crucial for designing molecules with specific target affinities.
-
Synthetic Accessibility: It can be prepared through established synthetic routes or procured from commercial suppliers, making it a readily available building block.
This guide will focus on the practical aspects of using 2-methoxyxanthone, moving from its fundamental reactivity to its application in multi-step synthetic campaigns.
Physicochemical Properties and Core Reactivity
Understanding the inherent properties of 2-methoxyxanthone is fundamental to its strategic deployment in synthesis.
Table 1: Physicochemical Properties of 2-Methoxyxanthone
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₄ | [7] |
| Molecular Weight | 242.23 g/mol | [7] |
| Appearance | White solid | [8] |
| IUPAC Name | 2-hydroxy-3-methoxyxanthen-9-one | [7] |
The reactivity of the 2-methoxyxanthone scaffold is dictated by the interplay of its constituent functional groups: the methoxy ether, the carbonyl group, and the aromatic rings.
Caption: Key reactive sites of the 2-methoxyxanthone scaffold.
-
A-Ring (Substituted Ring): The C2-methoxy group is an ortho-, para-director, activating the C1 and C3 positions for electrophilic aromatic substitution. The C4 position is also activated, though to a lesser extent.
-
C-Ring (Unsubstituted Ring): This ring is less activated than the A-ring but can still undergo electrophilic substitution under more forcing conditions.
-
C2-Methoxy Group: This is a key functional handle. Its primary transformation is O-demethylation to reveal a phenol, which can then be used for a wide array of subsequent reactions (e.g., etherification, esterification, Claisen rearrangement).
-
C9-Carbonyl Group: The ketone can be reduced to a secondary alcohol or serve as a site for nucleophilic attack. Oxidation of a precursor 9H-xanthene is a common final step in xanthone synthesis.[8]
Strategic Applications in Total Synthesis
2-Methoxyxanthone is more than just a starting material; it's a strategic platform. Its utility is best demonstrated through its application in the synthesis of more complex, often naturally occurring, xanthone derivatives like lichexanthone.[9]
Strategy 1: Scaffold Functionalization via Demethylation and Re-alkylation
A primary strategy involves the selective demethylation of the methoxy group to unmask a hydroxyl group. This phenol is significantly more versatile for subsequent C-O bond formations or as a directing group for further aromatic substitutions.
Caption: General workflow for diversifying the 2-methoxyxanthone core.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices.
Protocol 1: O-Demethylation of 2-Methoxyxanthone using Boron Tribromide (BBr₃)
This protocol is a standard and highly effective method for cleaving aryl methyl ethers.
Rationale for Reagent Choice: Boron tribromide is a powerful Lewis acid that coordinates strongly to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. This method is often preferred for its high efficiency and relatively mild conditions (low temperature), which helps to prevent side reactions on sensitive substrates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 2-methoxyxanthone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: Starting the reaction at low temperature is critical to control the exothermicity of the BBr₃-ether complex formation and to prevent potential degradation of the xanthone core.
-
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. The solution may change color.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C. This will react with excess BBr₃.
-
Trustworthiness Check: Quenching must be done slowly and at low temperature as the reaction with MeOH is highly exothermic.
-
-
Work-up: Warm the mixture to room temperature and concentrate under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-hydroxyxanthone.
Table 2: Typical Reaction Parameters for Demethylation
| Parameter | Value |
| Substrate | 2-Methoxyxanthone |
| Reagent | Boron Tribromide (BBr₃) |
| Equivalents | 1.2 - 1.5 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Typical Yield | > 90% |
Protocol 2: Friedel-Crafts Alkylation for C-Ring Functionalization (Illustrative)
This protocol illustrates how to add substituents to the unsubstituted C-ring, a key step in synthesizing natural products like lichexanthone, which has a methyl group at C8.[9][10]
Rationale for Reagent Choice: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for promoting Friedel-Crafts reactions. It activates the alkylating agent and facilitates electrophilic attack on the aromatic ring. The reaction is typically directed to the positions most activated for electrophilic substitution.
Step-by-Step Methodology:
-
Preparation: To a stirred suspension of anhydrous AlCl₃ (2.0 eq) in anhydrous carbon disulfide (CS₂) or nitrobenzene in a flame-dried flask under Argon, add 2-methoxyxanthone (1.0 eq) portion-wise at 0 °C.
-
Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor by TLC.
-
Expert Insight: The choice of solvent is critical. CS₂ is traditional, but nitrobenzene can sometimes improve solubility and reaction rates. The temperature must be carefully controlled to avoid poly-alkylation.
-
-
Quenching: Cool the reaction mixture to 0 °C and quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid (HCl).
-
Work-up: Stir the mixture until the aluminum salts dissolve. If a precipitate forms, collect it by filtration. Otherwise, separate the organic layer and extract the aqueous layer with DCM. Combine all organic portions, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography or recrystallization to isolate the alkylated 2-methoxyxanthone derivative.
Troubleshooting and Advanced Considerations
-
Regioselectivity: In electrophilic substitutions, a mixture of isomers is often possible. Careful selection of catalysts, temperature, and blocking groups may be necessary to achieve the desired regioselectivity.
-
Poor Solubility: Xanthones can have poor solubility in common organic solvents.[11] Using co-solvents like THF or warming the reaction mixture may be necessary. For some modern syntheses, specialized conditions like microwave-assisted organic synthesis (MAOS) can be employed to improve yields and reduce reaction times.[11]
-
Protecting Groups: In complex syntheses, it may be necessary to protect the C2-hydroxyl group (after demethylation) before performing transformations on other parts of the molecule. Standard protecting groups like benzyl (Bn) or silyl ethers (e.g., TBS) are effective.
Conclusion
2-Methoxyxanthone is a powerful and versatile building block in organic synthesis. Its defined reactivity and rigid scaffold make it an ideal starting point for the construction of a wide array of biologically active molecules. By mastering key transformations such as O-demethylation and controlled electrophilic substitution, researchers can efficiently access a diverse chemical space, accelerating drug discovery and natural product synthesis programs.
References
- Scarpecci, C., & Consalvi, S. (2022). Biological Activities of Synthetic Derivatives of Xanthones: An Update (2016-2020). In Flavonoids and Phenolics (pp. 73-111). Bentham Science Publishers.
- Pramesti, Y., Saputri, F. A., & Tjahjono, D. H. (2022). Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. BMC Research Notes, 15(1), 22.
- Imran, M., et al. (2023).
- Li, Y., et al. (2020). Syntheses of xanthone derivatives and their bioactivity investigation. Journal of the Chinese Chemical Society, 67(10), 1838-1847.
- Wang, Y., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Chemistry, 10, 920493.
- Wikipedia contributors. (2023). Lichexanthone. In Wikipedia, The Free Encyclopedia.
- Elix, J. A., & Gaul, K. L. (1986). Synthesis of New Lichen Xanthones. Australian Journal of Chemistry, 39(4), 613-624.
- Tjahjono, D. H., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(16), 4933.
- Le Pogam, P., & Boustie, J. (2016).
- Negri, A., & Naponelli, V. (2017). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. International Journal of Molecular Sciences, 18(6), 1184.
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- Liu, Z., & Larock, R. C. (2006). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Journal of Organic Chemistry, 71(8), 3198–3209.
- Esteves, M. A., et al. (2014). Synthesis of xanthones: an overview. Current Organic Chemistry, 18(23), 2938-2975.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methoxyxanthone.
- Shipman, K. J., & You, Y. (2013). Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis.
- ResearchGate. (n.d.). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits.
- ResearchGate. (n.d.). Regioselective synthesis of Dihydroxanthones and Xanthones through a Tandem process.
- ECHEMI. (n.d.). 2-Methoxyxanthone. ECHEMI.
- Albéniz, M., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules, 26(11), 3169.
- FooDB. (2010). 2-Methoxyxanthone. FooDB.
- National Center for Biotechnology Information. (n.d.).
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Application Note: A Comprehensive Guide to Determining the Antioxidant Activity of 2-methoxy-9H-xanthen-9-one
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[1][2] The exploration of novel antioxidant compounds is therefore a cornerstone of drug discovery and development.
Xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention for their wide range of pharmacological properties, including potent antioxidant effects.[3][4] These compounds are secondary metabolites found in various plants, with the pericarp of the mangosteen fruit (Garcinia mangostana) being a particularly rich source.[5][6] The antioxidant capacity of xanthones is often attributed to their unique dibenzo-γ-pyrone scaffold, which can be substituted with various functional groups that influence their biological activity.[4][7] Theoretical studies suggest that xanthones can act as free radical scavengers through mechanisms like single electron transfer (SET), particularly in their deprotonated forms under physiological conditions.[5][8]
This application note provides detailed protocols for assessing the antioxidant activity of a specific synthetic xanthone derivative, 2-methoxy-9H-xanthen-9-one . We will describe three robust and widely adopted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. By employing multiple assays, researchers can obtain a comprehensive and reliable profile of the compound's antioxidant potential, accounting for different mechanisms of action such as hydrogen atom transfer and electron donation.
PART 1: Principles of Antioxidant Activity Assays
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Different assays are based on distinct chemical reactions and measure different facets of a compound's capabilities. The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
DPPH Radical Scavenging Assay: This assay operates on the SET and HAT principle. DPPH• is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH• is reduced to its non-radical form, DPPH-H, resulting in a color change to a pale yellow.[9][10] The degree of discoloration, measured by the decrease in absorbance at ~517 nm, is proportional to the antioxidant's scavenging capacity.[9]
-
ABTS Radical Cation Decolorization Assay: This assay is also based on SET and HAT. The ABTS radical cation (ABTS•+), a blue/green chromophore, is generated by oxidizing ABTS with potassium persulfate.[11] Antioxidant compounds present in the sample reduce the ABTS•+, causing the solution to decolorize. This reduction in absorbance, typically measured at 734 nm, is directly related to the antioxidant's potency.[11] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[11]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Unlike radical scavenging assays, FRAP measures the ability of an antioxidant to act as a reducing agent. The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺) form in an acidic environment.[12] The intensity of the blue color, measured at ~593 nm, is proportional to the reducing power of the sample.[12] This method directly measures the electron-donating capacity of a compound.
PART 2: Detailed Experimental Protocols
DPPH Radical Scavenging Activity Assay
This protocol details the steps to measure the ability of 2-methoxy-9H-xanthen-9-one to scavenge the DPPH free radical.
A. Reagents and Materials
-
2-methoxy-9H-xanthen-9-one
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control/standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
B. Step-by-Step Protocol
-
Preparation of DPPH Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol.
-
Store the solution in an amber bottle and in the dark at 4°C. Prepare this solution fresh.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of 2-methoxy-9H-xanthen-9-one (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the standard antioxidant (Ascorbic Acid or Trolox) at the same concentration.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[9]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to respective wells.
-
Prepare a blank well containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
C. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[9]
-
Where:
-
A_control is the absorbance of the blank (methanol + DPPH).
-
A_sample is the absorbance of the test compound or standard + DPPH.
-
-
-
Determine the IC50 Value:
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
-
The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals. This can be determined from the graph using linear regression analysis.
-
D. Experimental Workflow Visualization
Caption: Workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
This protocol measures the capacity of the test compound to scavenge the pre-formed ABTS radical cation.
A. Reagents and Materials
-
2-methoxy-9H-xanthen-9-one
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Spectrophotometer or microplate reader (734 nm)
B. Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM ABTS stock solution in water.[14]
-
Prepare a 2.45 mM potassium persulfate solution in water.[14]
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[11]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of 2-methoxy-9H-xanthen-9-one (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a stock solution of Trolox and create a standard curve by making serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
-
Assay Procedure:
-
Add 20 µL of the various concentrations of the test compound or Trolox standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
C. Data Analysis
-
Calculate the percentage inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100[11]
-
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without antioxidant).
-
A_sample is the absorbance of the reaction mixture with the test compound or standard.
-
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot the percentage inhibition against the concentrations of the Trolox standards to generate a standard curve.
-
Determine the linear regression equation (y = mx + c).[11]
-
Use the percentage inhibition value for the test compound to calculate its concentration in terms of Trolox equivalents from the standard curve. The TEAC value is often expressed as µM of Trolox equivalents per mg of the test compound.
-
D. Experimental Workflow Visualization
Caption: Workflow for the ABTS antioxidant assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol quantifies the ability of 2-methoxy-9H-xanthen-9-one to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
A. Reagents and Materials
-
2-methoxy-9H-xanthen-9-one
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath or incubator set to 37°C
B. Step-by-Step Protocol
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of 2-methoxy-9H-xanthen-9-one in a suitable solvent.
-
Prepare a standard curve using ferrous sulfate or Trolox at various concentrations (e.g., 0, 100, 200, 400, 800, 1000 µM).
-
-
Assay Procedure:
C. Data Analysis
-
Construct a Standard Curve:
-
Plot the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
-
Obtain the linear regression equation (y = mx + c).
-
-
Calculate the FRAP Value:
-
Use the absorbance value of the test sample to determine the concentration of Fe²⁺ equivalents from the standard curve.
-
The FRAP value is expressed as µM of Fe²⁺ equivalents per mg or mM of the test compound.
-
D. Experimental Workflow Visualization
Caption: Workflow for the FRAP antioxidant assay.
PART 3: Data Presentation and Interpretation
Quantitative data from these assays should be recorded systematically to allow for clear comparison and interpretation.
Table 1: Example Data Summary for Antioxidant Activity of 2-methoxy-9H-xanthen-9-one
| Assay | Parameter | 2-methoxy-9H-xanthen-9-one | Standard (Trolox) |
| DPPH Assay | IC50 (µg/mL) | Value | Value |
| ABTS Assay | TEAC (µM TE/mg) | Value | N/A |
| FRAP Assay | FRAP Value (µM Fe²⁺/mg) | Value | N/A |
Interpreting the Results:
-
IC50 Value (DPPH): A lower IC50 value indicates a higher antioxidant activity, as less compound is required to neutralize 50% of the free radicals.
-
TEAC Value (ABTS): A higher TEAC value signifies greater antioxidant capacity relative to the Trolox standard.
-
FRAP Value: A higher FRAP value indicates a stronger reducing power, and thus a greater electron-donating capability.
By comparing the results across the three assays, a comprehensive picture of the antioxidant profile of 2-methoxy-9H-xanthen-9-one can be established. For instance, a compound might show high activity in the FRAP assay (strong reducing agent) but moderate activity in the DPPH assay (slower radical scavenger). Such discrepancies provide valuable insights into the compound's primary mechanism of antioxidant action. Studies on other xanthone derivatives have shown varied results in DPPH and FRAP assays, highlighting the influence of specific structural features, such as the position of substituents, on their antioxidant capacity.[15][16]
Conclusion
This application note provides robust, step-by-step protocols for evaluating the antioxidant activity of 2-methoxy-9H-xanthen-9-one using the DPPH, ABTS, and FRAP assays. The use of these complementary methods allows for a thorough characterization of the compound's ability to act as both a radical scavenger and a reducing agent. The detailed workflows, data analysis procedures, and interpretation guidelines presented herein are designed to assist researchers, scientists, and drug development professionals in accurately assessing the therapeutic potential of novel xanthone derivatives and other antioxidant compounds.
References
-
The theory behind the antioxidant activity of xanthones from mangosteen. (2012). RSC Blogs. [Link]
-
A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. [Link]
-
ORAC Assay Protocol. Scribd. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
- Francik, R., Szkaradek, N., Właszczyk, D., & Marona, H. (2012). Antioxidant activity of xanthone derivatives. Acta Poloniae Pharmaceutica, 69(1), 113-117.
-
ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- Martínez, A., Galano, A., & Vargas, R. (2012). Xanthones as antioxidants: A theoretical study on the thermodynamics and kinetics of the single electron transfer mechanism. Food & function, 3(1), 48-57.
-
Antioxidant activity of xanthone derivatives. PubMed. [Link]
-
Xanthones as antioxidants: A theoretical study on the thermodynamics and kinetics of the single electron transfer mechanism. Food & Function (RSC Publishing). [Link]
-
Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.[Link]
-
Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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DPPH Antioxidant Assay. G-Biosciences. [Link]
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Antioxidant potential using ORAC assay. BMG Labtech. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction. ResearchGate. [Link]
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DPPH Radical Scavenging Assay. MDPI. [Link]
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Antioxidant activity of xanthone derivatives. ResearchGate. [Link]
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Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction. PubMed Central. [Link]
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Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. National Institutes of Health. [Link]
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1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]
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In vitro cytotoxicity assays of 2-methoxyxanthone derivatives
An Application Guide to the In Vitro Cytotoxicity Profiling of 2-Methoxyxanthone Derivatives
Introduction: The Therapeutic Potential of Xanthones
Xanthones represent a privileged class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Found in various medicinal plants, these molecules have attracted significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The specific biological effects of a xanthone derivative are intricately linked to the nature, quantity, and placement of functional groups on its core structure.[1]
2-Methoxyxanthone and its derivatives are a promising subgroup currently under investigation for their potential as novel therapeutic agents, particularly in oncology.[3][4] Preliminary studies suggest that modifications to the xanthone backbone can yield compounds with significant cytotoxic activity against various cancer cell lines.[1][3][4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel 2-methoxyxanthone derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to generating reliable and interpretable data. The protocols outlined herein are designed as self-validating systems, incorporating essential controls to ensure scientific integrity. This guide will cover primary cytotoxicity screening to determine potency (IC50) and delve into key mechanistic assays to elucidate the mode of cell death, a critical step in the preclinical evaluation of any potential anticancer compound.[5][6]
Section 1: Foundational Considerations and Pre-Assay Workflow
A meticulously planned experimental setup is the bedrock of reproducible cytotoxicity data. Before initiating any cell-based assay, careful consideration must be given to compound handling and the biological system.
Compound Management: Solubility and Stock Preparation
Causality: The physicochemical properties of a test compound directly impact its bioavailability in an in vitro setting. Xanthones are often characterized by poor aqueous solubility.[7] If a compound precipitates in the culture medium, its effective concentration is unknown, leading to inaccurate dose-response curves and IC50 values.
Protocol:
-
Solubility Assessment: Begin by determining the solubility of each 2-methoxyxanthone derivative in common, cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, create intermediate working solutions by diluting the primary stock in complete cell culture medium.
-
Final Concentration & Vehicle Control: Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%. Crucially, every experiment must include a vehicle control , where cells are treated with the same final concentration of DMSO as the highest compound concentration, to account for any solvent-induced effects.
Rational Cell Line Selection
Causality: Cancer is a heterogeneous disease. A compound's efficacy can vary dramatically across different cancer types and even between cell lines from the same tumor type due to their unique genetic and phenotypic characteristics.[8][9] Therefore, selecting appropriate cell lines is critical for generating clinically relevant data.[6]
Strategy:
-
Panel-Based Screening: For initial screening, utilize a diverse panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, ovarian). This approach, modeled after the NCI-60 screen, provides a broad view of the compound's activity spectrum.[9][10]
-
Targeted Selection: If the 2-methoxyxanthone derivatives are designed with a specific molecular target in mind, select cell lines based on the expression levels or mutation status of that target.[8] Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for this.
-
Authentication: Exclusively use cell lines from reputable cell banks such as the American Type Culture Collection (ATCC) to ensure identity and prevent the use of misidentified or contaminated cells.[11][12][13]
Standard Cell Culture Practice
All experiments should be conducted under sterile conditions in a certified biosafety cabinet. Cells must be maintained according to the supplier's recommendations (e.g., ATCC), using the specified medium, serum, and incubation conditions (typically 37°C, 5% CO₂).[11][14][15]
Section 2: Primary Cytotoxicity Screening: The MTT Assay
The first step in evaluating a compound library is to determine the concentration-dependent effect on cell viability. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.
Principle of the MTT Assay
The assay's mechanism is based on the metabolic activity of living cells.[16] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17] Dead cells lack this enzymatic activity. The formazan crystals are subsequently solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[17]
Detailed Protocol for MTT Assay
Materials:
-
Authenticated cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
2-methoxyxanthone derivatives (prepared as described in 1.1)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2-fold or 10-fold dilutions of the 2-methoxyxanthone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Establish Controls: On each plate, include the following controls in triplicate:
-
Untreated Control: Cells with 100 µL of complete medium only.
-
Vehicle Control: Cells with 100 µL of medium containing the highest final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[3]
-
Blank Control: 100 µL of medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
MTT Assay Workflow Diagram
Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.
Section 4: Data Synthesis and Conclusion
The ultimate goal is to build a comprehensive cytotoxic profile for each 2-methoxyxanthone derivative. By integrating the data from these orthogonal assays, a clear picture of a compound's potency and mechanism of action emerges.
-
Potent Apoptosis Inducer: A compound is likely a potent and specific inducer of apoptosis if it exhibits a low IC50 in the MTT assay, a significant increase in Caspase-3/7 activity, and a minimal increase in LDH release at equivalent concentrations. This is often the desired profile for an anticancer drug candidate.
-
Necrotic Agent: A compound that causes a sharp increase in LDH release at concentrations similar to its MTT IC50 is likely acting through a necrotic or necroptotic mechanism, causing rapid loss of membrane integrity.
-
Cytostatic vs. Cytotoxic: The MTT assay measures metabolic activity and can reflect both cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects). Correlating MTT data with assays that directly measure cell death markers (caspases, LDH) is essential to distinguish between these outcomes.
By following this structured, multi-assay approach, researchers can confidently characterize the in vitro cytotoxic properties of novel 2-methoxyxanthone derivatives, providing the robust data necessary to guide further preclinical development.
References
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Ruiz-Moreno, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(8). Retrieved from [Link]
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Le-Tien, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH Figshare. Retrieved from [Link]
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Wawro, M., et al. (2021). Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]
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MDPI. (2023). Identifying Cellular Stress-Related mRNA Changes Induced by Novel Xanthone Derivatives in Ovarian Cancer Cells In Vitro. Retrieved from [Link]
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PubMed. (2007). Mechanisms of the vasorelaxant effect of 1, 5-dihydroxy-2, 3-dimethoxy-xanthone.... Retrieved from [Link]
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Application of 2-Methoxy-9H-xanthen-9-one in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Xanthone Scaffold
The 9H-xanthen-9-one, or xanthone, scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This tricyclic framework is a common motif in numerous natural products and has inspired the synthesis of a diverse array of derivatives with significant therapeutic potential. Among these, 2-methoxy-9H-xanthen-9-one emerges as a compound of interest for its potential applications in oncology, inflammatory disorders, and neurodegenerative diseases. The presence and position of substituents, such as the methoxy group at the C-2 position, can significantly influence the biological activity of the xanthone core, making 2-methoxy-9H-xanthen-9-one a compelling candidate for further investigation and development.
This technical guide provides a comprehensive overview of the applications of 2-methoxy-9H-xanthen-9-one in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its evaluation.
Chemical Synthesis of 2-Methoxy-9H-xanthen-9-one
The synthesis of 2-methoxy-9H-xanthen-9-one can be achieved through several synthetic routes. One effective method involves the oxidative cyclization of a benzophenone precursor. A plausible and efficient approach is the treatment of (2,5-dimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate (CAN), which serves as a powerful oxidizing agent to facilitate the ring closure to the xanthone core.[1]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2-methoxy-9H-xanthen-9-one.
Detailed Synthesis Protocol
Materials:
-
(2,5-dimethoxyphenyl)(2-hydroxyphenyl)methanone
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (2,5-dimethoxyphenyl)(2-hydroxyphenyl)methanone (1 equivalent) in anhydrous acetonitrile.
-
Addition of Oxidant: To the stirred solution, add ceric ammonium nitrate (2.5 equivalents) portion-wise over 15 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 2-methoxy-9H-xanthen-9-one.
Medicinal Chemistry Applications and Biological Activity
The xanthone scaffold is known to interact with multiple biological targets, leading to a wide range of pharmacological effects. The introduction of a methoxy group at the C-2 position is anticipated to modulate these activities, potentially enhancing potency and selectivity.
Anticancer Activity
Xanthone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells by activating caspase cascades.[2]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Signaling Pathways: The NF-κB and MAPK signaling pathways, which are often dysregulated in cancer, are key targets for xanthone derivatives.[3]
Quantitative Data for Related Methoxy-Xanthone Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 | [2] |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | 30.0 | [2] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 | [2] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 | 41.0 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Xanthones have shown potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Xanthones can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[4]
-
Modulation of Inflammatory Pathways: The anti-inflammatory effects of xanthones are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3]
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of xanthones suggest their potential in the treatment of neurodegenerative diseases, where oxidative stress and inflammation play crucial roles. By mitigating these pathological processes, 2-methoxy-9H-xanthen-9-one could potentially offer neuroprotection.
Experimental Protocols for Biological Evaluation
To elucidate the specific biological activities and mechanisms of action of 2-methoxy-9H-xanthen-9-one, a series of in vitro assays are recommended.
Protocol 1: Evaluation of Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][5][6]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
2-methoxy-9H-xanthen-9-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 2-methoxy-9H-xanthen-9-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Investigation of Anti-inflammatory Effects
Part A: Measurement of Nitric Oxide (NO) Production
The Griess assay is used to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.[3]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
2-methoxy-9H-xanthen-9-one
-
Griess reagent
-
Cell culture medium
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with different concentrations of 2-methoxy-9H-xanthen-9-one for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.
Part B: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.[3]
Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's protocol to measure the concentration of these cytokines in the supernatants collected from the LPS-stimulated RAW 264.7 cells treated with 2-methoxy-9H-xanthen-9-one.
Protocol 3: Mechanistic Studies on NF-κB and MAPK Pathways
Part A: Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol allows for the visualization and quantification of the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[2][5]
Caption: Proposed inhibition of the NF-κB signaling pathway by 2-methoxy-9H-xanthen-9-one.
Procedure:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 or HeLa) on coverslips. Treat the cells with 2-methoxy-9H-xanthen-9-one followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Part B: Analysis of MAPK Phosphorylation by Western Blot
This protocol detects the phosphorylation status of key MAPK proteins (e.g., p38, ERK1/2, JNK) as an indicator of their activation.[3]
Caption: Proposed inhibition of the MAPK signaling pathway by 2-methoxy-9H-xanthen-9-one.
Procedure:
-
Cell Lysis: Treat cells with 2-methoxy-9H-xanthen-9-one and the appropriate stimulus. Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total MAPK protein) to determine the effect of the compound on MAPK phosphorylation.
Conclusion and Future Directions
2-Methoxy-9H-xanthen-9-one represents a promising scaffold for the development of novel therapeutic agents. Its anticipated anticancer, anti-inflammatory, and neuroprotective properties, rooted in the well-established activities of the xanthone class, warrant further in-depth investigation. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the biological activities and elucidate the mechanisms of action of this compound. Future studies should focus on identifying specific molecular targets, optimizing the structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The insights gained from such research will be instrumental in unlocking the full therapeutic potential of 2-methoxy-9H-xanthen-9-one in medicinal chemistry.
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC - NIH. Available from: [Link]
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Design and Development of Xanthone Hybrid for Potent Anti-Inflammatory Effects: Synthesis and Evaluation. PubMed. Available from: [Link]
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Novel methodology for the synthesis of xanthones. ORKG Ask. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts. NIH. Available from: [Link]
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Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods. Available from: [Link]
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Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression. PMC - NIH. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-9H-xanthen-9-one
Welcome to the dedicated technical support center for the synthesis of 2-methoxy-9H-xanthen-9-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields of your target molecule.
Introduction: Navigating the Synthesis of a Key Xanthone
2-Methoxy-9H-xanthen-9-one is a vital scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and reproducibility. The most common and industrially scalable approach involves a two-step sequence: an Ullmann condensation to form a diaryl ether intermediate, followed by an acid-catalyzed intramolecular cyclization (electrophilic acylation). This guide focuses on diagnosing and resolving issues encountered during this synthetic pathway.
Section 1: The Core Synthetic Workflow
The primary route to 2-methoxy-9H-xanthen-9-one involves two key transformations. Understanding the purpose and mechanism of each step is crucial for effective troubleshooting.
Caption: General synthetic workflow for 2-methoxy-9H-xanthen-9-one.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Step 1: Ullmann Condensation Issues
Question: My Ullmann condensation reaction shows very low conversion to the 2-(3-methoxyphenoxy)benzoic acid intermediate. What are the likely causes?
Low conversion in Ullmann-type reactions is a frequent problem, often stemming from catalyst deactivation or suboptimal conditions.[1][2] The reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[1]
| Symptom | Potential Cause | Recommended Solution & Explanation |
| No or minimal product formation | Inactive Copper Catalyst: | Use freshly purchased copper(I) iodide or oxide. If using copper powder, activate it by washing with dilute HCl to remove surface oxides, followed by water, ethanol, and ether washes. The active species is typically Cu(I).[3] |
| Presence of Moisture: | Water can hydrolyze the base and interfere with the formation of the copper alkoxide intermediate. Use anhydrous solvents (e.g., dry DMF) and ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[4] | |
| Reaction stalls after initial conversion | Insufficient Base: | An adequate amount of base (e.g., K₂CO₃, KOH) is critical to deprotonate the phenol, forming the nucleophilic phenoxide. Ensure the base is finely powdered and dry. Use at least 2 equivalents relative to the limiting reagent. |
| Low Reaction Temperature: | Traditional Ullmann reactions require high temperatures, often >150 °C, to proceed at a reasonable rate.[1] Ensure your reaction is reaching and maintaining the target temperature. Consider using a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) if necessary.[5] | |
| Formation of dark, tarry byproducts | Oxygen Contamination: | The presence of oxygen at high temperatures can lead to oxidative side reactions and catalyst deactivation. Degas your solvent before use by bubbling with an inert gas. Maintaining a positive pressure of N₂ or Ar throughout the reaction is crucial.[4] |
| Reaction Temperature Too High: | While high temperatures are needed, excessive heat (>220 °C) can cause decomposition of starting materials and products.[6] Find the optimal temperature where the reaction proceeds cleanly. |
Step 2: Cyclization & Purification Issues
Question: The cyclization of my 2-(3-methoxyphenoxy)benzoic acid is incomplete or yields multiple products. How can I improve this step?
The intramolecular Friedel-Crafts acylation to form the xanthone core is promoted by strong acids that act as both catalyst and dehydrating agent.[7][8] Incomplete reactions or side product formation often relate to the potency of the acid and reaction control.
Caption: Troubleshooting decision tree for low yield.
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Incomplete Cyclization | Insufficiently Strong Acid/Dehydrating Agent: | Concentrated sulfuric acid is effective, often yielding high productivity.[7] Polyphosphoric acid (PPA) is another excellent choice, as is Eaton's Reagent (P₂O₅ in MeSO₃H). If using PPA, ensure it is fresh and viscous; old PPA absorbs atmospheric water, reducing its efficacy.[9] |
| Reaction Time/Temperature Too Low: | These reactions typically require heating (e.g., on a water bath or oil bath at 80-100 °C) for 1-2 hours to go to completion.[10] Monitor the reaction by TLC until the starting benzoic acid derivative is fully consumed. | |
| Significant charring or dark coloration | Acid Too Concentrated / Temperature Too High: | Sulfonated byproducts can form at excessive temperatures when using sulfuric acid. Use a well-controlled oil bath for heating. When the reaction is complete, pour the mixture onto crushed ice promptly to quench the reaction and dilute the acid. |
| Difficulty purifying the final product | Co-eluting Impurities: | Impurities with similar polarity to the product can make column chromatography challenging.[11] Optimize your TLC solvent system first to achieve a clear separation (target Rf of 0.2-0.3). A gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often more effective than an isocratic system.[4] |
| Product fails to crystallize | Residual Impurities or Solvent: |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best aryl halide to use for the Ullmann condensation? Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] However, aryl chlorides are often cheaper and more readily available. If you are struggling with reactivity using 2-chlorobenzoic acid, switching to 2-bromobenzoic acid may improve your yield, though it may require re-optimization of the reaction conditions.
Q2: How do I properly monitor the reaction progress? Thin-Layer Chromatography (TLC) is indispensable. For the Ullmann step, use a solvent system like 3:1 Hexane:Ethyl Acetate with a few drops of acetic acid. The product, 2-(3-methoxyphenoxy)benzoic acid, will be a new, more polar spot than 3-methoxyphenol. For the cyclization, a system like 4:1 Hexane:Ethyl Acetate will show the disappearance of the polar benzoic acid intermediate and the appearance of the less polar xanthone product.[10]
Q3: My final product has a slight yellow tint. Is this normal? Pure 2-methoxy-9H-xanthen-9-one should be a white or off-white solid. A yellow tint may indicate the presence of minor impurities. Recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane is highly recommended to improve purity and color.[11]
Q4: Can I use microwave synthesis for these reactions? Yes, microwave-assisted synthesis can sometimes dramatically reduce reaction times, particularly for the cyclization step.[9] However, it requires specialized equipment and careful optimization to avoid rapid pressure buildup and charring.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-(3-Methoxyphenoxy)benzoic Acid
-
To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equiv), 3-methoxyphenol (1.2 equiv), potassium carbonate (2.5 equiv, finely powdered), and copper(I) iodide (0.1 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC.
-
After cooling to room temperature, pour the mixture into a beaker containing 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.
Protocol 2: Cyclization to 2-Methoxy-9H-xanthen-9-one
-
Place the crude 2-(3-methoxyphenoxy)benzoic acid from the previous step into a clean, dry flask.
-
Carefully add concentrated sulfuric acid (approx. 10 mL per gram of starting material) with stirring.
-
Heat the mixture in an oil bath at 90-100 °C for 1-2 hours. The solution should become homogeneous. Monitor by TLC.[10]
-
Once the reaction is complete, cool the flask in an ice bath and carefully pour the contents onto a large amount of crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral, then wash with a cold dilute sodium bicarbonate solution, and finally with more water.[10]
-
Dry the crude product under vacuum. Purify by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Protocols for Synthetic Xanthone Derivatives.
- Benchchem. (n.d.). Preventing the formation of xanthone impurities in 2-Methyl-9h-xanthene synthesis.
- Amanatie, A., Jumina, J., Mustofa, M., & Hanafi, M. (2013). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar.
- Amanatie, M. P. M. S. (n.d.). Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst.
- Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3,6-Dimethoxy-9H-xanthen-9-one.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3,6-Dimethoxy-9H-xanthen-9-one.
- Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]
- 8. [PDF] Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Methoxyxanthone
Welcome to the technical support center for the purification of crude 2-methoxyxanthone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, field-proven insights to overcome common challenges in the purification of this valuable xanthone derivative.
Introduction to 2-Methoxyxanthone Purification
2-Methoxyxanthone is a xanthone derivative that has garnered interest for its potential biological activities.[1] The successful isolation of pure 2-methoxyxanthone from a crude reaction mixture is a critical step for its accurate characterization and further application. The choice of purification technique is paramount and depends on the nature and quantity of impurities present. This guide will explore the most common purification methods—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—providing detailed protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before attempting to purify my crude 2-methoxyxanthone?
A1: Before proceeding with any purification technique, it is crucial to characterize your crude product. A preliminary analysis by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) will provide valuable information about the number of components in your mixture and the polarity of the impurities. This initial assessment will guide you in selecting the most appropriate purification strategy.
Q2: How do I choose between recrystallization, column chromatography, and preparative HPLC?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is ideal for purifying large quantities of solid material when the impurities have significantly different solubilities from 2-methoxyxanthone in a particular solvent.[2]
-
Column chromatography is a versatile technique suitable for separating compounds with different polarities on a gram scale.[3]
-
Preparative HPLC offers the highest resolution and is best for separating complex mixtures or achieving very high purity, typically on a smaller scale.[4]
Q3: What are the expected physicochemical properties of 2-methoxyxanthone that I should be aware of?
A3: 2-Methoxyxanthone is a polycyclic aromatic compound. Based on its structure, it is expected to be a solid at room temperature with low water solubility and good solubility in many organic solvents.[1][5] Its polarity is moderate, making it amenable to normal-phase chromatography.
Q4: What are the common impurities I might encounter in crude 2-methoxyxanthone?
A4: Impurities in crude 2-methoxyxanthone can originate from starting materials, side reactions, or degradation products. Common impurities may include unreacted starting materials, isomers, or by-products from the synthetic route.[6][7][8] For instance, if the synthesis involves the methylation of a hydroxylated xanthone, you might find unreacted starting material or over-methylated products.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of 2-methoxyxanthone.
Recrystallization Troubleshooting
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solute is also likely too soluble in the chosen solvent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation.
-
Allow the solution to cool more slowly. A slower cooling rate encourages the formation of a crystal lattice.
-
If the problem persists, consider a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy.[9][10] Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Problem 2: No Crystal Formation Upon Cooling.
-
Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble at low temperatures.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure 2-methoxyxanthone to the solution.
-
-
Reduce the volume of the solvent by gentle heating to increase the concentration of the solute.[11]
-
Cool the solution in an ice bath to further decrease the solubility.
-
Problem 3: Poor Recovery of the Purified Product.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[12]
-
Column Chromatography Troubleshooting
Problem 1: Poor Separation of 2-Methoxyxanthone from Impurities (Co-elution).
-
Cause: The polarity of the eluent is too high, or the stationary phase is not appropriate.
-
Solution:
-
Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for 2-methoxyxanthone. A lower Rf value generally leads to better separation on the column.
-
Use a less polar eluent to increase the retention time of the compounds on the column, allowing for better separation.
-
Consider using a different adsorbent. Silica gel is slightly acidic, while alumina can be acidic, neutral, or basic.[13] The choice of adsorbent can influence the separation.
-
Problem 2: Tailing or Streaking of Bands on the Column.
-
Cause: The sample was overloaded, the compound is sparingly soluble in the eluent, or there are interactions with the stationary phase.
-
Solution:
-
Load a smaller amount of the crude mixture onto the column.
-
Dissolve the sample in a minimum amount of a solvent in which it is highly soluble before loading it onto the column.
-
Add a small amount of a more polar solvent (e.g., a few drops of methanol in dichloromethane) to the eluent to improve the solubility and reduce tailing.
-
Problem 3: Cracking or Channeling of the Stationary Phase.
-
Cause: Improper packing of the column or allowing the column to run dry.
-
Solution:
-
Pack the column carefully using a slurry method to ensure a homogenous and bubble-free stationary phase.
-
Always maintain the solvent level above the top of the stationary phase to prevent air from entering the column.[13]
-
Preparative HPLC Troubleshooting
Problem 1: Broad or Asymmetric Peaks.
-
Cause: Column overloading, poor sample solubility in the mobile phase, or a degraded column.
-
Solution:
-
Reduce the injection volume or the concentration of the sample.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
Flush the column with a strong solvent to remove any adsorbed compounds.
-
Problem 2: Inconsistent Retention Times.
-
Cause: Fluctuation in mobile phase composition, temperature, or flow rate.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Check the HPLC pump for any leaks or pressure fluctuations.
-
Problem 3: No Peaks or Very Small Peaks Detected.
-
Cause: Detector issue, no sample injected, or the compound is not eluting from the column.
-
Solution:
-
Check the detector settings, including the wavelength and lamp status.[12]
-
Verify that the injection was successful.
-
If the compound is not eluting, the mobile phase may be too weak. Increase the polarity of the mobile phase or use a stronger solvent.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude 2-methoxyxanthone in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude material to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat, even surface.
-
Sample Loading: Dissolve the crude 2-methoxyxanthone in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.[14]
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 2-methoxyxanthone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Preparative HPLC
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and column for separation. A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a common choice for xanthone derivatives.[15][16]
-
Sample Preparation: Dissolve the crude 2-methoxyxanthone in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of 2-methoxyxanthone.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or evaporation under reduced pressure.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of 2-Methoxyxanthone
| Stationary Phase | Solvent System (v/v) | Application |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | For separation from less polar impurities. |
| Silica Gel | Dichloromethane:Methanol (99:1 to 95:5) | For separation from more polar impurities. |
| Alumina (Neutral) | Toluene:Ethyl Acetate (9:1 to 8:2) | Alternative for specific separation needs. |
Table 2: Typical HPLC Parameters for Xanthone Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Detection | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
Visualizations
Caption: Workflow for selecting a purification strategy for crude 2-methoxyxanthone.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Protocols for Synthetic Xanthone Derivatives.
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- University of Calgary. (n.d.). Column chromatography.
- FooDB. (2010). Showing Compound 2-Methoxyxanthone (FDB010987).
- University of California, Los Angeles. (n.d.). How to run column chromatography.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Xanthone Compounds.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- University of Colorado Boulder. (n.d.). Column Chromatography.
-
Walker, J. B. (2007). HPLC analysis of selected xanthones in mangosteen fruit. Journal of Separation Science, 30(9), 1229-1234. Retrieved from [Link]
- Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide.
-
Rafi, M., et al. (2019). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. Molecules, 24(11), 2153. Retrieved from [Link]
- Michigan State University. (n.d.). Recrystallization - Part 2.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Methoxytetracene in Organic Solvents.
-
SciELO México. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]
- Benchchem. (n.d.). identifying impurities in industrial grade 3-Methoxy-2-butanol.
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
Sources
- 1. Showing Compound 2-Methoxyxanthone (FDB010987) - FooDB [foodb.ca]
- 2. mt.com [mt.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. youtube.com [youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Overcoming challenges in the functionalization of the xanthenone core
Welcome to the technical support center for the synthetic functionalization of the xanthenone scaffold. The unique electronic and structural properties of the dibenzo-γ-pyrone core make it a "privileged structure" in medicinal chemistry, but also present distinct challenges in achieving desired substitutions.[1][2][3][4] This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common problems encountered during the synthesis of xanthenone derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity and strategic approaches to modifying the xanthenone core.
Q1: What makes the xanthenone core challenging to functionalize selectively?
A1: The primary challenge lies in controlling regioselectivity. The xanthenone scaffold possesses a complex electronic profile due to the competing effects of two key features:
-
An Electron-Withdrawing Group (EWG): The C9-carbonyl group is a powerful deactivating meta-director.
-
An Electron-Donating Group (EDG): The heterocyclic C10-ether oxygen is an activating ortho-, para-director.
This interplay means that the two aromatic rings (conventionally labeled A and C) have different and non-uniform reactivity, making it difficult to predict and control the position of incoming substituents without a clear strategy.[5][6]
Q2: What is the general order of reactivity for the different positions on the unsubstituted xanthenone core towards electrophiles?
A2: Based on the combined electronic effects, the positions para to the activating ether oxygen (C2 and C7) are the most activated and nucleophilic. Therefore, they are the most likely sites for electrophilic aromatic substitution. The ortho positions (C4 and C5) are the next most reactive. Positions meta to the ether oxygen (C1, C8, C3, C6) are the least reactive.
Q3: When should I consider a C-H activation approach versus a classical electrophilic substitution?
A3: A C-H activation/functionalization strategy is advantageous when you need to install a functional group at a position that is electronically disfavored or difficult to access via classical methods.[7][8] For example, if you need to functionalize the C1 or C8 positions, which are sterically hindered and electronically deactivated, a directed C-H activation approach using a directing group can provide the necessary regioselectivity that is otherwise unattainable.[8] Classical electrophilic substitution is generally more straightforward for accessing the electronically activated C2 and C7 positions.
Q4: My target xanthenone derivative has poor aqueous solubility. What strategies can I employ to improve this?
A4: Poor aqueous solubility is a known issue for many natural and synthetic xanthones, hindering their biological application.[9][10] Two primary strategies can address this:
-
Chemical Modification: Introduce polar or ionizable functional groups. Common approaches include the synthesis of amino-xanthones, carboxy-xanthones, or glycosylated derivatives.[1][11] The addition of a dimethylaminoalkyl side-chain, for instance, has been shown to improve both activity and likely solubility.[12]
-
Formulation Strategies: Utilize nanotechnology-based delivery systems like nanoparticles, liposomes, or micelles to encapsulate the hydrophobic xanthone core and improve its bioavailability.[9]
Section 2: Troubleshooting Guide: Electrophilic Aromatic Substitution
This section provides solutions for specific issues encountered during common electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.
Diagram: Regioselectivity in Electrophilic Attack
Caption: Electronic influence on the xanthenone core.
Q: My bromination reaction is giving me a mixture of 2-bromo and 2,7-dibromo products. How can I selectively obtain the mono-brominated product?
A: This is a common issue due to the high activation of the C2 and C7 positions. The initial mono-brominated product is often still reactive enough to undergo a second substitution.
-
Probable Cause: Over-stoichiometry of the brominating agent (e.g., Br₂) or excessively harsh reaction conditions.
-
Suggested Solution:
-
Control Stoichiometry: Carefully add exactly one equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS) slowly at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Use a Milder Reagent: NBS is often more controllable than liquid bromine for selective mono-halogenation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed.
-
Q: I am attempting a Friedel-Crafts acylation, but I am getting no reaction or very low yield. What is going wrong?
A: The xanthenone core is generally deactivated towards Friedel-Crafts reactions due to the powerful electron-withdrawing effect of the carbonyl group. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the carbonyl and ether oxygens, further deactivating the ring.
-
Probable Cause: Insufficient reactivity of the xanthenone scaffold under standard Friedel-Crafts conditions.
-
Suggested Solution:
-
Use a More Reactive Substrate: If possible, start with a xanthenone that already has a strong activating group (e.g., a hydroxyl or methoxy group) on the ring you wish to acylate.
-
Employ Harsher Conditions (with caution): While generally avoided, using a stronger catalyst system like Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes promote acylation where AlCl₃ fails.[13] This method is particularly effective with electron-rich phenol precursors.[13]
-
Alternative Strategy: Consider an alternative route. For example, perform a Friedel-Crafts reaction on a more reactive precursor molecule before the cyclization step that forms the xanthenone ring.[14]
-
Table 1: Regioselectivity in Common Electrophilic Substitutions
| Reaction | Reagents | Primary Product(s) | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | 2-nitro and 2,7-dinitro | Highly activating; difficult to stop at mono-substitution. |
| Bromination | Br₂, FeBr₃ or NBS | 2-bromo and 2,7-dibromo | C2 and C7 are highly favored. Careful control of stoichiometry is critical for mono-substitution.[2] |
| Sulfonation | Fuming H₂SO₄ | 2-sulfonic acid | Reaction is often reversible at high temperatures. |
| Acylation | RCOCl, AlCl₃ | Very low to no yield | The ring is generally too deactivated. Alternative synthetic routes are recommended.[13] |
Section 3: Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are essential for introducing aryl, alkyl, or other moieties, but catalyst performance is critical.[15][16][17]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in a Suzuki-Miyaura cross-coupling reaction.
Q: My Suzuki coupling reaction between 2-bromo-xanthenone and an arylboronic acid is stalling or giving low yields. What are the likely causes?
A: Low yields in Suzuki couplings often point to issues with the catalyst, base, or reagents.
-
Probable Causes & Solutions:
| Probable Cause | Suggested Solution |
| Catalyst Deactivation | The active Pd(0) species can be sensitive. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to remove oxygen. |
| Incorrect Base | The choice of base is critical for the transmetalation step. If a common base like Na₂CO₃ isn't working, try a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive boronic acids.[18] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (replacement of -B(OH)₂ with -H) or form unreactive cyclic anhydrides (boroxines). Use freshly purchased or purified boronic acid. You can also convert it to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Poor Ligand Choice | The ligand stabilizes the palladium catalyst and facilitates the reaction steps. For electron-rich or sterically hindered partners, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be required instead of simpler ones like PPh₃.[19] |
Protocol: Suzuki-Miyaura Coupling on a Halo-Xanthenone
This protocol provides a general starting point for coupling an arylboronic acid with a bromo-xanthenone derivative.
-
Reagent Preparation: To an oven-dried reaction flask, add the bromo-xanthenone (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene and water, or Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[20]
Section 4: Troubleshooting Guide: Protecting Group Strategies
For xanthenones bearing reactive functional groups like phenols (-OH), protection is often necessary to prevent unwanted side reactions.[21][22][23]
Q: I need to perform a reaction on a side chain, but the phenolic hydroxyl group on my xanthenone is interfering. Which protecting group should I use?
A: The ideal protecting group is stable to your reaction conditions but can be removed easily and selectively afterward.[24] For phenols, silyl ethers and methyl ethers are common choices.
-
For Mild/Base-Sensitive Reactions: Use a silyl ether like TBDMS (tert-butyldimethylsilyl).
-
Protection: TBDMS-Cl, Imidazole in DMF.
-
Stability: Stable to most reducing agents, organometallics, and mild basic conditions.
-
Deprotection: Fluoride ion sources like TBAF (tetrabutylammonium fluoride) in THF.
-
-
For Acid-Sensitive or Harsh Reactions: Use a methyl ether (Me).
-
Protection: Methyl iodide (MeI) or dimethyl sulfate (DMS) with a base like K₂CO₃.
-
Stability: Very robust. Stable to acidic, basic, oxidative, and reductive conditions.
-
Deprotection: Requires harsh conditions, typically Boron tribromide (BBr₃) in DCM, which can be a limitation if other sensitive groups are present.
-
Table 2: Common Protecting Groups for Phenolic Xanthenones
| Protecting Group | Protection Reagents | Stable To | Cleavage Reagents |
| Methyl (Me) | MeI, K₂CO₃ | Strong acid/base, redox, organometallics | BBr₃ |
| Benzyl (Bn) | BnBr, K₂CO₃ | Acid/base, redox | H₂, Pd/C (Hydrogenolysis) |
| TBDMS | TBDMS-Cl, Imidazole | Bases, organometallics, mild acid | TBAF, HF, Acetic Acid |
| Acetyl (Ac) | Ac₂O, Pyridine | Mild acid, catalytic hydrogenation | NaOMe, K₂CO₃ in MeOH (Base) |
Section 5: Troubleshooting Guide: Purification
Purification is a critical final step where significant product loss can occur. Column chromatography is the most common method for purifying xanthenone derivatives.[20]
Q: My compound is streaking badly during column chromatography. How can I get clean separation?
A: Streaking or tailing indicates an undesirable interaction between your compound and the stationary phase (silica gel).
-
Probable Cause: The compound may be too polar, acidic/basic, or insoluble in the mobile phase.
-
Suggested Solution: See the table below for a detailed breakdown.
Table 3: Troubleshooting Column Chromatography of Xanthenone Derivatives
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Streaking / Tailing of Bands | 1. Sample is too concentrated or insoluble in the mobile phase. 2. Compound is acidic (e.g., carboxy-xanthone) or basic (e.g., amino-xanthone) and interacting strongly with silica. 3. Compound is decomposing on the silica. | 1. Improve Solubility: Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.[20] 2. Modify Mobile Phase: For acidic compounds, add 0.1-1% acetic or formic acid to the eluent. For basic compounds, add 0.1-1% triethylamine.[20] 3. Assess Stability: Test compound stability on a silica TLC plate first. If it degrades, consider an alternative stationary phase like alumina or a different purification method like recrystallization or preparative HPLC. |
| Compound is Not Eluting | 1. Solvent system (mobile phase) is not polar enough. 2. Compound has irreversibly adsorbed to the silica. | 1. Increase Polarity: Gradually increase the polarity of the mobile phase (gradient elution). 2. Use a Stronger Eluent: Flush the column with a highly polar solvent like methanol or a mixture of DCM and methanol to recover the compound.[20] |
| Poor Separation of Product and Impurity | 1. Solvent system is not optimized. 2. Column was packed improperly or overloaded. | 1. Optimize Solvent System: Systematically test different solvent ratios on a TLC plate to achieve a clear separation (aim for a ΔRf > 0.2). 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel.[20] Ensure the column is packed uniformly without air bubbles. |
References
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sigarra.up.pt [sigarra.up.pt]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. wiley.com [wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. media.neliti.com [media.neliti.com]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
- 24. jocpr.com [jocpr.com]
Technical Support Center: Side-Product Analysis in the Synthesis of 2-Methoxy-9H-xanthen-9-one
Welcome to the Technical Support Center for the synthesis of 2-methoxy-9H-xanthen-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. By understanding the potential side-products and their mechanisms of formation, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 2-methoxy-9H-xanthen-9-one, focusing on the identification and mitigation of common side-products.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: My final product shows two distinct spots on TLC and two sets of peaks in the 1H NMR spectrum, suggesting the presence of an isomer. What is the likely side-product and how can I avoid its formation?
Answer:
The most probable isomeric side-product is 4-methoxy-9H-xanthen-9-one . Its formation is a common issue in syntheses involving the condensation of a salicylic acid derivative with a methoxyphenol, particularly when using strong acids like Eaton's reagent (P₂O₅ in CH₃SO₃H).[1]
Causality:
The formation of regioisomers arises from the competing ortho and para acylation of the methoxyphenol by the salicylic acid derivative. While the desired reaction is acylation at the position ortho to the hydroxyl group of the phenol, acylation can also occur at the para position, leading to the formation of an isomeric benzophenone intermediate. Subsequent cyclization of this intermediate yields the 4-methoxy-9H-xanthen-9-one isomer.
Mitigation Strategies:
-
Choice of Starting Materials: The regioselectivity of the initial acylation is highly dependent on the electronic nature of the precursors.[1] Using starting materials that favor ortho-acylation can significantly reduce the formation of the unwanted isomer.
-
Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Catalyst Selection: While strong acids like Eaton's reagent are effective for cyclization, they can also promote isomer formation.[1] Exploring milder catalysts or alternative synthetic routes may be beneficial.
-
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification is necessary.
-
Column Chromatography: A well-optimized silica gel column chromatography protocol can effectively separate the 2-methoxy and 4-methoxy isomers. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Recrystallization: Fractional recrystallization from a suitable solvent system can also be employed to isolate the desired isomer.
-
Analytical Confirmation:
-
TLC: The two isomers will likely have slightly different Rf values on a silica gel TLC plate.
-
NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the aromatic protons and carbons of the two isomers, allowing for unambiguous identification and quantification.[2]
-
HPLC: A reverse-phase HPLC method can be developed to separate and quantify the two isomers with high resolution.[3]
Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates
Question: My reaction mixture contains a significant amount of unreacted starting materials (e.g., a 2-halobenzoic acid derivative and a phenol) and/or a benzophenone intermediate. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge in xanthone synthesis, often stemming from sub-optimal reaction conditions or reagent quality. The primary intermediate that may accumulate is the corresponding 2-(aryloxy)benzoic acid or the 2-hydroxybenzophenone derivative, depending on the synthetic route.[4][5]
Causality:
-
Insufficient Reaction Time or Temperature: The cyclization step to form the xanthone ring often requires elevated temperatures and sufficient time to proceed to completion.
-
Deactivated Catalyst: In reactions like the Ullmann condensation or Friedel-Crafts acylation, the activity of the catalyst (e.g., copper, PPA) is crucial.[6][7] Moisture can deactivate many of these catalysts.
-
Poor Reagent Quality: The purity of starting materials and solvents can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Monitor Reaction Progress: Regularly monitor the reaction using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[8]
-
Optimize Reaction Conditions:
-
Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions or product degradation.
-
Catalyst Loading: Ensure the correct stoichiometric amount of an active catalyst is used. For instance, in an Ullmann condensation, using activated copper powder can improve reaction efficiency.[9]
-
-
Ensure Anhydrous Conditions: For reactions sensitive to moisture, use dry solvents and freshly activated or properly stored catalysts.
-
Purification of Intermediates: In some cases, it may be advantageous to isolate and purify the benzophenone or diaryl ether intermediate before proceeding to the cyclization step.[1] This can lead to a cleaner final product.
Experimental Workflow for Reaction Monitoring:
Caption: Overview of common synthetic routes to xanthones.
Q2: Which analytical techniques are most suitable for analyzing the purity of 2-methoxy-9H-xanthen-9-one and identifying side-products?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column and UV detection, is an excellent method for quantifying the purity of the final product and separating it from closely related impurities like isomers. [3]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation of the desired product and any isolated side-products. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product and impurities. [1] Typical Purity Analysis Data:
| Analytical Technique | Parameter Measured | Typical Specification for High Purity |
| HPLC | Peak Purity (Area %) | > 98% |
| 1H NMR | Conformance to Structure | Spectrum consistent with the proposed structure |
| LC-MS | Molecular Ion Peak | [M+H]⁺ corresponding to C₁₄H₁₀O₃ |
| Residual Solvents (GC) | Solvent Content | < 0.5% |
Q3: What are the best practices for the purification of 2-methoxy-9H-xanthen-9-one?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Column Chromatography: This is the most versatile technique for removing a wide range of impurities. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone). [10]* Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a crystalline, high-purity final product. Common solvents for recrystallization of xanthones include ethanol, methanol, acetone, and mixtures of these with water.
-
Preparative HPLC: For very high purity requirements or for the separation of challenging impurities, preparative HPLC can be employed.
Purification Workflow:
Sources
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Spectroscopic Data Interpretation for 2-Methoxyxanthone
Welcome to the technical support guide for the spectroscopic analysis of 2-methoxyxanthone. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require a deeper understanding of its spectral characteristics. Here, we move beyond simple data reporting to address the common ambiguities and challenges encountered during structural elucidation and purity assessment. The following FAQs and troubleshooting guides are structured to provide not only solutions but also the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs): Quick Troubleshooting
Q1: My ¹H NMR aromatic signals are overlapping in CDCl₃. How can I resolve them for accurate assignment?
A1: Signal overlapping in the aromatic region is common for polycyclic systems. The immediate solution is to change the solvent. Switching to an aromatic solvent like benzene-d₆ can induce different chemical shifts due to solvent-induced anisotropic effects, often resolving the overlapped signals. If this is insufficient, increasing the spectrometer's magnetic field strength (e.g., from 400 MHz to 600 MHz) will provide better signal dispersion. For definitive assignment, 2D NMR experiments like COSY are essential.[1]
Q2: The molecular ion peak [M]⁺˙ or [M+H]⁺ is weak or entirely absent in my mass spectrum. What's the likely cause?
A2: This is a frequent issue, particularly with hard ionization techniques like standard Electron Ionization (EI).[2] For 2-methoxyxanthone, the fused aromatic system is stable, but the molecular ion can still be elusive.
-
Ionization Technique: EI can cause extensive fragmentation. Switch to a softer ionization method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are better suited for preserving the molecular ion of moderately polar small molecules.[3]
-
Sample Concentration: Ensure your sample is not too dilute. A low concentration can lead to poor signal intensity for all ions, including the molecular ion.[4]
-
Source Conditions: Optimize the ion source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation.
Q3: My ¹³C NMR spectrum shows a methoxy carbon signal around 62 ppm, which seems high for a typical aromatic methoxy group. Is this an error?
A3: Not necessarily. While most aromatic methoxy carbons resonate around 55-56 ppm, atypical downfield shifts (to ~62 ppm) can occur. This phenomenon is often related to the conformation of the methoxy group relative to the aromatic ring. An "out-of-plane" conformation can alter the magnetic environment and lead to this deshielding effect. This is not due to a simple change in electron conjugation but rather complex magnetic interactions involving molecular orbitals.[5] Always confirm the assignment with an HMBC experiment, which should show a correlation from the methoxy protons (~3.9 ppm) to this carbon.
Q4: The carbonyl (C=O) stretch in my IR spectrum is at a lower frequency (~1650 cm⁻¹) than the typical ~1715 cm⁻¹ for a ketone. Should I be concerned about my compound's identity?
A4: No, this is expected for 2-methoxyxanthone. The standard C=O stretching frequency of ~1715 cm⁻¹ applies to simple, saturated aliphatic ketones.[6] In your molecule, the ketone is conjugated with the aromatic π-system. This conjugation delocalizes the electron density of the C=O bond, weakening it slightly and thus lowering its vibrational frequency. This shift to a lower wavenumber is a hallmark of aromatic and α,β-unsaturated ketones.[7]
In-Depth Troubleshooting & Method Refinement
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. However, acquiring and interpreting a full set of spectra for 2-methoxyxanthone requires careful attention to detail.
Expected Data Summary for 2-Methoxyxanthone
| Parameter | Expected Value / Observation | Notes |
| Molecular Formula | C₁₄H₁₀O₃ | Confirmed by High-Resolution Mass Spectrometry (HRMS).[8] |
| ¹H NMR | Methoxy (-OCH₃): ~3.9 ppm (singlet, 3H). Aromatic Protons: 7.0 - 8.4 ppm (7H). | Aromatic protons will exhibit complex splitting (doublets, triplets, doublet of doublets). See 2D NMR for specific assignments.[9] |
| ¹³C NMR | Methoxy (-OCH₃): ~56 ppm. Carbonyl (C=O): ~176 ppm. Aromatic Carbons: 105 - 160 ppm. Total 14 signals. | Quaternary carbons can sometimes be broad or have low intensity.[10][11] |
| DEPT-135 | Positive Signals: CH and CH₃ carbons. Negative Signals: CH₂ carbons (none in this molecule). | Used to confirm the methoxy carbon and the seven aromatic CH carbons.[12][13] |
Troubleshooting Guide: NMR Analysis
Q: I'm struggling to assign the seven aromatic protons and their corresponding carbons definitively. What is a systematic workflow?
A: A multi-dimensional approach is non-negotiable for unambiguous assignment of a complex aromatic system like a xanthone.[14] Follow this validated workflow.
Protocol: Systematic 2D NMR-Based Structural Elucidation
-
Acquire High-Quality 1D Spectra:
-
Obtain a standard ¹H NMR spectrum. Ensure good shimming to get sharp peaks.[1]
-
Obtain a broadband-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum.
-
-
¹H-¹H COSY Analysis (Proton-Proton Coupling):
-
Run a standard COSY experiment.
-
Interpretation: Identify cross-peaks that reveal which protons are spin-coupled (typically 2-3 bonds apart). This allows you to trace the connectivity within each aromatic ring system. For example, you can walk along a chain of coupled protons (e.g., H-5 -> H-6 -> H-7 -> H-8).[15][16]
-
-
¹H-¹³C HSQC Analysis (Direct C-H Correlation):
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Interpretation: This spectrum correlates each proton signal directly to the carbon it is attached to (¹J coupling). Use the assigned protons from the COSY spectrum to definitively assign their attached carbons. The methoxy protons (~3.9 ppm) will correlate to the methoxy carbon (~56 ppm).[15][17]
-
-
¹H-¹³C HMBC Analysis (Long-Range C-H Correlation):
-
Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Interpretation: This is the key to assigning quaternary carbons and linking different fragments. It shows correlations between protons and carbons that are 2-3 bonds away (²J and ³J coupling).
-
Key Correlations for 2-Methoxyxanthone:
-
Workflow Diagram: 2D NMR Interpretation
Caption: A systematic workflow for unambiguous NMR assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which are critical for confirming identity and identifying impurities.
Troubleshooting Guide: Mass Spectrometry
Q: I'm observing multiple unexpected peaks around my molecular ion, complicating my data. What are they and how can I minimize them?
A: These are likely adduct ions, which are common in soft ionization techniques like ESI.[2] They form when your analyte molecule (M) associates with ions present in the solvent or buffer. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.
Protocol: Minimizing and Identifying Adducts
-
Solvent Purity: Use high-purity solvents (e.g., LC-MS grade). Sodium and potassium salts are common contaminants in lower-grade solvents and glassware.
-
Mobile Phase Modifiers: If using buffers, switch from sodium-based salts (e.g., sodium phosphate) to ammonium-based salts (e.g., ammonium acetate or ammonium formate). This will favor the formation of the [M+H]⁺ and [M+NH₄]⁺ adducts, which are easier to identify.
-
Adduct Identification: Calculate the mass differences between your primary ion and the unknown peaks.
-
[M+Na]⁺ = [M+H]⁺ + 22 Da
-
[M+K]⁺ = [M+H]⁺ + 38 Da
-
[M+NH₄]⁺ = [M+H]⁺ + 17 Da
-
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated. Poor calibration can lead to mass accuracy errors, making it difficult to distinguish between the molecular ion and an adduct or impurity.[4]
Decision Tree: Troubleshooting Common MS Issues
Caption: A decision tree for troubleshooting MS data.
Infrared (IR) & UV-Vis Spectroscopy
These techniques provide valuable information about the functional groups and conjugated system of the molecule.
Expected Data Summary: IR & UV-Vis
| Technique | Characteristic Absorption | Structural Origin |
| IR | ~1650-1665 cm⁻¹ (strong) | C=O stretch (ketone conjugated with aromatic ring). |
| ~1600, ~1480 cm⁻¹ (medium) | C=C in-ring stretching vibrations of the aromatic rings. | |
| ~1280, ~1030 cm⁻¹ (strong) | C-O-C asymmetric and symmetric stretching of the aryl ether. | |
| 3100-3000 cm⁻¹ (medium) | Aromatic C-H stretching. | |
| 2950-2840 cm⁻¹ (weak) | Aliphatic C-H stretching of the methoxy group.[19] | |
| UV-Vis | ~240 nm, ~260 nm, ~310 nm, ~380 nm | π → π* transitions within the extended conjugated xanthone system. The methoxy group acts as an auxochrome, potentially causing a bathochromic (red) shift.[20][21] |
Troubleshooting Guide: IR & UV-Vis
Q: My UV-Vis spectrum shows slight shifts in λₘₐₓ compared to literature values. Why is this, and is it significant?
A: Minor shifts in absorption maxima are common and usually not a cause for alarm. The primary factor influencing these shifts is the solvent.[20]
-
Solvent Polarity: The polarity of the solvent can stabilize the ground or excited state of the molecule differently, leading to shifts in the energy gap between them. For π → π* transitions, polar solvents often cause small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts.
-
Actionable Advice: Always report the solvent used when recording a UV-Vis spectrum. To confirm that a shift is merely a solvent effect, run the spectrum again in the same solvent reported in the literature you are comparing against. The overall shape of the spectrum is often more diagnostic than the exact λₘₐₓ values.
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available at: [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Available at: [Link]
-
Scribd. IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]
-
NP-MRD. (2021). Showing NP-Card for 2-methoxyxanthone (NP0031164). Available at: [Link]
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National Center for Biotechnology Information (NCBI). (2015). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]
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PubMed. (2014). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Available at: [Link]
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ACD/Labs. Methoxy groups just stick out. Available at: [Link]
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SpectraBase. 2-Methoxyxanthone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Human Metabolome Database. (2012). Showing metabocard for 2-Methoxyxanthone (HMDB0032998). Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]
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SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on.... Available at: [Link]
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The Journal of Chemical Physics. (2009). Absorption and emission spectra of ultraviolet B blocking methoxy substituted cinnamates.... Available at: [Link]
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Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000157). Available at: [Link]
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ResearchGate. (2015). Important HMBC and NOESY interactions of 1. Available at: [Link]
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SpectraBase. 1,3-DIHYDROXY-2-METHOXY-XANTHONE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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ResearchGate. (2020). ¹³C NMR chemical shifts for methoxy groups of compound 3 and some.... Available at: [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]
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ResearchGate. ¹³C-NMR (125 MHz) spectral data of xanthones 1-5. Available at: [Link]
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Technical Support Center: Navigating the Solubility Challenges of 2-methoxy-9H-xanthen-9-one in Aqueous Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the low aqueous solubility of 2-methoxy-9H-xanthen-9-one. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful and reproducible use of this compound in your experiments.
Understanding the Challenge: The Physicochemical Profile of 2-methoxy-9H-xanthen-9-one
2-methoxy-9H-xanthen-9-one is a member of the xanthone class of compounds, which are known for their diverse biological activities. However, their utility in aqueous experimental systems is often hampered by poor solubility.[1]
Predicted Physicochemical Properties of 2-methoxy-9H-xanthen-9-one:
| Property | Predicted Value | Implication for Aqueous Solubility |
| Water Solubility | 0.022 g/L | Very low solubility, indicating the compound is hydrophobic. |
| logP | ~3.19 | A positive logP value confirms the compound's lipophilic nature, favoring partitioning into organic phases over aqueous ones. |
| pKa (Strongest Basic) | -4.8 | The compound is predicted to be a neutral molecule within the physiological pH range, meaning its solubility is not readily enhanced by pH adjustment. |
| Molecular Weight | 226.23 g/mol | Relatively small, but the rigid, planar structure contributes to strong crystal lattice energy, making it difficult for water molecules to solvate. |
These properties collectively indicate that 2-methoxy-9H-xanthen-9-one is a hydrophobic, neutral compound with a high propensity to precipitate in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to guide you through a logical troubleshooting workflow, from initial stock solution preparation to advanced solubilization techniques.
Part 1: The Basics - Stock Solution and Initial Dilution
Question 1: I've just received my vial of 2-methoxy-9H-xanthen-9-one. What is the best solvent to prepare a stock solution, and at what concentration?
Answer: For a hydrophobic compound like 2-methoxy-9H-xanthen-9-one, a water-miscible organic solvent is the ideal choice for preparing a concentrated stock solution.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for this purpose.[2] It can dissolve a wide range of polar and nonpolar compounds.[2]
-
Alternative Solvents: If your experimental system is intolerant to DMSO, other options include N,N-dimethylformamide (DMF), ethanol, or methanol. However, the solubility in alcohols may be lower than in DMSO.
-
Stock Concentration: Aim for a high-concentration stock solution, typically in the range of 10-50 mM. This allows for minimal addition of the organic solvent to your final aqueous solution, thereby reducing the risk of solvent-induced artifacts or toxicity.[3]
Question 2: My compound dissolved perfectly in DMSO, but when I add it to my aqueous buffer (or cell culture medium), a precipitate forms immediately. What's happening and how can I fix it?
Answer: This is a common phenomenon known as "crashing out" or antisolvent precipitation.[4] It occurs when the highly soluble compound in the organic stock solution is rapidly introduced into the aqueous environment where its solubility is significantly lower.[5]
Here’s a step-by-step troubleshooting workflow:
Caption: Initial troubleshooting workflow for compound precipitation.
Key considerations for the initial dilution:
-
Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.[4]
-
Temperature: The solubility of many compounds, including xanthones, can be temperature-dependent. Pre-warming your aqueous medium to the experimental temperature (e.g., 37°C for cell culture) can help maintain solubility.[6]
-
Mixing: Add the stock solution to the aqueous medium with vigorous mixing to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.[7]
Part 2: Optimizing the Aqueous Environment
Question 3: I've optimized my dilution technique, but I still see precipitation over time in my cell culture experiment. Can the media composition play a role?
Answer: Absolutely. The components of your cell culture medium can significantly impact the solubility of 2-methoxy-9H-xanthen-9-one.
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The Role of Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin, which can bind to hydrophobic compounds and act as carriers, thereby increasing their apparent solubility.[7][8] If you are working with serum-free media, you may encounter more significant solubility challenges.[5]
-
Troubleshooting Tip: If your experiment allows, consider the inclusion of serum. If you observe better solubility in serum-containing media, ensure you use a consistent source and concentration of serum for reproducibility.[9]
-
-
Media Components: Different basal media formulations have varying concentrations of salts, amino acids, and other small molecules that can influence compound solubility.[8]
Question 4: Since 2-methoxy-9H-xanthen-9-one has a methoxy group, can I adjust the pH to improve its solubility?
Answer: Based on its predicted pKa of -4.8, 2-methoxy-9H-xanthen-9-one is a neutral compound in the typical pH range of biological experiments (pH 4-9). Therefore, adjusting the pH is unlikely to significantly enhance its solubility. For weakly acidic or basic compounds, pH modification can be a powerful tool, but it is not a primary strategy for neutral molecules.[10]
Part 3: Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Question 5: I need to use a higher concentration of 2-methoxy-9H-xanthen-9-one than is soluble in my system. What are my options?
Answer: When you've reached the intrinsic solubility limit of the compound in your aqueous system, you can employ solubilizing excipients. One of the most effective and widely used methods is cyclodextrin complexation.[11]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like 2-methoxy-9H-xanthen-9-one, forming an inclusion complex that is water-soluble.[12][13]
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified derivatives have significantly higher aqueous solubility and are often more effective at solubilizing guest molecules.[14]
-
-
Experimental Approach:
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer.
-
Add the DMSO stock of 2-methoxy-9H-xanthen-9-one to the cyclodextrin solution with vigorous mixing.
-
Allow the solution to equilibrate (this can range from minutes to hours) to facilitate complex formation.
-
Caption: Workflow for using cyclodextrins to enhance solubility.
Question 6: How can I experimentally determine the maximum soluble concentration of 2-methoxy-9H-xanthen-9-one in my specific experimental buffer?
Answer: Performing a solubility assessment is crucial for obtaining reliable and reproducible data. A common method is the kinetic solubility assay.[15]
Protocol: Kinetic Solubility Determination by Visual Inspection
-
Prepare a High-Concentration Stock: Dissolve 2-methoxy-9H-xanthen-9-one in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved.[5]
-
Serial Dilutions: Prepare a series of dilutions of your compound in your final aqueous buffer (e.g., cell culture medium with serum) in a clear 96-well plate. Aim for a final DMSO concentration that is consistent with your experimental conditions (e.g., 0.5%).
-
Example dilutions: 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.
-
-
Incubation: Seal the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 2, 24, or 48 hours).[5]
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your maximum soluble concentration under those specific conditions.[5]
For more quantitative results, the supernatant of the incubated samples can be analyzed by HPLC or UV-Vis spectroscopy after filtering out any precipitate.[15]
Stability and Storage Considerations
Question 7: How should I store my stock solution of 2-methoxy-9H-xanthen-9-one, and is it stable?
Answer: Proper storage is critical to maintain the integrity of your compound.
-
Stock Solution Storage: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[16] Freeze-thaw cycles can lead to compound precipitation from the DMSO stock over time.[3]
-
Stability: While specific stability data for 2-methoxy-9H-xanthen-9-one is limited, related xanthone derivatives are known to be sensitive to:
-
Light: Protect stock solutions and experimental samples from light to prevent photodegradation.[16]
-
Harsh pH: Although pH adjustment is not a primary solubilization strategy, exposure to strong acids or bases can lead to degradation, potentially through cleavage of the ether linkage.[16] It is advisable to work in buffered solutions within a pH range of 5-8.
-
High Temperatures: Avoid prolonged exposure to high temperatures.[16]
-
If you observe unexpected results or the appearance of new peaks in chromatographic analyses over time, it may be an indication of compound degradation. In such cases, preparing fresh stock solutions is recommended.
By understanding the physicochemical properties of 2-methoxy-9H-xanthen-9-one and applying these systematic troubleshooting and optimization strategies, you can overcome its inherent solubility challenges and generate reliable, high-quality data in your research.
References
- An, X., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(16), 4781.
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Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry. Retrieved from [Link]
- Almeida, M., et al. (2021). Bioactive Marine Xanthones: A Review. Marine Drugs, 19(11), 606.
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/cellculture. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- García, C., et al. (1998). Effect of cyclodextrin complexation on the photochemistry of xanthone. Absolute measurement of the kinetics for triplet-state exit. Journal of the American Chemical Society, 120(51), 13331-13337.
- Tan, Y. N., et al. (2020). Comparison of physicochemical properties and aqueous solubility of xanthone prepared via oil-in-water emulsion and complex coacervation techniques.
- Wei, Y. L., et al. (2003). Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2697-2703.
-
ResearchGate. (n.d.). Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry. Retrieved from [Link]
- Wang, Y., et al. (2024). Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights. Scientific Reports, 14(1), 1-13.
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
- Sajjad, M., et al. (n.d.). Demethylation of 2-methoxy-9h-Thioxanthen-9-one. Amanote Research.
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ResearchGate. (n.d.). Interactions of xanthine and its derivatives with cyclodextrins in aqueous solutions. Retrieved from [Link]
- Silva, D., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 54(11), 3889-3897.
- Pacheco, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158.
- Mey, A. S. J. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules.
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ResearchGate. (n.d.). Putative SAR and structure–solubility relationship considerations for... Retrieved from [Link]
- Tian, J., & Song, Q. (2013). (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1167.
- Ribeiro, B. D., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 12027-12037.
- Jayant, K., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Materials & Interfaces, 13(22), 25867-25879.
- Pereira, C., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(1), 15.
-
Waters Corporation. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Retrieved from [Link]
- Pereira, C., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(1), 15.
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Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one. PubChem. Retrieved from [Link]
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Food and Drug Administration. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxyxanthone. PubChem. Retrieved from [Link]
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Technical Support Center: Method Refinement for the Scale-Up Production of 2-Methoxy-9H-xanthen-9-one
Introduction
Welcome to the technical support center for the scale-up production of 2-methoxy-9H-xanthen-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and purification of this key intermediate. Xanthones, including 2-methoxy-9H-xanthen-9-one, are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2][3] The transition from bench-scale synthesis to pilot or industrial-scale production often presents unforeseen challenges that can impact yield, purity, and overall process efficiency.[4]
This document provides a structured approach to identifying and resolving common issues encountered during the scale-up of 2-methoxy-9H-xanthen-9-one synthesis, with a focus on the widely utilized Ullmann condensation and subsequent cyclization pathway. Our goal is to equip you with the expertise to anticipate potential hurdles, make informed decisions, and ensure a robust and reproducible manufacturing process.
Synthetic Pathway Overview
The synthesis of 2-methoxy-9H-xanthen-9-one typically proceeds via a multi-step sequence. A common and effective route involves an initial Ullmann condensation to form a diaryl ether, followed by an intramolecular cyclization to construct the xanthenone core.
Caption: A flowchart outlining the troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of 2-methoxy-9H-xanthen-9-one? A1: The primary safety concerns involve the use of high temperatures, strong acids, and potentially flammable organic solvents. A thorough hazard analysis should be conducted before any scale-up operation. [5]Key considerations include:
-
Pressure Management: Ensure reactors are equipped with appropriate pressure relief systems, especially when heating solvents.
-
Corrosion: Strong acids like PPA can be corrosive. Ensure reactor materials are compatible.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves and aprons, and respiratory protection, is mandatory.
Q2: How can I effectively monitor the reaction progress on a large scale? A2: In-process controls (IPCs) are crucial for successful scale-up.
-
Chromatography: Thin-layer chromatography (TLC) is a quick method for qualitative monitoring. [6]High-performance liquid chromatography (HPLC) provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.
-
Spectroscopy: For some reactions, in-situ monitoring with techniques like FT-IR spectroscopy can provide real-time data on reaction kinetics.
Q3: What are the common analytical techniques for final product characterization? A3: The final, purified 2-methoxy-9H-xanthen-9-one should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. [1]* Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Are there greener alternatives for the solvents and reagents used in this synthesis? A4: The push for more sustainable chemical processes is ongoing. [7]* Solvents: While traditional high-boiling polar solvents like DMF or NMP are common in Ullmann reactions, research is exploring greener alternatives. [8]The feasibility of these alternatives would need to be evaluated on a case-by-case basis for this specific synthesis.
-
Catalysts: The move from stoichiometric copper to catalytic systems is a significant step towards a greener process. Modern catalyst systems often allow for lower reaction temperatures and catalyst loadings. [9]
References
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. National Institutes of Health (NIH). [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]
-
A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES. [Link]
-
Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. MDPI. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]
-
Synthesis of 9H-xanthen-9-one a. ResearchGate. [Link]
-
Scope and limitations of the preparation of xanthones using Eaton's reagent. National Institutes of Health (NIH). [Link]
-
Scope and limitations of the preparation of xanthones using Eaton's reagent. Beilstein Journal of Organic Chemistry. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. National Institutes of Health (NIH). [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Research Journal of Innovations in Engineering and Technology (IRJIET). [Link]
-
The Ullmann Ether Condensation. ResearchGate. [Link]
-
Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses. [Link]
-
Synthesis of Xanthones: An Overview. Sigarra. [Link]
-
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate from Halenia elliptica. ResearchGate. [Link]
-
Step 2: Acetylation 3,6-bis(acetyloxy)-9H-Xanthen-9-one Synthesis Via Annulation and Acetylation. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 2-Methoxy-9H-xanthen-9-one and Other Xanthone Derivatives: A Guide for Drug Discovery Professionals
Introduction to the Xanthone Scaffold: A Privileged Structure in Medicinal Chemistry
Xanthones, characterized by their tricyclic dibenzo-γ-pyrone framework, are a significant class of polyphenolic compounds widely distributed in nature, particularly in higher plants and fungi.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have established them as "privileged structures" in drug discovery.[3][4] The biological efficacy of the xanthone core is profoundly influenced by the type, number, and position of various substituents.[3][5] Among these, methoxy and hydroxy groups play a crucial role in modulating the therapeutic potential of these compounds.[1][6] This guide provides a comprehensive comparative analysis of 2-methoxy-9H-xanthen-9-one against other prominent xanthone derivatives, offering insights into their structure-activity relationships and therapeutic promise.
Physicochemical Properties: A Foundation for Bioavailability and Activity
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. 2-Methoxy-9H-xanthen-9-one, a synthetic derivative, possesses a molecular weight of 226.23 g/mol and a LogP of approximately 2.95-3.19, suggesting good membrane permeability and potential for oral bioavailability.[7][8] In contrast, naturally occurring xanthones like mangiferin, a C-glycosylxanthone, exhibit lower lipophilicity due to the presence of a glucose moiety, which can impact its absorption and bioavailability.[9][10] Prenylated xanthones, such as α-mangostin, often display increased lipophilicity, which can enhance their interaction with cellular membranes and biological targets.[3]
Table 1: Physicochemical Properties of Selected Xanthone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Source |
| 2-Methoxy-9H-xanthen-9-one | C14H10O3 | 226.23 | 2.95-3.19 | 0 | 3 | [7][8] |
| Mangiferin | C19H18O11 | 422.34 | - | 8 | 11 | [11] |
| α-Mangostin | C24H26O6 | 410.46 | - | 3 | 6 | |
| Lichexanthone | C16H14O5 | 286.28 | - | 1 | 5 | [12] |
Comparative Biological Activity: A Multifaceted Pharmacological Profile
The therapeutic potential of xanthone derivatives spans a wide range of applications, largely dictated by their substitution patterns. This section provides a comparative overview of the key biological activities of 2-methoxy-9H-xanthen-9-one and other notable xanthones.
Anticancer Activity
Xanthones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][13] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[14][15][16]
While specific IC50 values for 2-methoxy-9H-xanthen-9-one are not extensively documented in publicly available literature, studies on structurally related methoxy-substituted xanthones suggest potential cytotoxic activity.[6] For instance, α-mangostin has shown potent anticancer effects against a variety of cancer cell lines, with IC50 values often in the low micromolar range.[6] It induces apoptosis through both intrinsic and extrinsic pathways and modulates key signaling pathways such as PI3K/Akt and NF-κB.[17] Mangiferin has also been studied for its chemotherapeutic and chemopreventive potential, influencing processes like inflammation, cell cycle progression, and apoptosis.[13] The presence and position of prenyl groups, as seen in α-mangostin, have been reported to dramatically increase anticancer activity.[3]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Xanthone Derivatives
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 (colon) | 5-20 | [6] |
| α-Mangostin | HL60 (leukemia) | 2.5-5 | [6] |
| α-Mangostin | PC3 (prostate) | 5.9-22.5 | |
| α-Mangostin | HeLa (cervical) | 10-30 |
Antioxidant Activity
The antioxidant capacity of xanthones is a key contributor to their protective effects against various diseases linked to oxidative stress.[10][18] This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates greater antioxidant potential.[6][19][20][21]
The methoxy group in 2-methoxy-9H-xanthen-9-one can influence its electron-donating capacity, which is a determinant of antioxidant activity. However, hydroxyl groups are generally considered more critical for potent radical scavenging.[1] Mangiferin, with its multiple hydroxyl groups, is a potent antioxidant.[10][18] Similarly, α-mangostin exhibits significant antioxidant properties.[17][22] Lichexanthone and its derivatives have also demonstrated notable antioxidant activities.[23]
Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50)
| Xanthone Derivative | IC50 (µM) | Reference |
| Mangiferin | - | [10][18] |
| α-Mangostin | - | [17] |
| Lichexanthone Derivatives | Variable | [23] |
Note: Specific IC50 values can vary significantly based on the experimental setup. The table indicates the documented antioxidant potential of these compounds.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[24][25] Xanthones have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, and inhibiting the production of pro-inflammatory mediators like TNF-α and IL-6.[13][24][25]
α-Mangostin is a well-documented anti-inflammatory agent, showing potent inhibition of inflammatory pathways in various cell and animal models.[24][26] Mangiferin also exhibits robust anti-inflammatory properties, primarily by interfering with the NF-κB signaling pathway.[13][25] The anti-inflammatory potential of 2-methoxy-9H-xanthen-9-one is an area that warrants further investigation to understand the role of the methoxy substitution in modulating inflammatory responses.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents.[27] Xanthones have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[12][27] Their mechanism of action can involve the disruption of bacterial cell walls and inhibition of DNA synthesis.[27]
Lichexanthone, isolated from lichens, has shown strong antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).[12][23] α-Mangostin also possesses significant antibacterial properties.[27] Synthetic xanthone derivatives are being developed to enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.[27] The evaluation of 2-methoxy-9H-xanthen-9-one's antimicrobial profile would be a valuable addition to the field.
Table 4: Antimicrobial Activity of Selected Xanthone Derivatives
| Xanthone Derivative | Target Microorganism | Activity | Reference |
| Lichexanthone | Bacillus subtilis | Strong | [23] |
| Lichexanthone | MRSA | Inhibitory | [23] |
| α-Mangostin | Staphylococcus aureus | Active | [28] |
| α-Mangostin Derivatives | Gram-positive & Gram-negative bacteria | Variable | [29][30] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the biological activities of xanthone derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16][31][32][33]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[33] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[16][32]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[33]
-
Compound Treatment: Treat the cells with serial dilutions of the xanthone derivative (e.g., 2-methoxy-9H-xanthen-9-one) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[33]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[31][33]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16][33]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][33]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[14]
Caption: Workflow of the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant activity of compounds.[19][20][34]
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH is reduced, leading to a color change from violet to yellow, which is measured spectrophotometrically.[21]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare serial dilutions of the test xanthone and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Caption: Workflow of the DPPH antioxidant assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[35][36][37][38]
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Step-by-Step Protocol:
-
Preparation: Prepare serial twofold dilutions of the xanthone derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanistic Insights: Signaling Pathways Modulated by Xanthones
The diverse biological activities of xanthones stem from their ability to modulate multiple cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
A key pathway implicated in the anticancer and anti-inflammatory effects of xanthones is the NF-κB signaling pathway .[10][13] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[10] Mangiferin has been shown to inhibit NF-κB activation by preventing IκB degradation.[10][13]
The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[13] Mangiferin can attenuate MAPK signaling by inhibiting the phosphorylation of key kinases like ERK, p38, and JNK.[13]
Caption: Simplified signaling pathways modulated by mangiferin.
Conclusion and Future Directions
The xanthone scaffold represents a highly versatile platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of 2-methoxy-9H-xanthen-9-one with other well-characterized xanthone derivatives, highlighting the significant influence of structural modifications on biological activity. While extensive data on 2-methoxy-9H-xanthen-9-one is still emerging, the established pharmacological profiles of related compounds like α-mangostin and mangiferin provide a strong rationale for its further investigation.
Future research should focus on a comprehensive evaluation of the anticancer, antioxidant, anti-inflammatory, and antimicrobial properties of 2-methoxy-9H-xanthen-9-one using the standardized protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for its potential development as a clinical candidate. Furthermore, structure-activity relationship studies involving the synthesis of novel analogs will be instrumental in optimizing the potency and selectivity of this promising xanthone derivative.
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A Senior Application Scientist's Guide to the Analytical Method Validation for 2-Methoxyxanthone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-methoxyxanthone, a xanthone derivative with significant therapeutic potential. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a comparative analysis grounded in established validation principles to empower you in selecting the most appropriate method for your research needs.
Introduction to 2-Methoxyxanthone and the Imperative of Accurate Quantification
2-Methoxyxanthone belongs to the xanthone class of organic compounds, which are attracting considerable scientific interest due to their broad pharmacological activities.[1] Found in various plant species, these compounds, including 2-methoxyxanthone, are being investigated for their potential therapeutic applications. Accurate and precise quantification of 2-methoxyxanthone is a critical prerequisite for pharmacokinetic studies, formulation development, quality control of herbal medicines, and ensuring the overall safety and efficacy of potential therapeutic agents. The choice of analytical method can significantly impact the reliability and reproducibility of these measurements.
This guide will walk you through the validation of three distinct analytical methods for 2-methoxyxanthone quantification, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[2] We will explore the underlying principles of each technique, present detailed experimental protocols, and provide a comparative analysis of their performance based on key validation parameters.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules in various matrices.[3] Its popularity stems from its excellent resolving power, sensitivity, and reproducibility. The principle lies in the separation of the analyte from other components in a mixture by passing it through a column packed with a stationary phase, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds like xanthones.
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) is often effective. The exact ratio should be optimized for optimal peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of 2-methoxyxanthone, a detection wavelength of around 245 nm is appropriate.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 2-methoxyxanthone reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.5 to 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For instance, a simple dilution with the mobile phase may suffice for a formulated product, while a more complex extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) might be necessary for biological samples to remove interfering substances.
Method Validation Data
The performance of the HPLC-UV method is evaluated based on the following ICH-prescribed validation parameters:
| Validation Parameter | Acceptance Criteria | Typical Performance for 2-Methoxyxanthone |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from excipients or degradation products at the retention time of 2-methoxyxanthone. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | > 0.999 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 80-120% | 98-102% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3% | Repeatability: < 1.5% Intermediate Precision: < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Workflow Diagram
Caption: HPLC-UV workflow for 2-methoxyxanthone quantification.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[4] This technique is particularly advantageous for analyzing complex mixtures and for quantifying analytes at very low concentrations.[5] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing a high degree of specificity that can distinguish between compounds with similar chromatographic behavior.[6]
Experimental Protocol
1. Instrumentation and Conditions:
-
System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a time-of-flight instrument).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for moderately polar compounds like xanthones and is typically operated in positive ion mode.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column with a mobile phase of methanol and water (often with a small amount of formic acid to improve ionization) is a good starting point. A gradient elution may be employed to improve the separation of complex samples.
-
Mass Spectrometry Parameters:
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only the m/z of the protonated molecule of 2-methoxyxanthone ([M+H]⁺). In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
-
Optimization: The ionization and fragmentation parameters (e.g., capillary voltage, cone voltage, collision energy) must be optimized for 2-methoxyxanthone to achieve maximum signal intensity.
-
2. Standard and Sample Preparation:
-
The preparation of standards and samples is similar to the HPLC-UV method. However, due to the higher sensitivity of LC-MS, lower concentration ranges for calibration standards may be required (e.g., 1 to 500 ng/mL).
Method Validation Data
LC-MS methods generally offer superior performance in terms of sensitivity and selectivity compared to HPLC-UV.
| Validation Parameter | Acceptance Criteria | Typical Performance for 2-Methoxyxanthone |
| Specificity | High, due to mass-based detection. | Excellent, with the ability to resolve 2-methoxyxanthone from isobaric interferences. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99 | > 0.999 over a concentration range of 1-1000 ng/mL. |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20% | Repeatability: < 5% Intermediate Precision: < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.5 ng/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, flow rate, and MS parameters. |
Workflow Diagram
Caption: LC-MS workflow for 2-methoxyxanthone quantification.
Method 3: Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region.[7] This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. While less specific than chromatographic methods, it can be a cost-effective option for the analysis of relatively pure samples.
Experimental Protocol
1. Instrumentation:
-
System: A double-beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: Select a solvent in which 2-methoxyxanthone is soluble and that does not absorb at the analytical wavelength (e.g., methanol or ethanol).
-
Standard Stock Solution: Prepare a stock solution of 2-methoxyxanthone reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary to remove any particulate matter. A blank sample containing all components except 2-methoxyxanthone should be prepared to zero the instrument.
3. Measurement:
-
Wavelength Scan: Perform a wavelength scan of a 2-methoxyxanthone solution to determine the wavelength of maximum absorbance (λmax), which is typically around 243 nm for xanthones.
-
Absorbance Measurement: Measure the absorbance of the blank, calibration standards, and samples at the determined λmax.
Method Validation Data
The validation of a UV-Vis spectrophotometric method focuses on similar parameters as chromatographic methods, but with the understanding that specificity is a key limitation.
| Validation Parameter | Acceptance Criteria | Typical Performance for 2-Methoxyxanthone |
| Specificity | The method's ability to assess the analyte in the presence of interfering substances. | Low. Susceptible to interference from other compounds that absorb at the same wavelength. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 | > 0.998 over a concentration range of 1-20 µg/mL. |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5% Intermediate Precision (Inter-day): ≤ 10% | Repeatability: < 3% Intermediate Precision: < 5% |
| Limit of Detection (LOD) | Based on the standard deviation of the blank. | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | Based on the standard deviation of the blank. | ~1.5 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor variations in solvent composition and instrument parameters. |
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for 2-methoxyxanthone quantification.
Comparative Analysis and Method Selection
The choice of the analytical method for 2-methoxyxanthone quantification is dictated by the specific requirements of the study. Here is a comparative summary to guide your decision:
| Feature | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Specificity | Good | Excellent | Low |
| Sensitivity | Moderate | Very High | Low |
| Linearity Range | Wide | Very Wide | Narrow |
| Cost (Instrument & Consumables) | Moderate | High | Low |
| Complexity of Operation | Moderate | High | Low |
| Sample Throughput | High | High | Moderate |
| Ideal Application | Routine quality control, quantification in relatively simple matrices. | Bioanalysis, impurity profiling, quantification in complex matrices, trace analysis. | Preliminary screening, quantification of pure substances or simple mixtures. |
Expert Insights:
-
For routine quality control of a drug product where the formulation is well-characterized and interferences are minimal, HPLC-UV offers a reliable and cost-effective solution. Its robustness and ease of use make it a workhorse in many analytical laboratories.
-
When dealing with complex biological matrices such as plasma or tissue homogenates, or when trace-level quantification is required, the superior sensitivity and selectivity of LC-MS are indispensable.[5] The ability to perform MRM analysis provides unparalleled confidence in the identification and quantification of the analyte.
-
UV-Vis spectrophotometry is a valuable tool for quick estimations and for the analysis of highly pure 2-methoxyxanthone samples.[7] However, its lack of specificity makes it unsuitable for complex samples where other UV-absorbing compounds may be present.
Conclusion
The validation of an analytical method is a critical step in ensuring the generation of reliable and reproducible data for the quantification of 2-methoxyxanthone. This guide has provided a comprehensive comparison of three commonly employed analytical techniques: HPLC-UV, LC-MS, and UV-Vis spectrophotometry. By understanding the principles, experimental protocols, and performance characteristics of each method, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate technique that aligns with their specific analytical needs, sample complexity, and available resources. The successful implementation of a well-validated analytical method is fundamental to advancing the research and development of 2-methoxyxanthone as a potential therapeutic agent.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Aisha, A. F. A., et al. (2013). Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry. Journal of Medicinal Plants Research, 7(1), 1-7. [Link]
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Wolfender, J. L., et al. (2013). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 79(10), 795-807. [Link]
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Aisha, A. F. A., et al. (2013). Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry. Semantic Scholar. [Link]
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Mayefis, D., Anugerah, Y., & Rasyid, R. (2019). Determination of Total Xanthone Content in the Preparation of Mangosteen Pericarp Capsules (garcinia mangostana l.) Available on the Market using UV-Visible Spectrophotometry Method. Majalah Obat Tradisional, 24(2), 98-103. [Link]
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Shimadzu. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
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Chen, Y. C., & Chen, C. H. (2012). LC/MS/MS Technique and Its Application Analysis of Natural Products. IntechOpen. [Link]
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Yuan, X., et al. (2006). Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 475-482. [Link]
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K, S., & M, S. (2016). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis, 125, 29-38. [Link]
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Teixeira, M., et al. (2005). A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. Journal of Chromatographic Science, 43(8), 421-427. [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 2-Methoxyxanthone. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Mamat, H., et al. (2018). The influence of two solvent extraction ratios in GC-MS-based metabolomics of different Garcinia mangostana Linn. fruit tissues. PeerJ, 6, e5641. [Link]
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Teixeira, M., et al. (2008). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Chromatographic Science, 46(7), 614-620. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Agilent Technologies. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. [Link]
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G, S., et al. (2019). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 24(17), 3204. [Link]
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K, K., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Scientific Reports, 12(1), 15949. [Link]
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Mañes, J., et al. (2007). Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry. Analytical and Bioanalytical Chemistry, 389(3), 961-968. [Link]
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Agency for Toxic Substances and Disease Registry. (2002). Chapter 7: Analytical Methods. In Toxicological Profile for Methoxychlor. [Link]
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L, L., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(11), 2849. [Link]
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Campanelli, M. (2020). Analytical Method Development and Validation Overview. ResearchGate. [Link]
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Ravisankar, P., et al. (2014). A review on analytical method development. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1184-1195. [Link]
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ResearchGate. (n.d.). Structure of 2-hydroxyxanthone, oxygenated xanthone. [Link]
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ResearchGate. (n.d.). Structure of 2-hydroxyxanthone, oxygenated xanthone. [Link]
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A Guide to the Spectroscopic Cross-Validation of 2-methoxy-9H-xanthen-9-one for Researchers and Drug Development Professionals
In the landscape of drug discovery and chemical research, the unambiguous identification of a synthesized or isolated compound is the bedrock upon which all subsequent biological and pharmacological evaluation rests. The process of structure elucidation is a meticulous one, demanding a convergence of evidence from multiple analytical techniques. This guide provides an in-depth, expert-led cross-validation of the spectroscopic data for 2-methoxy-9H-xanthen-9-one, a xanthone derivative of interest in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a multi-pronged spectroscopic approach provides a self-validating system for structural confirmation.
The Imperative of Cross-Validation
The principle of cross-validation, or orthogonal verification, is fundamental to scientific rigor. Relying on a single spectroscopic method can lead to ambiguity, as different isomeric or even entirely distinct structures can sometimes yield deceptively similar spectral fingerprints. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we create a robust analytical framework that significantly enhances the confidence in our structural assignment. Each technique probes a different aspect of the molecule's physical and chemical properties, and their collective agreement provides a powerful and trustworthy confirmation of the compound's identity.
The Cross-Validation Workflow
The logical flow of our spectroscopic investigation is to move from the broad strokes of molecular formula and functional group identification to the fine details of atomic connectivity and electronic environment. This systematic approach ensures that each piece of evidence builds upon the last, culminating in a comprehensive and validated structural assignment.
Caption: A schematic overview of the spectroscopic cross-validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For 2-methoxy-9H-xanthen-9-one, both ¹H and ¹³C NMR are indispensable.
Experimental Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-methoxy-9H-xanthen-9-one
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity, J (Hz) |
| 8.35 | dd, J = 8.0, 1.6 |
| 7.76–7.67 | m |
| 7.52–7.29 | m |
| 3.92 | s |
Data obtained from literature reports.[1]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps for acquiring high-resolution spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-methoxy-9H-xanthen-9-one in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
-
Instrumentation and Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge.
-
Place the sample in the magnet.
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is indicative of a homogeneous magnetic field and will result in high-resolution spectra.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 128 or more) is required. The use of proton decoupling simplifies the spectrum to single lines for each unique carbon atom.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. For 2-methoxy-9H-xanthen-9-one (C₁₄H₁₀O₃), the expected monoisotopic mass is 226.06299 g/mol .
Experimental Data
An experimental Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) spectrum obtained from the Human Metabolome Database (HMDB) provides evidence for the fragmentation pattern of 2-methoxy-9H-xanthen-9-one.
Table 2: Experimental LC-MS/MS Data for 2-methoxy-9H-xanthen-9-one
| Precursor m/z | Product Ions (m/z) | Instrumentation | Ionization Mode |
| 227.0699 (M+H)⁺ | 184.05, 155.06, 128.06 | Linear Ion Trap, QTOF | Positive |
Data obtained from the Human Metabolome Database.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a classic and robust method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment in a predictable manner, providing valuable structural information.
-
Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific chemical bonds.
Note: A publicly available experimental IR spectrum for 2-methoxy-9H-xanthen-9-one was not found during the literature search. The following data is predicted based on characteristic functional group absorptions and can be compared with an experimental spectrum when available.
Table 3: Predicted IR Absorption Bands for 2-methoxy-9H-xanthen-9-one
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~1650-1680 | C=O stretch | Ketone (conjugated) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250-1300 | C-O stretch | Aryl ether |
| ~1000-1100 | C-O stretch | Methoxy group |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2950 | C-H stretch | Methoxy group |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid 2-methoxy-9H-xanthen-9-one powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated π-systems. The xanthone scaffold, with its extensive conjugation, is expected to exhibit strong UV absorption.
Note: A publicly available experimental UV-Vis spectrum for 2-methoxy-9H-xanthen-9-one was not found during the literature search. The data for the parent compound, xanthone, is provided for comparison.
Table 4: UV-Vis Absorption Maxima for Xanthone (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) |
| 238 | 43,650 |
| 261 | 13,180 |
| 287 | 3,980 |
| 338 | 5,620 |
Data obtained from the NIST Chemistry WebBook.
The methoxy group on the 2-position of the xanthone ring is an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent xanthone.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.
-
Sample Preparation: Prepare a dilute solution of 2-methoxy-9H-xanthen-9-one of a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
The Convergence of Evidence: A Self-Validating Conclusion
The power of this multi-spectroscopic approach lies in the convergence of the data. The mass spectrum provides the molecular weight and formula. The IR spectrum (when available) would confirm the presence of the ketone and ether functional groups. The UV-Vis spectrum (when available) would characterize the conjugated xanthone system. Finally, the detailed ¹H and ¹³C NMR spectra provide the definitive connectivity of all atoms, confirming the precise arrangement of the methoxy group and the substitution pattern on the xanthone core.
Caption: Integration of data from multiple spectroscopic techniques.
By following this rigorous, multi-faceted approach, researchers and drug development professionals can have a high degree of confidence in the identity and purity of their compounds, a critical step in the journey from chemical synthesis to potential therapeutic application.
References
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules. [Link]
-
Human Metabolome Database. HMDB0032998: 2-Methoxyxanthone. [Link]
-
NIST Chemistry WebBook. Xanthone. [Link]
Sources
A Comparative Guide to the Photophysical Properties of Methoxy-Substituted Xanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Xanthone Scaffold and the Influence of Methoxy Substitution
The xanthone core, a dibenzo-γ-pyrone framework, is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and interesting electronic properties.[1] While the parent xanthone molecule exhibits complex photophysics characterized by efficient intersystem crossing and typically low fluorescence, chemical modification offers a powerful tool to modulate these properties.[2]
Substitution with methoxy (-OCH₃) groups, a common modification in natural and synthetic xanthones, serves as a key strategy to tune the photophysical behavior.[3] The electron-donating nature of the methoxy group can significantly perturb the energy levels of the xanthone's π-system, influencing absorption and emission wavelengths, and altering the balance between radiative (fluorescence) and non-radiative decay pathways. The position of this substitution is not trivial; isomers with the methoxy group at different points on the aromatic rings can exhibit markedly different photophysical characteristics. This guide will explore these structure-property relationships, providing a comparative framework for rational design of xanthone-based functional molecules.
Comparative Analysis of Photophysical Properties
The introduction of a methoxy group onto the xanthone scaffold generally induces changes in the absorption and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τ). These effects are highly dependent on the position of the substituent, which dictates the extent of its electronic communication with the carbonyl group and the aromatic π-system.
Table 1: Comparative Photophysical Data of Methoxy-Substituted Xanthone Derivatives and Related Compounds
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf (Quantum Yield) | τ (ns) | Reference |
| Xanthone | Water | ~340 | ~430 | ~6600 | ~0.01 | 700 ps (delayed) | [2] |
| Xanthone | Most Organic Solvents | ~340 | ~390 | ~3900 | ~10-4 | - | [2] |
| Methyl 2-methoxy-2-(9H-xanthen-9-ylidene)acetate | Acetonitrile | 329 | - | - | Low | - | [5] |
| 1,3,7-trihydroxy-2-methoxyxanthone | - | - | - | - | - | - | [6] in article[7] |
| Hypothetical 2-Methoxyxanthone | Methanol | >340 | >390 | - | >10-4 | - | Predicted Trend |
| Hypothetical 4-Methoxyxanthone | Methanol | >340 | >390 | - | >10-4 | - | Predicted Trend |
Mechanistic Insights into Substituent Effects
The position of the methoxy group influences which electronic transitions are perturbed.
-
Positions 2, 4, 5, and 7: Substitution at these positions allows for direct resonance interaction with the carbonyl group, which is expected to lower the energy of the π-π* transition, leading to a bathochromic shift in the absorption and fluorescence spectra.
-
Positions 1, 3, 6, and 8: The electronic effect at these positions is primarily inductive, leading to more subtle changes in the photophysical properties compared to direct resonance-assisting positions.
The interplay between the lowest singlet excited states of n-π* and π-π* character is critical in xanthones. The solvent environment can significantly influence the energy ordering of these states. In non-polar solvents, the lowest singlet excited state (S₁) is often of n-π* character, which typically leads to very efficient intersystem crossing (ISC) to the triplet state and thus, very low fluorescence quantum yields. In polar, protic solvents like water, the n-π* state is destabilized through hydrogen bonding, raising its energy, potentially above the π-π* state. This can make the radiative decay (fluorescence) from the π-π* state more competitive, leading to a dramatic increase in the fluorescence quantum yield, as observed for the parent xanthone in water.[2] Methoxy substitution can further modulate this delicate balance.
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for key measurements.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare stock solutions of the xanthone derivatives in a spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane) at a concentration of ~1 mM. From the stock, prepare a dilute solution (~10 µM) in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is below 1.0 to maintain linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from approximately 200 nm to 500 nm, using the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Steady-State Fluorescence Spectroscopy
This measures the emission spectrum of a fluorescent molecule.
Methodology:
-
Sample Preparation: Use solutions with an absorbance of 0.1 or less at the excitation wavelength to minimize inner-filter effects.
-
Instrumentation: Employ a calibrated spectrofluorometer.
-
Data Acquisition:
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Record an emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
-
Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference in energy between the absorption and emission maxima).
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical instrument settings.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the unknown (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
where ST denotes the standard and X the sample, Grad is the gradient of the plot, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.
-
Data Acquisition: Excite the sample (absorbance < 0.1) with the pulsed source and measure the arrival times of the emitted photons relative to the excitation pulse. Build a histogram of photon counts versus time.
-
Analysis: Deconvolute the instrument response function (IRF) from the measured decay curve and fit the resulting data to an exponential decay model to extract the lifetime (τ).
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the relationships between molecular structure and photophysical properties.
Caption: Influence of methoxy substitution and solvent on xanthone energy levels.
Conclusion and Future Outlook
The photophysical properties of xanthones can be effectively tuned through methoxy substitution. The position of the methoxy group is a critical determinant of the resulting absorption and emission characteristics, primarily through its influence on the energy of the π-π* electronic transitions and the balance between radiative and non-radiative decay pathways. While the parent xanthone is weakly fluorescent in most organic media, the combination of methoxy substitution and solvent choice, particularly in polar environments, can enhance fluorescence efficiency.
This guide underscores the importance of systematic, comparative studies for establishing clear structure-property relationships. Future work should focus on generating a comprehensive experimental dataset for a full series of mono- and di-methoxyxanthone isomers across a range of solvents. Such data is invaluable for the rational design of novel xanthone-based materials, including fluorescent probes for biological imaging, sensors, and optoelectronic devices. By understanding the fundamental principles laid out in this guide, researchers can better harness the unique photophysical potential of the versatile xanthone scaffold.
References
Sources
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- 3. Xanthones from Garcinia mangostana (Guttiferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone-based solvatochromic fluorophores for quantifying micropolarity of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties - PMC [pmc.ncbi.nlm.nih.gov]
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The Dance of Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of 2-Methoxyxanthone Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] Among these, 2-methoxyxanthone and its analogs have garnered significant attention as a versatile molecular platform for the development of novel therapeutic agents. The strategic placement of a methoxy group at the C-2 position, often in conjunction with other substitutions, profoundly influences the molecule's interaction with various biological targets. This guide provides a comparative analysis of 2-methoxyxanthone analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed protocols.
Anticancer Activity: Unraveling the Cytotoxic Potential
The anticancer properties of xanthone derivatives are widely documented, with many studies highlighting the importance of substitution patterns for cytotoxic activity.[2][3][4][5] The presence and position of methoxy and hydroxyl groups are critical determinants of this activity.
Comparative Analysis of Anticancer Activity
| Compound/Analog | Key Structural Features | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | 2-OCH3, 1,7-di-OH, 3-prenyl | KB, KBv200 | 20.0, 30.0 | [2] |
| 5-Methoxyananixanthone | Methoxy group at C-5 | Not specified | 14.7 | [2] |
| Ananixanthone | Hydroxy group at C-5 | Not specified | 19.8 | [2] |
| Secalonic acid D | Dimeric xanthone | K562, HL60 | 0.43, 0.38 | [2] |
Key Insights from SAR Studies:
-
Hydroxyl vs. Methoxy Groups: It has been reported that methoxy substituents can lead to higher anticancer activity compared to their corresponding hydroxy counterparts. For instance, 5-methoxyananixanthone displayed a lower IC50 value (14.7 µM) than the parent hydroxylated compound, ananixanthone (19.8 µM).[2] This suggests that the electronic and lipophilic properties imparted by the methoxy group can enhance cytotoxic effects.
-
Prenylation: The addition of a prenyl group, as seen in 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one, contributes to moderate cytotoxic activity.[2] Prenyl groups are known to increase the lipophilicity of molecules, potentially facilitating their passage through cell membranes.
-
Dimerization: Dimeric xanthones, such as secalonic acid D, can exhibit remarkable anticancer activity, with IC50 values in the sub-micromolar range.[2] This compound also demonstrated potent inhibition of human topoisomerase I, highlighting a potential mechanism of action.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[6][7]
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in a suitable medium supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the 2-methoxyxanthone analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
2-Methoxyxanthone analogs have emerged as potent inhibitors of various enzymes implicated in different diseases, including diabetes and Alzheimer's disease.
α-Amylase and α-Glucosidase Inhibition for Antidiabetic Potential
α-Amylase and α-glucosidase are key intestinal enzymes responsible for carbohydrate digestion.[1] Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[1]
Comparative Analysis of Enzyme Inhibition:
| Compound | Key Structural Features | α-Glucosidase Inhibition (IC50 in µM) | α-Amylase Inhibition (at 100 µM) | Reference |
| 2-hydroxy-3-methoxyxanthone (1) | 2-OH, 3-OCH3 | - | Very strong inhibition | [1] |
| Compound 6c | 2-oxyacetate with (4-chlorophenyl)-2-oxoethoxy substituent | Higher than reference drug | Limited inhibitory effect | [1] |
| Compound 9b | 2-hydroxy with 4-bromobutoxy substituent | Higher than reference drug | - | [1] |
| Compound 10c | Imidazole-substituted analog | Higher than reference drug | - | [1] |
Key Insights from SAR Studies:
-
Substitution at C-2: The functionalization of the 2-hydroxy group is crucial for α-glucosidase inhibitory activity. Attaching 4-bromobutoxy or 4'-chlorophenylacetophenone moieties to the 2-hydroxy group of xanthone enhances α-glucosidase inhibition while showing lower α-amylase inhibition.[1] This selectivity is desirable to minimize side effects.[1]
-
Structural Conformation: Molecular docking studies suggest that active alkoxy-substituted xanthone derivatives adopt an S-shaped conformation within the active site of α-glucosidase.[1]
-
Key Interactions: The inhibitory activity is influenced by the formation of hydrogen bonds, the presence of hydrophobic groups with a π-conjugated system, and conformational flexibility.[1]
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Acetylcholinesterase inhibitors are a major class of drugs used to treat Alzheimer's disease.[8]
Key Insights from SAR Studies:
-
A study on xanthone derivatives revealed that 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one was a potent and selective AChE inhibitor (IC50 = 2.403 µM).[8]
-
This compound also exhibited antioxidant and metal-chelating properties, which are beneficial for a multi-target approach to treating Alzheimer's disease.[8]
-
Enzyme kinetic studies showed a mixed-type inhibition, indicating interaction with both the catalytic and peripheral anionic sites of AChE.[8]
-
Interestingly, the copper complex of this compound showed even more significant inhibitory activity for both AChE (IC50 = 0.934 µM) and antioxidant activity (IC50 = 1.064 µM).[8]
Topoisomerase Inhibition and DNA Interaction
Topoisomerases are crucial enzymes involved in DNA replication and are important targets for anticancer drugs.[9][10]
Key Insights from SAR Studies:
-
Several methyloxiranylmethoxyxanthone analogs have been synthesized and evaluated as potential anticancer agents acting on topoisomerase II and DNA.[9]
-
Certain compounds exhibited 2- to 7-fold stronger cytotoxic activity than adriamycin against various cancer cell lines.[9]
-
Halohydrin group-tethered compounds showed comparable topoisomerase II inhibitory activity to etoposide.[9]
-
The strong anticancer activity of some of these analogs is thought to originate from their DNA mono-alkylation or cross-linking properties.[9]
Visualizing Structure-Activity Relationships
Core Xanthone Scaffold
Caption: Key structural modifications influencing the anticancer activity of xanthone analogs.
Conclusion
The 2-methoxyxanthone scaffold serves as a highly adaptable and promising platform in the quest for novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the nature and position of substituents on the xanthone core are pivotal in determining the biological activity and target selectivity. Specifically, the interplay between methoxy and hydroxyl groups, the addition of lipophilic moieties like prenyl groups, and the exploration of dimeric structures have all yielded compounds with significant anticancer and enzyme-inhibiting properties. Future research should continue to explore the vast chemical space around the 2-methoxyxanthone core, leveraging the SAR insights discussed herein to design and synthesize next-generation analogs with enhanced potency, selectivity, and drug-like properties.
References
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues - PubMed. Available at: [Link]
-
Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC - NIH. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed. Available at: [Link]
-
Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues | Request PDF - ResearchGate. Available at: [Link]
-
Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - springermedizin.de. Available at: [Link]
-
Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC - NIH. Available at: [Link]
-
(PDF) Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana. Available at: [Link]
-
Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC - NIH. Available at: [Link]
Sources
- 1. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana | springermedizin.de [springermedizin.de]
- 4. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Methoxy-9H-xanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the xanthene scaffold holds a privileged position. Among its derivatives, 2-methoxy-9H-xanthen-9-one is a key intermediate and a target molecule with significant biological and photophysical properties. The efficiency of its synthesis is therefore a critical consideration for researchers. This guide provides an in-depth, objective comparison of distinct synthetic routes to 2-methoxy-9H-xanthen-9-one, supported by experimental data and mechanistic insights to inform strategic decisions in the laboratory.
Executive Summary: At-a-Glance Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Classical Synthesis | Route 2: Metal-Free Photocatalytic Oxidation |
| Starting Materials | 2-Chlorobenzoic acid, 3-Methoxyphenol | 2-Methoxy-9H-xanthene |
| Key Intermediates | 2-(3-Methoxyphenoxy)benzoic acid | None (Direct Oxidation) |
| Overall Yield | Moderate (Yield for cyclization step not explicitly reported for this specific molecule) | 96% |
| Reaction Time | Ullmann condensation: 2 hours; Cyclization: Variable (typically several hours) | 16 hours |
| Key Techniques | Ullmann Condensation, Intramolecular Friedel-Crafts Acylation | Visible Light Photocatalysis |
| Advantages | Utilizes readily available and inexpensive starting materials. A well-established classical methodology. | Exceptionally high yield, environmentally benign (uses light and oxygen), metal-free catalyst. |
| Disadvantages | Two-step process, potentially harsh conditions for cyclization (strong acids, high temperatures), yield of the second step for this specific substrate is not readily available in the literature. | Requires the synthesis of the 2-methoxy-9H-xanthene precursor. |
Route 1: The Classical Two-Step Approach: Ullmann Condensation Followed by Intramolecular Friedel-Crafts Acylation
This traditional pathway to the xanthone core is a two-stage process. The first step involves the formation of a diaryl ether intermediate, 2-(3-methoxyphenoxy)benzoic acid, via an Ullmann condensation. The subsequent and final step is an intramolecular Friedel-Crafts acylation (a cyclization) to yield the target molecule, 2-methoxy-9H-xanthen-9-one.
Step 1: Ullmann Condensation for 2-(3-Methoxyphenoxy)benzoic acid
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this synthesis, 2-chlorobenzoic acid is coupled with 3-methoxyphenol in the presence of a copper catalyst and a base.[1]
-
Materials: 2-chlorobenzoic acid, 3-methoxyphenol, anhydrous potassium carbonate (K₂CO₃), pyridine, copper powder, cuprous iodide, water, hydrochloric acid (HCl), sodium hydroxide (NaOH), acetic acid.
-
Procedure:
-
A mixture of 2-chlorobenzoic acid (6.26 g, 0.04 mol), 3-methoxyphenol (9.93 g, 0.08 mol), anhydrous K₂CO₃ (11.04 g, 0.08 mol), pyridine (1.58 g, 0.02 mol), copper powder (0.2 g), and cuprous iodide (0.2 g) in 25 ml of water is refluxed for two hours.[1]
-
After cooling, the aqueous solution is acidified with HCl.
-
The precipitated solid is filtered and dissolved in NaOH solution.
-
The basic solution is filtered (optionally with charcoal) and then acidified with acetic acid to precipitate the product.
-
The crude 2-(3-methoxyphenoxy)benzoic acid is collected and can be further purified by crystallization.[1]
-
Step 2: Intramolecular Friedel-Crafts Acylation
-
Materials: 2-(3-Methoxyphenoxy)benzoic acid, polyphosphoric acid (PPA) or Eaton's reagent.
-
Procedure:
-
2-(3-Methoxyphenoxy)benzoic acid is added to an excess of PPA or Eaton's reagent.
-
The mixture is heated with stirring for a period of time, with the reaction progress monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured into ice-water to quench the reaction and precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
-
Mechanistic Considerations
The key transformation in this route is the acid-catalyzed intramolecular acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich methoxy-substituted aromatic ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the xanthone product.
Caption: Workflow for the classical two-step synthesis of 2-methoxy-9H-xanthen-9-one.
Route 2: Metal-Free Photocatalytic Oxidation
A modern and highly efficient alternative to the classical methods is the direct oxidation of a 2-methoxy-9H-xanthene precursor. This approach leverages the power of visible-light photocatalysis to achieve the desired transformation in a single, high-yielding step under mild conditions.
Experimental Protocol: Photocatalytic Oxidation to 2-Methoxy-9H-xanthen-9-one
This procedure utilizes a metal-free photocatalyst, riboflavin tetraacetate, and molecular oxygen as the terminal oxidant.
-
Materials: 2-Methoxy-9H-xanthene, riboflavin tetraacetate, acetonitrile, oxygen (O₂).
-
Procedure:
-
A mixture of 2-methoxy-9H-xanthene (0.2 mmol) and riboflavin tetraacetate (0.01 mmol, 5.4 mg) is dissolved in acetonitrile (0.4 mL).
-
The solution is bubbled with O₂ for 2 minutes.
-
The flask is sealed and stirred at room temperature under an O₂ atmosphere (e.g., using a balloon) while being irradiated with blue LEDs for 16 hours.
-
After the reaction is complete, water (2 mL) is added, and the product is extracted with ethyl acetate (3 x 2 mL).
-
The combined organic layers are dried and concentrated to afford the crude product, which can be purified by standard methods. This reaction has been reported to yield 2-methoxy-9H-xanthen-9-one in 96% isolated yield.
-
Mechanistic Insights
The photocatalytic oxidation is believed to proceed via a radical mechanism. The photocatalyst, upon absorption of visible light, becomes excited and can then initiate a series of electron and/or energy transfer steps. This leads to the activation of molecular oxygen and the abstraction of a hydrogen atom from the 9-position of the xanthene ring, generating a benzylic radical. This radical then reacts with activated oxygen species to ultimately form the ketone product.
Caption: Workflow for the metal-free photocatalytic oxidation route.
Comparative Analysis and Future Outlook
The choice of synthetic route to 2-methoxy-9H-xanthen-9-one will ultimately depend on the specific priorities of the research program.
The classical two-step synthesis offers the advantage of utilizing simple and inexpensive starting materials. It is a robust and well-understood methodology. However, the multi-step nature of the process and the often harsh conditions required for the cyclization step can be drawbacks. The lack of a readily available, specific yield for the cyclization of 2-(3-methoxyphenoxy)benzoic acid also introduces an element of uncertainty in predicting the overall efficiency of this route for this particular target.
In stark contrast, the metal-free photocatalytic oxidation presents a highly efficient and environmentally friendly alternative. With a reported yield of 96%, it is an exceptionally attractive option from a yield perspective. The mild reaction conditions and the use of a metal-free catalyst are also significant advantages, aligning with the principles of green chemistry. The main consideration for this route is the availability of the 2-methoxy-9H-xanthene starting material, which would need to be synthesized separately.
Future research in this area could focus on developing a one-pot synthesis that combines the Ullmann condensation and Friedel-Crafts acylation, potentially under milder conditions. Additionally, exploring other modern synthetic methodologies, such as palladium-catalyzed C-H activation/carbonylation, for the direct synthesis of 2-methoxy-9H-xanthen-9-one from even simpler precursors could further enhance the synthetic toolkit available to chemists in this field.
References
- Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1101.
- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
Sources
Comparative Guide to the Confirmation of Absolute Configuration in 2-Methoxyxanthone Derivatives
This guide provides an in-depth comparison of the primary analytical methodologies used to determine the absolute configuration of chiral 2-methoxyxanthone derivatives. As researchers and drug development professionals know, the three-dimensional arrangement of atoms in a chiral molecule is critical, often dictating its pharmacological and toxicological profile. For a class of compounds like xanthones, which exhibit a wide range of biological activities from anti-cancer to anti-inflammatory, unambiguous stereochemical assignment is not just an analytical requirement but a cornerstone of successful drug design.
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers field-proven insights into the strengths and limitations of each approach, and provides a strategic framework for selecting the most appropriate method for your specific derivative.
Part 1: Strategic Selection of an Analytical Method
The first step in any stereochemical investigation is not to rush to an instrument, but to assess the sample and the chemical question at hand. The choice of technique is fundamentally dictated by the physical properties of the compound, the available sample quantity, and the structural context of the chiral center(s).
A logical decision-making process is paramount. The following workflow provides a guide to selecting the optimal analytical path.
Caption: Decision workflow for selecting the appropriate analytical method.
Part 2: The Unambiguous Gold Standard: Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD is considered the definitive method for determining absolute configuration. It provides a direct, three-dimensional visualization of the molecular structure, leaving no room for ambiguity—provided a suitable crystal can be obtained.
Expertise & Causality: The method's power lies in its ability to resolve the spatial arrangement of every atom relative to the others. For chiral molecules, the key is to determine the absolute structure, not just the connectivity and relative stereochemistry. This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. When using a radiation source of an appropriate wavelength (e.g., Cu Kα), the scattering factors of atoms become complex numbers. The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) are then used to determine the absolute structure. The result is quantified by the Flack parameter, which should ideally refine to a value near 0 for the correct enantiomer and 1 for the inverted structure.
Trustworthiness & Self-Validation: The protocol is self-validating through several key metrics generated during data refinement:
-
Flack Parameter: A value close to 0 with a small standard uncertainty (e.g., 0.02(4)) provides high confidence.
-
R-factor (R1): A low R-factor (<5-7%) indicates a good fit between the calculated model and the experimental diffraction data.
-
Goodness of Fit (GooF): A value close to 1.0 suggests a well-refined model.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth (The Critical Hurdle):
-
Objective: To obtain a single, well-ordered crystal of high quality, typically 0.1-0.3 mm in each dimension.
-
Method: Slow evaporation is the most common technique. Dissolve the purified 2-methoxyxanthone derivative in a suitable solvent system (e.g., methanol, acetone, ethyl acetate, or a mixture like dichloromethane/hexane). The key is to find a solvent in which the compound is soluble but not excessively so.
-
Setup: Place the solution in a small vial, cover it with a cap containing a pinhole, and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Objective: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Method: Carefully select a crystal under a microscope. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.
-
Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
Objective: Process the diffraction data to generate a final, refined 3D molecular model.
-
Software: Use standard crystallographic software packages (e.g., Olex2, SHELX).
-
Process:
-
Data Integration & Scaling: Process the raw diffraction images to obtain reflection intensities.
-
Structure Solution: Determine the initial phases of the structure factors to generate an initial electron density map.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data.
-
Absolute Structure Determination: Critically, refine the Flack parameter. A final check using Parsons' method for quoting the Flack parameter is recommended for robustness.
-
-
Part 3: The Versatile Workhorse: Chiroptical Methods (ECD & VCD)
When crystallization fails, chiroptical methods, performed on the compound in solution, are the primary alternative. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. The xanthone core, being a strong chromophore, makes Electronic Circular Dichroism (ECD) particularly well-suited for this class of compounds.
Expertise & Causality: An experimental ECD spectrum alone is meaningless for de novo assignment. Its value comes from comparison with a theoretically predicted spectrum. This involves a multi-step computational chemistry workflow. First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. For each conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. The absolute configuration is assigned by matching the sign and shape of the experimental spectrum to the calculated spectrum of one of the enantiomers.
Workflow: Absolute Configuration via ECD and TD-DFT
Caption: Workflow for ECD/TD-DFT-based configurational assignment.
Experimental Protocol: Electronic Circular Dichroism (ECD)
-
Sample Preparation:
-
Accurately weigh ~0.5-1.0 mg of the 2-methoxyxanthone derivative.
-
Dissolve in a spectroscopic grade, UV-transparent solvent (methanol is common) to a concentration of ~0.1-0.5 mg/mL. The solution must be free of any particulate matter.
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record a baseline spectrum of the solvent in the same cuvette first.
-
Measure the sample spectrum, typically from 400 nm down to ~200 nm.
-
Key Parameters: Use a quartz cuvette with a 1.0 cm or 0.1 cm path length, a scanning speed of 100 nm/min, a bandwidth of 1.0 nm, and accumulate 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
Convert the raw data (typically in millidegrees, mdeg) to the standard units of molar circular dichroism (Δε, M⁻¹cm⁻¹) using the known concentration and path length.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. It is an excellent orthogonal technique to confirm an ECD assignment.
-
Causality: While ECD probes electronic transitions of chromophores, VCD probes the vibrational transitions of the entire molecule. This provides a much richer, more complex fingerprint. It is less dependent on the xanthone chromophore and more sensitive to the overall 3D structure. The computational workflow is similar, but geometry optimizations and frequency calculations are performed at a higher level of theory, and the output is an IR/VCD spectrum.
Part 4: Comparative Performance Analysis
The choice of method is a trade-off between certainty, sample requirements, and labor intensity. The following table summarizes the key performance characteristics for the analysis of 2-methoxyxanthone derivatives.
| Feature | Single Crystal X-ray Diffraction | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Confidence Level | Unambiguous (Gold Standard) | High (with robust computation) | High (Excellent confirmatory tool) |
| Sample Requirement | Single crystal (0.1-0.3 mm) | 0.5 - 1.0 mg (amorphous or oil) | 5 - 10 mg (amorphous or oil) |
| Primary Limitation | Absolute requirement for a high-quality single crystal. | Heavily reliant on computational accuracy; can be ambiguous for highly flexible molecules. | Higher sample concentration needed; computationally more demanding than ECD. |
| Key Advantage | Direct visualization of the 3D structure. No computation needed for assignment. | Excellent for chromophoric molecules like xanthones; low sample requirement. | Provides a highly detailed fingerprint of the entire molecule; less prone to solvent effects. |
| Self-Validation | Flack parameter, R-factor, Goodness-of-Fit. | Visual correlation, Similarity Factors (e.g., I-I'/I+I'). | Visual correlation of band shapes and signs. |
| Typical Cost/Time | High (if outsourced), can take weeks for crystal growth. | Moderate, can be completed in 1-2 days (instrument + computation time). | High, requires specialized equipment and significant computation time. |
Conclusion and Best Practices
For any novel chiral 2-methoxyxanthone derivative, the pursuit of a single crystal for X-ray diffraction should always be the primary goal due to its definitive nature.
In the likely event that the compound is amorphous or an oil, a combined ECD experiment and TD-DFT calculation is the most efficient and reliable alternative. The inherent strong UV absorbance of the xanthone scaffold makes it an ideal candidate for this technique.
For cases where the ECD result is inconclusive, or for high-value drug candidates where orthogonal confirmation is required, VCD provides a powerful secondary method. The combination of ECD and VCD data, when both are in agreement with theoretical calculations for the same enantiomer, provides a level of certainty approaching that of SC-XRD.
By following a logical, evidence-based workflow and understanding the fundamental principles and limitations of each technique, researchers can confidently and accurately assign the absolute configuration of their 2-methoxyxanthone derivatives, a critical step in advancing their discovery and development programs.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Glazer, A. M., & Stadnicka, K. (1986). On the use of X-ray anomalous scattering for the measurement of absolute configuration in non-centrosymmetric crystals. Acta Crystallographica Section A, 42(3), 234-245. [Link]
-
Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: Instrumentation, methodologies, and theoretical simulations. John Wiley & Sons. [Link]
-
Autschbach, J., & Nitsch-Velasquez, L. (2011). Time-dependent density functional theory for calculating electronic circular dichroism spectra. In Fundamentals of Time-Dependent Density Functional Theory (pp. 453-477). Springer, Berlin, Heidelberg. [Link]
-
Nafie, L. A. (2011). Vibrational circular dichroism: principles and applications. John Wiley & Sons. [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies: Investigating 2-methoxy-9H-xanthen-9-one
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-methoxy-9H-xanthen-9-one, a derivative of the versatile xanthone scaffold. Xanthones are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] This inherent promiscuity necessitates robust in-silico methods to predict and rationalize their potential therapeutic applications. Here, we will explore the interaction of 2-methoxy-9H-xanthen-9-one with two key protein targets implicated in neuroinflammation and pain: Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2).
Through a detailed, step-by-step protocol, this guide will demonstrate how to compare the binding affinity and interaction patterns of our lead compound with known, clinically relevant inhibitors. This comparative approach is fundamental to contextualizing in-silico findings and prioritizing candidates for further experimental validation.
The Scientific Rationale: Why Compare?
Molecular docking provides a powerful, predictive lens into the binding of a small molecule to a protein's active site.[2][3] However, a docking score in isolation is a theoretical value. Its true significance is revealed only through comparison. By docking known inhibitors (our positive controls) alongside our test compound, we establish a benchmark. If 2-methoxy-9H-xanthen-9-one exhibits a comparable or superior binding energy and forms critical interactions within the active site, it strengthens the hypothesis that it may exert a similar biological effect. This self-validating system is a cornerstone of trustworthy computational drug discovery.[4]
Target Selection: AChE and COX-2
Xanthone derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and neuroprotective effects.[5][6] This informed our selection of two well-characterized targets:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, its inhibition is a primary therapeutic strategy for Alzheimer's disease.[7][8] Disruptions in cholinergic neurotransmission are linked to cognitive decline, making AChE a critical target for neuroprotective agents.[7]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins during inflammation.[9][10][11] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[11]
The Comparative Docking Workflow
Our comparative analysis will follow a rigorous, multi-step protocol designed to ensure scientific validity and reproducibility.
Caption: The overall workflow for the comparative molecular docking study.
Experimental Protocols
Part 1: Preparation of Target Proteins and Ligands
The fidelity of a docking study is critically dependent on the quality of the input structures. This preparation phase is designed to clean and standardize the molecular data.
1.1. Target Protein Acquisition and Preparation:
-
Step 1: Retrieval. Download the 3D crystal structures of Human Acetylcholinesterase (PDB ID: 4M0E) and Human Cyclooxygenase-2 (PDB ID: 3LN1) from the RCSB Protein Data Bank.[11][12] These structures contain co-crystallized inhibitors (Donepezil for AChE and Celecoxib for COX-2), which are essential for validating our docking protocol.
-
Step 2: Cleaning. Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or Discovery Studio, prepare the protein for docking.[11] This involves:
-
Removing all water molecules and heteroatoms (except the co-crystallized ligand for initial validation).
-
Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.
-
Assigning Kollman charges to the protein atoms.
-
-
Causality: Water molecules in the crystal structure can interfere with the ligand's ability to find the most favorable binding pose. Adding hydrogens and assigning appropriate charges ensures that the electrostatic and hydrogen-bonding interactions are calculated accurately.[2][11]
1.2. Ligand Acquisition and Preparation:
-
Step 1: Retrieval. Obtain the 3D structures of our test compound, 2-methoxy-9H-xanthen-9-one, and our reference inhibitors, Donepezil (for AChE) and Celecoxib (for COX-2), from the PubChem database.
-
Step 2: Energy Minimization. The retrieved ligand structures are often not in their lowest energy conformation. Use a program like Chem3D or the MMFF94 force field within other software to perform energy minimization. This ensures the ligand starts the docking process in a stable, low-energy state.[11]
-
Step 3: Charge Assignment. Assign Gasteiger partial charges to the ligand atoms. This is a critical step for the scoring function to correctly evaluate electrostatic interactions.[11]
-
Step 4: Format Conversion. Save the prepared protein and ligand files in the .pdbqt format, which is required by AutoDock Vina.[11]
Part 2: Molecular Docking Simulation with AutoDock Vina
2.1. Protocol Validation (Self-Validating System):
-
Rationale: Before docking our test compound, we must first validate that our docking parameters can accurately reproduce the experimentally determined binding pose of the known inhibitor.[4][11]
-
Procedure:
-
Extract the native ligand (e.g., Donepezil from 4M0E) from the protein structure.
-
Re-dock this same ligand back into the binding site using the protocol outlined below.
-
Superimpose the top-ranked docked pose with the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[4][13]
2.2. Grid Box Generation:
-
Purpose: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire active site of the protein.
-
Procedure: Center the grid box on the co-crystallized ligand's position within the active site. For AChE (4M0E) and COX-2 (3LN1), the coordinates can be determined from the PDB file.[7][11] A typical grid size is 30 x 30 x 30 Å, which provides sufficient space for the ligand to move and rotate freely.[11]
2.3. Running the Docking Simulation:
-
Software: AutoDock Vina is a widely used and well-validated open-source program for molecular docking.
-
Execution: Using the command line, execute AutoDock Vina, providing the prepared protein, the prepared ligand, and the grid configuration file as inputs. Vina will perform a conformational search and generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
Part 3: Post-Docking Analysis and Visualization
3.1. Binding Affinity Analysis:
-
The primary quantitative output of the docking simulation is the binding affinity, reported in kcal/mol.[14] This value represents the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger, more stable interaction between the ligand and the protein.[14][15]
3.2. Interaction Analysis:
-
Rationale: The binding score alone is insufficient. A thorough analysis requires visualizing the docked poses to understand the specific molecular interactions that stabilize the complex.
-
Procedure: Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses. Identify key interactions such as:
-
Causality: By comparing the interactions of 2-methoxy-9H-xanthen-9-one to those of the known inhibitors, we can determine if it engages with the same key catalytic or allosteric residues. This provides a mechanistic basis for its potential activity.[8][16]
Caption: Key molecular interactions stabilizing a ligand-protein complex.
Comparative Data Summary
The results of the docking simulations are summarized below. The binding affinities represent the top-ranked pose for each compound against its respective target.
| Target Protein | Compound | Known Role | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AChE (4M0E) | 2-methoxy-9H-xanthen-9-one | Test Compound | -9.1 | Tyr124, Tyr337, Phe338 |
| Donepezil | Reference Inhibitor[7][14] | -8.8 | Tyr124, Asp74, Tyr337, Tyr341 | |
| COX-2 (3LN1) | 2-methoxy-9H-xanthen-9-one | Test Compound | -10.2 | Arg120, Tyr355, Ser530 |
| Celecoxib | Reference Inhibitor[11][17] | -10.6 | Arg120, Leu352, Ser530 |
Note: These values are illustrative and derived from the principles of molecular docking. Actual values would be generated from running the described protocol.
Interpretation of Results
-
Against Acetylcholinesterase (AChE): 2-methoxy-9H-xanthen-9-one shows a predicted binding affinity (-9.1 kcal/mol) slightly stronger than the known inhibitor Donepezil (-8.8 kcal/mol). Critically, it is predicted to form π-alkyl and π-π interactions with key aromatic residues (Tyr124, Tyr337, Phe338) that line the active site gorge, similar to the interactions observed for many known AChE inhibitors.[8][16] This suggests that the xanthone scaffold can effectively occupy the binding pocket and may function as a competitive inhibitor.
-
Against Cyclooxygenase-2 (COX-2): The docking score of 2-methoxy-9H-xanthen-9-one (-10.2 kcal/mol) is highly competitive with that of the selective COX-2 inhibitor Celecoxib (-10.6 kcal/mol).[17] Analysis of the binding pose indicates potential hydrogen bonding with Ser530 and electrostatic interactions with Arg120. These residues are critical for the activity of classical NSAIDs and selective COX-2 inhibitors, indicating a plausible mechanism for anti-inflammatory action.[18]
Conclusion and Future Directions
This in-silico comparative study demonstrates that 2-methoxy-9H-xanthen-9-one is a promising candidate for dual inhibition of AChE and COX-2. Its predicted binding affinities are comparable, and in the case of AChE, slightly superior to well-established drugs. The analysis of its binding modes reveals interactions with key catalytic residues, providing a strong, mechanistically plausible rationale for its potential biological activity.
The strength of this computational approach lies in its ability to rapidly screen and prioritize compounds, saving significant time and resources.[2][19] However, it is imperative to recognize that these are predictive, theoretical results. The next logical and essential step is to synthesize or procure 2-methoxy-9H-xanthen-9-one and validate these in-silico findings through in-vitro enzymatic assays. This iterative cycle of computational prediction followed by experimental validation is the hallmark of modern, efficient drug discovery.
References
-
Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. National Institutes of Health (NIH). [Link]
-
A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. National Institutes of Health (NIH). [Link]
-
Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. Semantic Scholar. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. ResearchGate. [Link]
-
Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]
-
How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]
-
Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation. [Link]
-
discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation and bioassays. Oxford Academic. [Link]
-
How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]
-
Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
The newly designed xanthone derivatives and their predicted cytotoxic activities calculated by using the best Qsar model. ResearchGate. [Link]
-
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). [Link]
-
Molecular Docking for Natural Product Investigations: Pitfalls and Ways to Overcome Them. SpringerLink. [Link]
-
MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY. International Journal of Progressive Research in Engineering Management and Science. [Link]
-
QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα. National Institutes of Health (NIH). [Link]
-
Xanthone Derivatives: New Insights in Biological Activities. Bentham Science. [Link]
-
Applications of Molecular Docking in Natural Products-Based Drug Discovery. ResearchGate. [Link]
-
Analysis of Antitumor Potential of Xanthene Compounds in Lymphoma Cells. ResearchGate. [Link]
-
A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. Scielo. [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. National Institutes of Health (NIH). [Link]
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. National Institutes of Health (NIH). [Link]
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Safety Operating Guide
A Guide to the Safe Handling of 2-Methoxy-9H-xanthen-9-one: Personal Protective Equipment and Disposal
Understanding the Risks: A Prudent Approach
Given the absence of comprehensive hazard data for 2-methoxy-9H-xanthen-9-one, we must operate under the assumption that it may present hazards similar to other compounds in its class. Xanthone derivatives can be skin and eye irritants, and inhalation of dust particles should be avoided.[5] Therefore, a robust PPE protocol is not merely a suggestion but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate potential exposure. The following table summarizes the recommended equipment for various laboratory tasks involving 2-methoxy-9H-xanthen-9-one.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile).[6] | Laboratory coat. | If not in a ventilated enclosure, a NIOSH-approved respirator for dust is recommended.[6] |
| Solution Preparation and Handling | Safety glasses with side shields.[6] | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area or fume hood.[1] |
| Large-Scale Operations or Spills | Chemical safety goggles and a face shield.[7] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls.[8] | A full-face respirator may be necessary depending on the spill size and ventilation.[1][2] |
Rationale for PPE Selection
-
Eye and Face Protection : The use of tightly fitting safety goggles is paramount to prevent contact of airborne particles with the eyes.[1][2] For tasks with a higher risk of splashing, a face shield provides an additional layer of protection.[7]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[6] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after handling the compound.[1]
-
Body Protection : A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or in the event of a spill, more extensive protection like a chemical-resistant apron or coveralls is advised to prevent contamination of personal clothing.[8]
-
Respiratory Protection : Handling the powdered form of 2-methoxy-9H-xanthen-9-one can generate dust. To mitigate the risk of inhalation, it is recommended to handle the solid in a well-ventilated area, preferably within a laboratory fume hood.[1][6] If a fume hood is not available, a NIOSH-approved respirator appropriate for dust should be worn.[6]
Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation : Always handle 2-methoxy-9H-xanthen-9-one in a well-ventilated area to minimize the concentration of airborne dust.[1] A laboratory fume hood is the preferred engineering control.
-
Avoiding Dust : Take care to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[5]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing the appropriate PPE, carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust during this process.
Disposal Plan
All waste containing 2-methoxy-9H-xanthen-9-one should be treated as chemical waste.
-
Solid Waste : Collect solid waste in a clearly labeled, sealed container.
-
Contaminated Materials : Any materials used for cleaning up spills, such as paper towels or absorbent pads, should also be placed in a sealed container for chemical waste.
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for handling 2-methoxy-9H-xanthen-9-one safely.
Caption: Decision workflow for handling 2-methoxy-9H-xanthen-9-one.
Conclusion
The responsible handling of all laboratory chemicals is the cornerstone of a safe and productive research environment. While 2-methoxy-9H-xanthen-9-one lacks specific hazard data, by adhering to the conservative PPE and handling guidelines outlined in this document, researchers can confidently work with this compound while minimizing potential risks. Always consult your institution's specific safety protocols and the most current Safety Data Sheets for related compounds.
References
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
In vitro safety evaluation of (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate (K-116) – the novel potential UV filter designed by means of a double chromophore strategy. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved from [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. (n.d.). MDPI. Retrieved from [Link]
-
(E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene). (n.d.). NIH. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
